N-methylnaphthalen-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNQJQRKLLCLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176691 | |
| Record name | 2-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-67-3 | |
| Record name | 2-Naphthalenamine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylnaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-methylnaphthalen-2-amine (CAS: 2216-67-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-2-amine, with the CAS registry number 2216-67-3, is an aromatic organic compound featuring a naphthalene core substituted with a methylamino group.[1] As a derivative of 2-naphthylamine, a compound historically used in dye manufacturing and recognized for its carcinogenic properties, this compound and its related structures are of significant interest in medicinal chemistry, toxicology, and synthetic organic chemistry.[1][2][3] Its aromatic nature and the presence of a reactive amine group make it a versatile intermediate for the synthesis of more complex molecules.[1]
This guide provides a comprehensive technical overview of this compound, consolidating information on its physicochemical properties, synthesis, analytical characterization, biological relevance, and experimental protocols. The content is structured to provide field-proven insights and support the research and development endeavors of professionals in the chemical and biomedical sciences.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its handling, application in synthesis, and analytical detection.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. These values, derived from various chemical databases and computational models, inform its solubility, stability, and reactivity.[1][4]
| Property | Value | Source |
| CAS Number | 2216-67-3 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₁N | [4][5][8] |
| Molecular Weight | 157.21 g/mol | [4][5][8][9] |
| Appearance | Brown or colorless liquid | [6] |
| Boiling Point | 590.20 K (317.05 °C) at normal pressure | [4] |
| 160-163 °C at 8 Torr | [6] | |
| Melting Point | 338.03 K (64.88 °C) (Joback Calculated) | [4] |
| Density | 1.099 g/cm³ | [1] |
| LogP (Octanol/Water) | 2.881 - 2.955 | [1][4] |
| Water Solubility | Log10(S) = -3.28 mol/L (Crippen Calculated) | [4] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [10] |
Spectroscopic Data Interpretation
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy : In proton NMR, the N-methyl group is particularly distinctive, typically appearing as a sharp singlet between 2.2 and 2.6 ppm.[11][12] The protons on the carbon adjacent to the nitrogen (α-hydrogens) are deshielded and will appear further downfield than typical alkane protons. The aromatic protons on the naphthalene ring will exhibit complex splitting patterns in the aromatic region of the spectrum.
-
¹³C NMR Spectroscopy : The carbon of the N-methyl group will have a characteristic shift. Carbons adjacent to the amine nitrogen are deshielded and absorb approximately 20 ppm further downfield than they would in a comparable alkane structure.[12] A 13C NMR spectrum for this compound has been reported in the literature.[8]
-
Infrared (IR) Spectroscopy : As a secondary amine, this compound is expected to show a single, characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range.[11][12] This band is generally sharper and less intense than the O-H band of alcohols.[11][12]
-
Mass Spectrometry (MS) : The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (157.21). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent for this compound.[13] Fragmentation patterns would likely involve cleavage of the methyl group or fragmentation of the naphthalene ring.
Synthesis and Chemical Reactivity
This compound serves as a key building block in organic synthesis. Its preparation and subsequent reactions are central to its utility.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, primarily involving the modification of naphthalen-2-amine.
-
Direct Methylation : A common and straightforward approach is the direct methylation of naphthalen-2-amine. This reaction typically employs a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a weak base like potassium carbonate to neutralize the acid byproduct.[1] The base is crucial to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the methylating agent.
-
Reductive Amination : An alternative route involves the reductive amination of 2-naphthaldehyde or a related ketone. This two-step, one-pot process first involves the formation of an imine with methylamine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) to yield the secondary amine.
-
Reduction of Nitro Derivatives : The compound can also be synthesized by the reduction of corresponding N-methylated nitro-naphthalene precursors, although this is a less common route.[1]
A generalized workflow for the direct methylation synthesis is presented below.
Caption: Generalized workflow for the synthesis of this compound via direct methylation.
Key Chemical Reactions
The reactivity of this compound is dominated by the nucleophilic character of the amine and the electrophilic substitution susceptibility of the aromatic naphthalene ring.
-
N-Alkylation/Arylation : The secondary amine can be further alkylated or arylated to form tertiary amines.[1]
-
Diazotization : In acidic conditions, reaction with nitrous acid can form a diazonium salt, a versatile intermediate for introducing a variety of functional groups or for coupling reactions to form azo compounds, which have applications as dyes.[1]
-
Electrophilic Aromatic Substitution : The naphthalene ring can undergo electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The position of substitution is directed by the activating methylamino group.[1]
Biological Activity and Toxicological Considerations
The biological profile of this compound is of paramount importance, particularly for professionals in drug development and toxicology.
Pharmacological Potential
While this compound itself is not a therapeutic agent, its structural motif is found in compounds with significant biological activity.
-
Kinase Inhibitors : Derivatives of this compound are being explored as kinase inhibitors in medicinal chemistry.[1] For example, certain anticancer agents incorporate similar phthalazinamine-based structures to target Aurora kinases, which are key regulators of cell division.[1]
-
Proton Sponges : Its derivatives are also used as intermediates in the synthesis of proton sponges, which are compounds with high basicity used in biotechnology for applications like pH-sensitive drug delivery systems.[1]
Metabolism and Toxicology
The toxicology of this compound is closely linked to its parent compound, 2-naphthylamine, a known human bladder carcinogen.[2][3][14]
-
Metabolic Activation : Aromatic amines like 2-naphthylamine undergo metabolic activation in the body, primarily through N-hydroxylation catalyzed by cytochrome P-450 enzymes.[15] This process can lead to the formation of reactive electrophilic species that can bind to DNA, inducing mutations and potentially initiating cancer. It is plausible that this compound could undergo similar metabolic pathways. The metabolic conversion of 2-nitronaphthalene to the carcinogenic 2-naphthylamine in rats highlights the potential for related compounds to be metabolized into toxic substances.[16]
-
Safety and Handling : Given its structural similarity to a known carcinogen, this compound should be handled with extreme caution. It is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be used at all times. All work should be conducted in a well-ventilated fume hood.
Analytical Methodologies
Robust analytical methods are essential for the quantification and identification of this compound in various matrices, from reaction mixtures to biological samples.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is a standard method for assessing the purity of this compound and monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For sensitive and selective detection, especially in complex matrices, LC-MS is the technique of choice.[17][18] Using tandem mass spectrometry (LC-MS/MS) allows for highly specific quantification through selected reaction monitoring (SRM).[19][20]
The general workflow for analyzing N-arylamines using LC-MS is depicted below.
Caption: A typical analytical workflow for the quantification of N-arylamines using LC-MS/MS.
Detailed Experimental Protocols
This section provides actionable, step-by-step protocols for key procedures involving this compound.
Protocol: Synthesis via Direct Methylation of 2-Naphthylamine
Objective: To synthesize this compound from 2-naphthylamine.
Materials:
-
2-Naphthylamine
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-naphthylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per gram of 2-naphthylamine).
-
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.2 eq) dropwise at room temperature. Causality: Dropwise addition controls the initial exothermic reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality: Refluxing provides the necessary activation energy for the SN2 reaction to proceed efficiently.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and iodide salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic layer). Causality: The aqueous washes remove inorganic byproducts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to obtain the final product. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis. Purity should be >95% as determined by HPLC.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA
-
Sample of this compound, dissolved in Acetonitrile (~1 mg/mL)
Methodology:
-
System Setup: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min. Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:
-
0-15 min: 30% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 30% B
-
18-25 min: Hold at 30% B (re-equilibration)
-
Causality: The gradient elution ensures that compounds with varying polarities are effectively separated and eluted from the column as sharp peaks.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and expressing the result as a percentage.
Conclusion
This compound (CAS 2216-67-3) is a compound of significant interest due to its role as a synthetic intermediate and its structural relationship to biologically active molecules and known carcinogens. A thorough understanding of its properties, synthesis, and analytical behavior is crucial for its safe and effective use in research and development. The protocols and data presented in this guide are intended to provide a solid technical foundation for scientists and researchers working with this versatile aromatic amine. Due diligence regarding its potential toxicity is essential, and all handling should be performed under stringent safety protocols.
References
A consolidated list of sources will be provided upon request.
Sources
- 1. Buy this compound | 2216-67-3 [smolecule.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthalenamine, N-methyl- (CAS 2216-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2216-67-3 this compound AKSci 1238AB [aksci.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. This compound | 2216-67-3 [chemicalbook.com]
- 8. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 2216-67-3|this compound|BLD Pharm [bldpharm.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. fiveable.me [fiveable.me]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Determination of eight nitrosamines in water at the ng L(-1) levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methylnaphthalen-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-2-amine, a secondary aromatic amine, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural framework, featuring a naphthalene core, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including dyes and pharmaceutically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its role in contemporary drug discovery and development.
Physicochemical Properties
This compound's physical and chemical characteristics are dictated by its bicyclic aromatic system and the secondary amine functionality. There is some discrepancy in the reported physical state of this compound, with some sources describing it as a brown liquid and others as a light brown to brown powder. This suggests that its physical form may be highly dependent on purity and ambient temperature.
| Property | Value | Source(s) |
| CAS Number | 2216-67-3 | [1] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.22 g/mol | [1] |
| Appearance | Brown liquid or Light brown to brown powder | [2] |
| Boiling Point | 160-163 °C at 8 Torr | [2] |
| Melting Point | Inconsistent reports, with some sources stating N/A for the liquid form. | |
| Solubility | Generally soluble in aromatic and aliphatic organic solvents.[3] Specific solubility data in common laboratory solvents is not extensively documented, but it is expected to be soluble in solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). | |
| pKa | 4.85 ± 0.20 (Predicted) |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons on the naphthalene ring are expected to appear in the range of δ 7.0-8.0 ppm. The N-H proton signal will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methyl protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.8-3.0 ppm.
-
¹³C NMR: The naphthalene ring will exhibit a series of signals in the aromatic region (δ 100-150 ppm). The methyl carbon will resonate in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for a secondary aromatic amine.
-
N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹.[4]
-
C-H Stretch (Aromatic): Bands will appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands will appear below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands will be present in the 1600-1450 cm⁻¹ region.
-
C-N Stretch (Aromatic): A strong band is expected in the 1335-1250 cm⁻¹ range.[4]
-
N-H Wag: A broad band may be observed between 910-665 cm⁻¹.[4]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. The fragmentation pattern will likely involve the loss of the methyl group and other characteristic cleavages of the naphthalene ring. As with other amines, α-cleavage is a common fragmentation pathway.[5]
Chemical Reactivity and Synthesis
Chemical Reactivity
The chemical behavior of this compound is characterized by the reactivity of both the aromatic ring and the secondary amine group.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in the case of naphthalene, the substitution pattern is also influenced by the inherent reactivity of the different positions on the bicyclic system. Theoretical studies on the regioselectivity of electrophilic substitution on naphthalene derivatives can provide insights into the likely positions of substitution.[6][7]
-
Reactions of the Amine Group: The secondary amine is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds.
Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the Bucherer reaction . This reaction involves the conversion of a naphthol to a naphthylamine in the presence of an amine and an aqueous sulfite or bisulfite solution.[8]
This protocol describes a representative procedure for the synthesis of this compound from 2-naphthol using methylamine.
Materials:
-
2-Naphthol
-
Methylamine (aqueous solution, e.g., 40%)
-
Sodium bisulfite
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Hydrochloric acid (for workup, optional)
-
Sodium hydroxide (for workup, optional)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine 2-naphthol, an aqueous solution of methylamine, and sodium bisulfite in water. The molar ratio of the reactants should be optimized, but a typical starting point is a slight excess of methylamine and bisulfite relative to the 2-naphthol.
-
Reaction: Heat the sealed vessel with stirring. The reaction temperature and time are critical parameters and may require optimization. A typical condition could be heating at 150-180 °C for several hours. Microwave-assisted protocols have been shown to significantly reduce the reaction time.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully vent the pressure vessel.
-
The product may precipitate out of the aqueous solution. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be basified with a sodium hydroxide solution to ensure the product is in its free amine form.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Caption: Workflow for the synthesis of this compound via the Bucherer reaction.
Applications in Drug Discovery and Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The this compound core serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of neuropharmacology.
Derivatives of aminonaphthalenes have been explored as ligands for various G protein-coupled receptors (GPCRs), including dopamine receptors.[9][10][11] The modulation of dopamine receptor activity is a key strategy in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression. The structural features of this compound allow for systematic modifications to explore the structure-activity relationships (SAR) and optimize ligand binding affinity and selectivity for specific dopamine receptor subtypes (e.g., D2, D3, D4).[12]
Caption: Role of this compound in a typical drug discovery workflow.
Safety and Handling
This compound, like many aromatic amines, should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a chemical compound of significant interest to researchers in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. A thorough understanding of its spectroscopic characteristics, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the strategic application of core scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
IR: amines. (n.d.). In University of Calgary. Retrieved January 6, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved January 6, 2026, from [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved January 6, 2026, from [Link]
-
1-Methylnaphthalen-2-amine. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]
-
School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission. Retrieved January 6, 2026, from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aichem. Retrieved January 6, 2026, from [Link]
-
CAS No : 2216-67-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
-
ChemInform Abstract: Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synucelin protein. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 6, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved January 6, 2026, from [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
CAS 2216-67-3 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 6, 2026, from [Link]
-
ABSTRACT. (n.d.). bioRxiv. Retrieved January 6, 2026, from [Link]
-
Naphthalene, 2-methyl-. (n.d.). In NIST WebBook. Retrieved January 6, 2026, from [Link]
-
(PDF) Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]
-
80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Solubility Data Series. Retrieved January 6, 2026, from [Link]
-
Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. (2004). ChEMBL. Retrieved January 6, 2026, from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. Retrieved January 6, 2026, from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved January 6, 2026, from [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. (2024). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
(PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]
-
6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). MDPI. Retrieved January 6, 2026, from [Link]
-
Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Retrieved January 6, 2026, from [Link]
-
Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles | Request PDF. (2004). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Document: Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethyl... - ChEMBL [ebi.ac.uk]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. csub.edu [csub.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-methylnaphthalen-2-amine: Molecular Structure, Properties, and Synthetic Methodologies
Abstract
N-methylnaphthalen-2-amine is a secondary aromatic amine that serves as a valuable molecular scaffold and synthetic intermediate in various fields of chemical research, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core molecular structure, physicochemical properties, and detailed spectral characterization. Furthermore, it delves into established synthetic protocols, explores its chemical reactivity with a focus on electrophilic substitution, and discusses its applications as a building block for complex molecular architectures, such as kinase inhibitors and fluorescent probes. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.
Introduction
This compound, a derivative of naphthalen-2-amine, has garnered interest within the scientific community due to its unique electronic and structural properties. The incorporation of a methyl group on the amine nitrogen atom subtly modifies the nucleophilicity and steric environment of the parent compound, influencing its reactivity and potential applications. Historically, aminonaphthalene derivatives were pivotal in the development of azo dyes.[1] Modern applications, however, have shifted towards fine chemical synthesis, where this compound serves as a key precursor for constructing elaborate molecules with specific biological or photophysical functions.[1] This guide aims to provide a thorough technical examination of this compound, from its fundamental molecular identity to its practical application in a laboratory setting.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical compound is paramount for reproducible scientific research. This section details the fundamental identifiers and physical properties of this compound.
Chemical Formula and Structural Representations
The molecular formula for this compound is C₁₁H₁₁N .[1] Its structure consists of a naphthalene ring system with a methylamino group (-NHCH₃) substituted at the C2 position.
For computational and database referencing, the following identifiers are used:
-
SMILES: CNC1=CC2=CC=CC=C2C=C1[1]
-
InChI: InChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3
Diagram 1: Molecular Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in different solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 2216-67-3 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Brown liquid | |
| Boiling Point | 317 °C at 760 mmHg; 160-163 °C at 8 Torr | [1] |
| Density | 1.099 g/cm³ | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides a molecular "fingerprint," which is indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The methyl carbon attached to the nitrogen appears in the aliphatic region at approximately δ 31.1 ppm . The aromatic carbons of the naphthalene ring resonate over a range from δ 103.9 to 144.4 ppm . The carbon atom directly bonded to the nitrogen (C2) is observed at the downfield end of this range (δ 144.4 ppm) due to the deshielding effect of the nitrogen atom.[1]
Infrared (IR) Spectroscopy
As a secondary aromatic amine, this compound will exhibit characteristic IR absorption bands. These are crucial for identifying the key functional groups present in the molecule.
-
N-H Stretch: A single, sharp, medium-intensity band is expected in the region of 3350-3310 cm⁻¹ .[2]
-
C-H Stretch (Aromatic): Absorption bands will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands corresponding to the methyl group will be present just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands will be observed in the 1600-1450 cm⁻¹ region.
-
C-N Stretch (Aromatic): A strong band is expected in the 1335-1250 cm⁻¹ region.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 157 , which corresponds to its molecular weight.[1] This observation is consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. The most common and direct method is the N-methylation of the corresponding primary amine, 2-naphthylamine.
Synthetic Routes
-
N-Methylation using Methylating Agents: This classical approach involves the reaction of 2-naphthylamine with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydroxide).[1] This method is generally effective but requires careful handling of the toxic and carcinogenic methylating agents.
-
Catalytic N-Methylation: More modern and "greener" approaches utilize catalysts to facilitate the methylation reaction with less hazardous reagents. For instance, ruthenium-based catalysts can efficiently methylate amines using methanol as the C1 source.[1]
-
Buchwald-Hartwig Amination: While typically used to form the C-N bond initially, variations of this palladium-catalyzed cross-coupling reaction could potentially be employed for the synthesis of this compound from 2-bromonaphthalene and methylamine.
Detailed Experimental Protocol: N-Methylation of 2-Naphthylamine
This protocol describes a general procedure for the N-methylation of 2-naphthylamine using dimethyl sulfate.
Materials:
-
2-Naphthylamine
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-naphthylamine (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously and slowly add dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
Diagram 2: Synthetic Workflow for N-Methylation
A flowchart illustrating the key steps in the synthesis of this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich naphthalene ring system and the activating methylamino substituent.
Basicity
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic. However, due to the delocalization of this lone pair into the aromatic π-system, it is a weaker base than aliphatic amines but comparable in basicity to other N-alkylanilines.
Electrophilic Aromatic Substitution
The methylamino group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. In the context of the 2-substituted naphthalene ring, this has important regiochemical implications.
-
Activation: The electron-donating nature of the -NHCH₃ group (via resonance) increases the electron density of the naphthalene ring, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene.
-
Directing Effects: Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position) due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved. The strong activating effect of the 2-methylamino group reinforces this preference. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 1-position .
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules with desirable properties for various applications.
Medicinal Chemistry
The naphthalenamine scaffold is present in numerous biologically active compounds. Derivatives of this compound have been investigated for their potential as kinase inhibitors, a class of drugs that are crucial in oncology. For example, the potent Aurora kinase inhibitor AMG 900 , an anticancer agent, incorporates structural motifs derived from this compound.[1] The specific substitution pattern and electronic properties of the this compound moiety contribute to the binding affinity and selectivity of such inhibitors.
Fluorescent Probes
N-aryl-naphthalenamine derivatives are known to exhibit environment-sensitive fluorescence (solvatochromism). They are often weakly fluorescent in polar, aqueous environments but show a significant increase in quantum yield in hydrophobic environments, such as lipid membranes or the binding pockets of proteins. This property makes them useful as fluorescent probes to study membrane dynamics and protein-ligand interactions. While N-phenyl-1-naphthylamine is a classic example, this compound serves as a precursor for similar probes with potentially modulated photophysical properties.
Conclusion
This compound is a compound of significant utility in synthetic organic and medicinal chemistry. Its well-defined molecular structure, characterized by a combination of spectroscopic techniques, provides a solid foundation for its use as a versatile intermediate. The reactivity of its naphthalene core, activated and directed by the methylamino group, allows for predictable chemical transformations. As demonstrated by its incorporation into advanced molecular structures like kinase inhibitors, this compound will likely continue to be a relevant building block for the development of novel functional molecules.
References
-
Analyzetech. (2021, January 1). Different type of amines in FT-IR spectroscopy. Available at: [Link]
Sources
An In-depth Technical Guide to N-methylnaphthalen-2-amine: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-2-amine is a synthetically versatile aromatic amine that has garnered interest in various fields of chemical research, including medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, coupled with the electronic properties of the methylamino substituent, makes it a valuable intermediate and building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and its emerging applications in drug discovery and as a fluorescent probe.
Nomenclature and Synonyms
The systematic identification of this compound is crucial for accurate scientific communication. Its chemical structure consists of a naphthalene ring system with a methylamino group attached at the 2-position.
Table 1: Synonyms and Alternative Names for this compound
| Synonym/Alternative Name | Source |
| N-methyl-2-naphthylamine | Chemical Abstract Service (CAS)[1] |
| 2-(Methylamino)naphthalene | PubChem[2] |
| N-Methyl-β-naphthylamine | Pharmaffiliates[1] |
| 2-Naphthalenamine, N-methyl- | PubChem[2] |
| N-methyl-N-(2-naphthyl)amine | Pharmaffiliates[1] |
| 2-Methylaminonaphthalene | Pharmaffiliates[1] |
| naphthalen-2-yl-methylamine | PubChem[2] |
| CAS Number | 2216-67-3 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis and biological assays.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | PubChem[2] |
| Molecular Weight | 157.22 g/mol | PubChem[2] |
| Appearance | Brown liquid | Hoffman Fine Chemicals[3] |
| Boiling Point | 160-163 °C at 8 Torr | Hoffman Fine Chemicals[3] |
| Storage | 2-8°C, sealed in dry, keep in dark place | BLD Pharm[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction. Two primary methods are the Bucherer reaction followed by N-methylation, and direct N-methylation of 2-naphthylamine.
Method 1: Bucherer Reaction and Subsequent N-methylation
The Bucherer reaction is a classic method for the conversion of naphthols to naphthylamines.[4][5] This two-step process begins with the amination of 2-naphthol, followed by methylation of the resulting 2-naphthylamine.
Figure 1: Synthetic pathway via the Bucherer Reaction.
Experimental Protocol: N-methylation of 2-Naphthylamine
-
Materials: 2-Naphthylamine, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or acetonitrile).
-
Procedure:
-
In a round-bottom flask, dissolve 2-naphthylamine in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add the methylating agent to the reaction mixture at room temperature.
-
The reaction mixture is then typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel to afford pure this compound.
-
Method 2: Direct N-methylation using Methanol
Recent advancements in catalysis have enabled the direct N-methylation of amines using methanol as a C1 source, often employing a ruthenium catalyst.[3][6] This method is considered a greener alternative to traditional methylation techniques.
Experimental Protocol: Ruthenium-Catalyzed N-methylation with Methanol
-
Materials: 2-Naphthylamine, anhydrous methanol, a ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃)), and a weak base (e.g., cesium carbonate).
-
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, charge the ruthenium catalyst, 2-naphthylamine, and the weak base.
-
Add anhydrous methanol as both the solvent and the methylating agent.
-
The reaction mixture is heated at an elevated temperature (e.g., 120-140 °C) for a specified period (e.g., 12 hours).
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The resulting residue is then purified by column chromatography on silica gel to yield the this compound product.
-
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic and chromatographic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of a secondary aromatic amine like this compound is expected to show a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹, and a strong C-N stretching band for the aromatic amine between 1335-1250 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the naphthalene ring and a singlet for the N-methyl protons.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 157.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.
Applications in Drug Discovery and Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key building block for the synthesis of various derivatives with potential therapeutic applications.
As a Precursor for Biologically Active Molecules
The amino group of this compound provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities. This has been exploited in the synthesis of compounds with potential:
-
Anticancer Activity: The naphthalene core is present in some anticancer agents. Derivatives of this compound can be synthesized and screened for their cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The structure can be incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives of naphthalenes have been investigated as inhibitors of enzymes like monoamine oxidase and cholinesterases, which are relevant targets in neurodegenerative diseases.[9][10][11]
-
Receptor Modulation: The naphthalene moiety can be found in ligands for various G-protein coupled receptors (GPCRs). For example, molecules containing naphthalene and indole moieties have been synthesized and shown to bind to melanocortin receptors.[12]
Figure 2: Workflow for the use of this compound in drug discovery.
As a Fluorescent Probe
N-aryl-naphthalenamine derivatives are known for their environment-sensitive fluorescence, making them useful as fluorescent probes in biological research.[8] While the direct application of this compound as a fluorescent probe is an emerging area, its structural similarity to established probes like N-phenyl-1-naphthylamine (NPN) suggests its potential.[8][13] These probes typically exhibit weak fluorescence in aqueous environments, which significantly increases upon binding to hydrophobic regions such as cell membranes or the hydrophobic pockets of proteins. This property can be utilized to study:
-
Membrane integrity and permeability.
-
Protein-ligand binding interactions.
-
Conformational changes in proteins.
Experimental Protocol: Assessing Membrane Permeability using a Fluorescent Probe
-
Materials: Bacterial or mammalian cells, phosphate-buffered saline (PBS), and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare a suspension of cells in PBS to a specific optical density.
-
Add the this compound stock solution to the cell suspension to a final desired concentration.
-
Incubate for a short period to allow the probe to partition into the cell membranes.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths. An increase in fluorescence intensity would indicate the probe's interaction with the hydrophobic lipid bilayer, providing insights into membrane characteristics.
-
Conclusion
This compound is a valuable chemical entity with a well-defined set of synonyms and physicochemical properties. Its synthesis is accessible through established methods, and its purity can be readily assessed using standard analytical techniques. For researchers in drug discovery, it serves as a versatile building block for creating novel compounds with potential therapeutic value. Furthermore, its potential as a fluorescent probe opens up avenues for its application in biophysical and cell biology studies. This guide provides a foundational understanding of this compound, empowering scientists to effectively utilize this compound in their research endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Fluorescent Probe in Biological Imaging.
- Name Reactions in Organic Synthesis. Bucherer Reaction.
- Wikipedia. (2023). Bucherer reaction.
- PubMed. (2018). Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines.
- ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- University of Calgary. IR: amines.
- Pharmaffili
- BLD Pharm. This compound.
- Hoffman Fine Chemicals. CAS 2216-67-3 | this compound.
- Smolecule. (2023). Buy this compound | 2216-67-3.
- ResearchG
- PMC. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- ResearchGate. (2019).
- Smolecule. (2023). This compound.
- Sigma-Aldrich. This compound | 2216-67-3.
- PMC. (2022).
- ResearchGate. (2025).
- ChemicalBook. This compound | 2216-67-3.
- PMC. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubChem. 2-Naphthalenamine, N-methyl-.
- ResearchGate. (2025).
- NIH. (2008).
- CookeChem. This compound , 95% , 2216-67-3.
- PubChem. 1-Methylnaphthalen-2-amine.
- PMC. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents.
- Google Patents. CN101704758A - Method for preparing 2-naphthylamine.
- MDPI. (2023).
- MDPI. (2022).
- ResearchGate. (2023).
- TargetMol. N-Phenylnaphthalen-1-amine | Fluorescent probe.
- Bryan Research & Engineering, LLC.
- Khan Academy. Enzyme inhibition and kinetics graphs (article).
- PubMed. (2002). Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors.
- MDPI. (2023). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite.
- PMC. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
- LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
- ResearchGate. (2025).
- Sigma-Aldrich. Evaluation of a novel aminopeptidase N inhibitor, in vitro, using two assay systems..
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Phenylnaphthalen-1-amine_TargetMol [targetmol.com]
Navigating the Solution: A Technical Guide to the Solubility of N-methylnaphthalen-2-amine in Organic Solvents
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of successful drug development and chemical research. This guide provides a comprehensive technical overview of the solubility characteristics of N-methylnaphthalen-2-amine, a crucial building block in medicinal chemistry and materials science. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and discuss the key factors that influence this critical physical property.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a compound is fundamentally dictated by the intermolecular forces between the solute (this compound) and the solvent.[1][2] The adage "like dissolves like" serves as a guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][3]
Molecular Structure and Polarity of this compound
This compound possesses a bicyclic aromatic naphthalene ring system, which is nonpolar and hydrophobic. The secondary amine group (-NHCH₃) introduces a degree of polarity to the molecule due to the electronegativity difference between nitrogen and hydrogen/carbon, and the presence of a lone pair of electrons on the nitrogen atom.[4] This combination of a large nonpolar aromatic structure and a smaller polar functional group results in a molecule that is moderately lipophilic.[5]
Intermolecular Forces at Play
The primary intermolecular forces that govern the solubility of this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are the predominant forces originating from the large, electron-rich naphthalene ring system. Nonpolar organic solvents will primarily interact with this compound through these forces.[6][7]
-
Dipole-Dipole Interactions: The polar amine group can engage in dipole-dipole interactions with polar solvent molecules.[6][8]
-
Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond acceptor (via the nitrogen lone pair) and, to a lesser extent, a weak hydrogen bond donor (via the N-H bond). This allows for interactions with protic solvents like alcohols.[4][9]
Based on these characteristics, the solubility of this compound is expected to be low in water but favorable in many organic solvents.[5][10] Aromatic amines, in general, are more soluble in organic solvents than in water due to their significant hydrocarbon character.[10][11] The interplay of these forces dictates its solubility across a spectrum of organic solvents.
Solubility Interactions of this compound.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.[13]
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[14]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator at a constant, controlled temperature (e.g., 25°C or 37°C).[13]
-
Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[12][14] It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid. This can be achieved by:
-
-
Quantification of Solute:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12][16]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[13][16]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.[15]
-
Shake-Flask Method Workflow.
Factors Influencing Solubility
Temperature:
The solubility of most solid organic compounds in organic solvents increases with temperature.[17] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. However, the extent of this effect can vary significantly depending on the specific solute-solvent system.[18]
pH (in Protic or Basic/Acidic Solvents):
While most organic solvents are aprotic and neutral, the solubility of this compound can be significantly influenced by the pH in solvents that can act as acids or bases. As an amine, this compound is a weak base. In an acidic medium, the amine group can be protonated to form a salt.[19] This salt form is ionic and generally exhibits much higher solubility in polar solvents than the neutral form.[5]
Data Presentation and Interpretation
For a comprehensive understanding of the solubility profile of this compound, it is recommended to determine its solubility in a range of organic solvents with varying polarities. The results should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | Hexane | 0.1 | ||
| Toluene | 2.4 | |||
| Polar Aprotic | Diethyl Ether | 2.8 | ||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Acetonitrile | 5.8 | |||
| DMSO | 7.2 | |||
| Polar Protic | 1-Butanol | 3.9 | ||
| 2-Propanol | 4.3 | |||
| Ethanol | 5.2 | |||
| Methanol | 6.6 |
Conclusion
This technical guide has outlined the key theoretical and practical considerations for understanding and determining the solubility of this compound in organic solvents. A thorough grasp of its molecular structure, the governing intermolecular forces, and a robust experimental methodology like the shake-flask method are essential for researchers and drug development professionals. The insights gained from such studies are critical for optimizing reaction conditions, formulation development, and ensuring the overall success of a project.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy this compound | 2216-67-3 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Intermolecular force - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 11. embibe.com [embibe.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
Navigating the Unseen: A Technical Guide to the Health and Safety of N-methylnaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Inherent Risks
N-methylnaphthalen-2-amine (CAS No. 2216-67-3), a derivative of the well-studied aromatic amine 2-naphthylamine, is a compound with potential applications in chemical synthesis and pharmaceutical research.[1][2] Its structural similarity to known hazardous compounds necessitates a comprehensive and cautious approach to its handling and use in any laboratory setting. This guide provides an in-depth analysis of the known and potential health and safety risks associated with this compound, drawing upon available data for the compound itself and expert-led interpretations from structurally related molecules. The primary objective is to empower researchers with the knowledge to implement robust safety protocols, thereby minimizing exposure and mitigating potential harm.
A critical acknowledgment at the outset is the limited availability of specific toxicological data for this compound. Consequently, this guide adopts a precautionary principle, extrapolating potential hazards from its GHS classification and the well-documented toxicological profiles of related aromatic amines, such as 2-naphthylamine and 2-methylnaphthalene.[3][4][5][6]
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Source |
| CAS Number | 2216-67-3 | [1][7] |
| Molecular Formula | C₁₁H₁₁N | [1][7] |
| Molecular Weight | 157.22 g/mol | [1] |
| Appearance | Brown liquid | [1] |
| Boiling Point | 160-163 °C at 8 Torr | [1] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[7] Recommended storage is at 2-8°C in a dark place, sealed in dry conditions.[7] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available information from suppliers consistently indicates the following classifications and associated hazard statements:
Hazard Statements:
These classifications underscore the primary routes of occupational exposure and the acute health effects that can be anticipated. The following sections will delve into the toxicological underpinnings of these hazards.
Toxicological Profile: A Data-Informed Precautionary Approach
Acute Toxicity
The classification of "Acute Toxicity (Oral) Category 4" with the hazard statement H302 "Harmful if swallowed" indicates a moderate level of acute toxicity upon ingestion.[8][9] While specific LD50 (oral) data for this compound is not available, this classification suggests that ingestion of relatively small quantities could lead to adverse health effects.
Irritation and Sensitization
-
Skin Irritation (Category 2): The H315 "Causes skin irritation" classification points to the potential for this compound to cause local inflammation, redness, and discomfort upon dermal contact.[8][10] Prolonged or repeated skin contact should be avoided.
-
Eye Irritation (Category 2A): The H319 "Causes serious eye irritation" classification indicates that contact with the eyes can result in significant and potentially painful irritation.[8][10]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): The H335 "May cause respiratory irritation" classification highlights the risk of irritation to the respiratory tract upon inhalation of aerosols or vapors.[8][10]
Potential Chronic Toxicity and Carcinogenicity: Insights from Analogs
Aromatic amines as a class are known to pose long-term health risks, including carcinogenicity.[4][5] The parent compound, 2-naphthylamine, is a known human bladder carcinogen.[3][4][5][6] The mechanism of carcinogenicity for aromatic amines often involves metabolic activation in the liver to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.[4]
Given the structural similarity, it is prudent to handle this compound as a potential carcinogen. Studies on the related compound, 2-methylnaphthalene, have shown evidence of carcinogenicity in animal models, specifically an increased incidence of lung tumors in mice.
It is crucial for researchers to operate under the assumption that this compound may share some of the carcinogenic properties of other aromatic amines until specific data becomes available to refute this.
Experimental Protocols: A Framework for Safe Handling
The following protocols are designed to provide a robust framework for the safe handling of this compound in a research setting. These are based on best practices for handling hazardous aromatic amines.
Hierarchy of Controls for Safe Handling
The most effective way to manage risk is through a hierarchical approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing exposure to this compound.
Step-by-Step Handling Protocol
-
Risk Assessment:
-
Before any new procedure, conduct a thorough risk assessment specific to the planned experiment.
-
Consult the Safety Data Sheet (SDS) and this guide.
-
Evaluate the quantities being used, the potential for aerosol generation, and the duration of the experiment.
-
-
Engineering Controls:
-
All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood or a glove box.
-
Ensure the fume hood has adequate airflow and is functioning correctly before starting work.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.
-
Lab Coat: A buttoned, long-sleeved lab coat is required.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure, or during a spill, a respirator with an appropriate organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required for respirator use.
-
-
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Store in a designated area for toxic and potentially carcinogenic compounds.
-
-
Waste Disposal:
-
All waste materials contaminated with this compound (e.g., pipette tips, gloves, absorbent materials) must be disposed of as hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
If safe to do so, increase ventilation to the area.
-
Await the arrival of the trained emergency response team.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to a Culture of Safety
The safe use of this compound in a research environment is predicated on a thorough understanding of its known and potential hazards, and the diligent implementation of robust safety protocols. While specific toxicological data for this compound is lacking, the available information on its GHS classification and the well-established risks of structurally related aromatic amines provides a clear mandate for a precautionary approach. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing their health and well-being.
References
- AKSci. (n.d.). 2216-67-3 this compound.
- BLD Pharm. (n.d.). 2216-67-3|this compound.
- ChemicalBook. (2023). This compound | 2216-67-3.
- CookeChem. (n.d.). This compound, 95%, 2216-67-3.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Methylnaphthalene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84474, N-Methyl-N-naphthylmethylamine.
- Sigma-Aldrich. (n.d.). This compound | 2216-67-3.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methylnaphthalene.
- TCI America. (2024). Safety Data Sheet: 1-Amino-2-methylnaphthalene.
- CPAChem. (2024). Safety data sheet: 2-Methylnaphthalene.
- Hoffman Fine Chemicals. (n.d.). CAS 2216-67-3 | this compound.
- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 2-Naphthylamine.
- Szymańska, J. A. (2020). 2-naphthylamine toxicity. Med Pr, 71(2), 205-220.
- U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-59-8).
- Lassiter, D. V. (1973). Hazard Review of Alpha-Naphthylamine (1-NA) (1-Naphthylamine).
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- EBSCO. (n.d.). 2-Naphthylamine and cancer | Research Starters.
- U.S. Environmental Protection Agency. (2003). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound | 2216-67-3 [chemicalbook.com]
- 3. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 6. 2-naphthylamine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2216-67-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 2216-67-3 [sigmaaldrich.com]
- 9. This compound , 95% , 2216-67-3 - CookeChem [cookechem.com]
- 10. 2216-67-3 this compound AKSci 1238AB [aksci.com]
An In-depth Technical Guide to N-methylnaphthalen-2-amine: Suppliers, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylnaphthalen-2-amine, a substituted naphthalene derivative, is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the creation of more complex molecules, including dyes, pigments, and pharmacologically active compounds. This guide provides a comprehensive overview of its commercial availability, key suppliers, synthesis, quality control, and its role as a versatile precursor in research and drug development.
Physicochemical Properties
This compound is a brown liquid under standard conditions. Its core structure consists of a naphthalene ring system with a methylamino group attached at the 2-position. This structure imparts a combination of aromaticity and basicity, influencing its reactivity and physical properties.
| Property | Value |
| CAS Number | 2216-67-3 |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.22 g/mol |
| Appearance | Brown liquid[1] |
| Boiling Point | 160-163 °C at 8 Torr[1] |
| Storage | 2-8°C, in a dark, dry, and sealed environment |
Commercial Availability and Key Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is around 95%. When sourcing this compound, it is crucial to request and review the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) to ensure the quality and safety of the material.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | 500 mg - 10 g |
| BLD Pharm | ≥95% | Research quantities to bulk |
| Pharmaffiliates | Reference Standard | Custom quantities[2] |
| Ambeed, Inc. | 95% | Research quantities |
| Enamine | 95% | 500 mg - 10 g |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through several methods, with the direct methylation of 2-naphthylamine being a common approach. Below is a representative experimental protocol for this transformation.
Method: N-Alkylation of 2-Naphthylamine
This method involves the reaction of 2-naphthylamine with a methylating agent in the presence of a base.
Caption: General scheme for the N-alkylation of 2-naphthylamine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-naphthylamine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a solid base, such as potassium carbonate (K₂CO₃) (2.0 equivalents), to the solution.
-
Addition of Methylating Agent: While stirring, slowly add a methylating agent, such as methyl iodide (1.2 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in sensitive applications like drug discovery. Standard analytical techniques are employed for its quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the naphthalene ring and the methyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of this compound and for identifying any impurities.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of a variety of more complex molecules. Its utility stems from the reactivity of the secondary amine and the potential for further functionalization of the naphthalene ring.
Role as a Synthetic Intermediate
The amine functionality of this compound allows for a range of chemical transformations, including:
-
Further N-alkylation or N-arylation: To introduce more complex substituents on the nitrogen atom.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.
Caption: Synthetic utility of this compound.
Application in the Synthesis of Bioactive Molecules
The naphthalene scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been explored for various therapeutic applications. For instance, it can serve as a precursor for the synthesis of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases. While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its role as a key intermediate in the synthesis of novel bioactive compounds is noted in the scientific and patent literature.
Conclusion
This compound is a readily available and versatile chemical intermediate with significant potential for researchers and professionals in drug development and organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for the creation of novel and complex molecules. A thorough understanding of its commercial availability, quality control parameters, and synthetic applications is essential for its effective utilization in the laboratory and beyond.
References
-
PrepChem.com. (n.d.). Synthesis of 2-naphthylamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-naphthylamine. Retrieved from [Link]
- Short Communication. (n.d.). Synthesis of Naftifine.
- Hoffman Fine Chemicals. (n.d.). CAS 2216-67-3 | this compound.
- Google Patents. (n.d.). US4187255A - Process for methylating naphthalene.
- Sigma-Aldrich. (n.d.). This compound | 2216-67-3.
- Sigma-Aldrich. (n.d.). This compound | 2216-67-3.
- Google Patents. (n.d.). EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.
- Google Patents. (n.d.). US5225442A - Compounds having a naphthalene structure.
- Google Patents. (n.d.). (12) United States Patent.
-
PubChem. (n.d.). 1-Methylnaphthalen-2-amine. Retrieved from [Link]
- PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents.
-
Pharmaffiliates. (n.d.). CAS No : 2216-67-3 | Product Name : this compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2013154878A1 - Heterocyclic compounds and uses thereof.
-
NIST. (n.d.). Naphthalene, 2-methyl-. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide.
- Biointerface Research in Applied Chemistry. (2022, June 5). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates.
-
MDPI. (n.d.). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Retrieved from [Link]
- ResearchGate. (2025, August 5). Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde.
-
EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]
- ResearchGate. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
- ResearchGate. (2025, September 23). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism.
Sources
A Technical Guide to the Spectroscopic Characterization of N-methylnaphthalen-2-amine
Disclaimer: Direct, experimentally verified spectroscopic data for N-methylnaphthalen-2-amine (CAS: 2216-67-3) is not consistently available across public spectral databases. This guide, therefore, leverages foundational spectroscopic principles and data from closely related structural analogs to provide a comprehensive framework for the characterization of this compound. The methodologies and interpretive logic presented are designed to serve as an authoritative template for researchers, scientists, and drug development professionals.
Introduction
This compound is a secondary aromatic amine featuring a naphthalene scaffold, a key structural motif in medicinal chemistry and materials science. As with any synthetic compound intended for advanced applications, unambiguous structural confirmation is a prerequisite for further study. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique and complementary piece of the structural puzzle.
This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound. It explains the causal relationships between the molecular structure and the spectral data, outlines robust experimental protocols, and presents the data in a clear, structured format for ease of interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a quantitative map of the different types of protons in a molecule. For this compound, we expect to see distinct signals for the N-H proton, the N-methyl protons, and the seven aromatic protons on the naphthalene ring.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~7.8 - 7.1 | Multiplet (m) | 7H | Ar-H | The seven protons on the naphthalene ring will appear as a complex series of multiplets. The electron-donating methylamino group will cause a slight upfield shift of ortho and para protons compared to unsubstituted naphthalene. |
| ~4.0 - 5.0 | Broad Singlet (br s) | 1H | N-H | The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration[1][2]. Addition of D₂O will cause this peak to disappear, confirming its assignment. |
| ~2.9 | Singlet (s) | 3H | N-CH₃ | N-methyl groups on aromatic amines typically appear as a sharp singlet in the 2.2-2.6 δ range, but conjugation with the naphthalene system can shift this slightly downfield[1][2][3]. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state (e.g., sp², sp³).
Predicted ¹³C NMR Data
A ¹³C NMR spectrum for this compound has been reported and provides an excellent reference for the carbon framework.[4]
| Chemical Shift (δ, ppm)[4] | Assignment | Rationale & Expert Insights |
| 144.4 | C -NHCH₃ (C2) | The carbon directly attached to the nitrogen is significantly deshielded and appears furthest downfield among the aromatic carbons due to the electronegativity of the nitrogen atom. |
| 134.2 | Quaternary C (C4a/C8a) | The two quaternary carbons at the ring junction are expected to have similar chemical environments. |
| 128.6 - 103.9 | Aromatic C H | This range contains the signals for the seven protonated aromatic carbons. The specific assignments require advanced 2D NMR techniques, but the shifts are consistent with a substituted naphthalene ring system. |
| 31.1 | N-C H₃ | This upfield signal is characteristic of an sp³-hybridized methyl carbon attached to a nitrogen atom in an aromatic system.[3] |
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR protocol is critical for obtaining high-quality data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
-
D₂O Shake (Confirmation): To confirm the N-H proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish.[2]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the key diagnostic peaks are associated with the N-H and C-N bonds of the secondary aromatic amine and the C-H bonds of the aromatic ring.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expert Insights |
| 3350 - 3310 | Medium, Sharp | N-H Stretch | Secondary amines characteristically show a single, relatively sharp N-H stretching band, which is less intense than the broad O-H stretch of alcohols.[2] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | This absorption is characteristic of C-H bonds where the carbon is part of an aromatic ring. |
| ~2820 | Medium | N-CH₃ C-H Stretch | A C-H stretch just below 3000 cm⁻¹ can sometimes be resolved for N-methyl groups on aromatic amines.[5] |
| 1600 - 1475 | Medium-Weak | C=C Stretch (in-ring) | These absorptions are characteristic of the naphthalene aromatic ring system. |
| 1335 - 1250 | Strong | C-N Stretch | The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in this region.[6] |
| 910 - 665 | Strong, Broad | N-H Wag | The out-of-plane bending (wagging) of the N-H bond in secondary amines results in a strong, often broad, absorption band. |
Experimental Protocol for IR Spectroscopy (Liquid Sample)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Sample Preparation (Neat Liquid Film):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Place a single drop of liquid this compound directly onto the ATR crystal.
-
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum to generate the final IR spectrum of the sample. Label the key peaks corresponding to the diagnostic functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Molecular Ion and Fragmentation Pattern
For this compound (C₁₁H₁₁N), the molecular weight is 157.21 g/mol .
Predicted Mass Spectrometry Data
| m/z Value | Proposed Assignment | Rationale & Expert Insights |
| 157 | [M]⁺ | The molecular ion peak. Its odd mass is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[2][7] |
| 156 | [M-H]⁺ | Loss of a single hydrogen atom, a common fragmentation for aromatic compounds. |
| 142 | [M-CH₃]⁺ | Loss of the methyl group (a radical, mass 15) via cleavage of the N-C bond is a highly probable fragmentation pathway. |
| 115 | [C₉H₇]⁺ | Subsequent loss of HCN (mass 27) from the [M-CH₃]⁺ fragment can lead to the formation of a naphthyl-like cation. |
Proposed Fragmentation Workflow
The fragmentation of the molecular ion provides a structural fingerprint. The most likely fragmentation pathways are initiated by the ionization of a lone pair electron on the nitrogen atom.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any minor impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, and the system generates a mass spectrum, which is a plot of relative intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. A logical workflow ensures that each piece of information is used to build and confirm the final structure.
Caption: Integrated workflow for the complete spectroscopic characterization of a compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and Mass Spectrometry. While a complete, publicly available dataset for this specific molecule is sparse, this guide provides a robust, scientifically-grounded framework for its characterization. By understanding the predicted spectral features, applying standardized experimental protocols, and integrating the data in a logical workflow, researchers can confidently verify the structure and purity of this compound, enabling its use in further scientific discovery.
References
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 2216-67-3 [smolecule.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. whitman.edu [whitman.edu]
Unlocking the Potential of N-methylnaphthalen-2-amine: A Technical Guide for Advanced Research
Abstract
N-methylnaphthalen-2-amine, a derivative of the well-studied but notoriously carcinogenic 2-naphthylamine, occupies a unique chemical space that beckons exploration. While its lineage demands a cautious approach, the strategic addition of a methyl group to the amine functionality opens a compelling array of research avenues, from the development of novel therapeutics to the creation of sensitive molecular probes and advanced organic materials. This guide provides an in-depth technical exploration of potential research areas involving this compound, offering not just a roadmap but the underlying scientific rationale and actionable experimental frameworks for researchers, chemists, and drug development professionals. We will delve into its synthetic accessibility, its potential as a versatile scaffold in medicinal chemistry, its latent fluorescent properties, and the critical toxicological considerations that must underpin any investigation.
The Strategic Imperative for Investigating this compound
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1] Its rigid, planar structure provides a well-defined framework for the spatial presentation of pharmacophoric elements. The parent compound, 2-naphthylamine, is a known human bladder carcinogen, a fact that has historically limited its utility.[2][3] However, the introduction of an N-methyl group fundamentally alters the molecule's electronic and metabolic profile. This modification can block metabolic pathways that lead to carcinogenic intermediates, potentially reducing toxicity.[1][4] Furthermore, the secondary amine functionality serves as a versatile chemical handle for further derivatization, making this compound a valuable starting material for chemical biology and materials science.
Synthetic Accessibility: Establishing a Foundation for Research
A reliable and scalable synthesis of this compound is the gateway to all further research. Two primary strategies are recommended, each with its own merits.
Classical Approach: The Bucherer Reaction
The Bucherer reaction is a cornerstone of naphthalene chemistry, enabling the conversion of naphthols to naphthylamines.[5][6] While traditionally used to produce primary amines, it can be adapted for the synthesis of N-substituted derivatives.
Experimental Protocol: Modified Bucherer Reaction for this compound
Objective: To synthesize this compound from 2-naphthol.
Methodology:
-
To a high-pressure autoclave, add 2-naphthol (1.0 eq.), an aqueous solution of sodium bisulfite (3.0 eq.), and a solution of methylamine (excess, ~5.0 eq.).
-
Seal the autoclave and heat the mixture to 150-180°C with vigorous stirring for 8-12 hours. The internal pressure will increase significantly.
-
After cooling to room temperature, carefully vent the autoclave.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide to a pH > 10 to liberate the free amine.
-
Extract the aqueous mixture with an organic solvent such as toluene or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Modern Catalytic N-Methylation
Recent advances in catalysis offer a more sustainable and efficient route to N-methylated amines using methanol as a C1 source.[7][8][9] This "hydrogen-borrowing" mechanism is atom-economical, with water as the only byproduct.
Experimental Protocol: Ruthenium-Catalyzed N-Methylation of 2-Naphthylamine
Objective: To synthesize this compound from 2-naphthylamine using a ruthenium catalyst.
Methodology:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-naphthylamine (1.0 mmol), a ruthenium catalyst such as (DPEPhos)RuCl₂PPh₃ (0.5 mol%), and a weak base like cesium carbonate (Cs₂CO₃, 0.5 equiv).[8]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous methanol (as both solvent and methylating agent).
-
Seal the tube and heat the reaction mixture to 120-140°C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
| Parameter | Modified Bucherer Reaction | Catalytic N-Methylation |
| Starting Material | 2-Naphthol | 2-Naphthylamine |
| Reagents | Sodium bisulfite, methylamine | Methanol, Ru-catalyst, weak base |
| Conditions | High temperature and pressure | Moderate temperature, inert atmosphere |
| Byproducts | Sulfite salts | Water |
| Advantages | Well-established, uses inexpensive reagents | Atom-economical, milder conditions |
| Disadvantages | Harsh conditions, requires autoclave | Catalyst cost, requires inert atmosphere |
Table 1: Comparison of Synthetic Routes to this compound.
Research Area 1: A Scaffold for Kinase Inhibitor Discovery
The naphthalene nucleus is a common feature in many kinase inhibitors due to its ability to form favorable interactions within the ATP-binding pocket.[10][11][12] this compound can serve as a versatile scaffold for the design of novel kinase inhibitors.
Rationale and Design Strategy
The N-methylamino group can be elaborated to introduce functionalities that target specific regions of the kinase active site, such as the hinge region, the DFG motif, or allosteric pockets. A scaffold-based drug design approach can be employed, starting with this compound as the core.[10]
Experimental Workflow: Synthesis and Screening of a Kinase Inhibitor Library
Objective: To develop a library of this compound derivatives and screen for kinase inhibitory activity.
-
Library Synthesis:
-
Acylate the N-methylamino group with a variety of carboxylic acids or sulfonyl chlorides to generate a diverse amide/sulfonamide library.
-
Perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a brominated version of the this compound scaffold to introduce further diversity.
-
-
In Vitro Kinase Screening:
-
Screen the synthesized library against a panel of cancer-relevant kinases at a fixed concentration (e.g., 10 µM).
-
Identify initial "hits" that show significant inhibition of one or more kinases.
-
-
Dose-Response Analysis:
-
For the most promising hits, perform dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀).
-
-
Structure-Activity Relationship (SAR) Studies:
-
Analyze the relationship between the chemical modifications and the observed kinase inhibitory activity to guide the design of more potent and selective second-generation inhibitors.
-
Caption: Workflow for scaffold-based kinase inhibitor discovery.
Research Area 2: Development of Fluorescent Probes
Naphthalene derivatives are well-known for their fluorescent properties.[13][14] The electronic characteristics of the naphthalene ring system make it an excellent fluorophore. By conjugating this compound with specific recognition moieties, it is possible to design fluorescent probes for the detection of biologically relevant analytes.
Principles of Probe Design
The design of a fluorescent probe typically involves a fluorophore (the naphthalene core), a linker, and a recognition element (receptor) for the target analyte. The interaction of the analyte with the receptor should induce a change in the fluorescence properties of the fluorophore (e.g., intensity, wavelength) through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[15][16]
Experimental Workflow: Design and Characterization of a Metal Ion Probe
Objective: To develop an this compound-based fluorescent probe for the detection of a specific metal ion (e.g., Cu²⁺).[13][17]
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a metal-chelating group, such as a Schiff base or a polyamine.
-
-
Photophysical Characterization:
-
Determine the absorption and emission spectra, fluorescence quantum yield, and lifetime of the probe in the absence of the target metal ion.
-
-
Selectivity and Sensitivity Studies:
-
Titrate the probe with increasing concentrations of the target metal ion and monitor the changes in its fluorescence spectrum.
-
Perform selectivity studies by exposing the probe to a range of other metal ions to ensure a specific response.
-
-
Determination of Detection Limit:
-
Calculate the limit of detection (LOD) for the target analyte based on the fluorescence titration data.
-
-
Application in Biological Systems:
-
Investigate the potential of the probe for imaging the target metal ion in living cells using fluorescence microscopy.
-
Caption: Principle of a "turn-off" fluorescent probe.
Critical Consideration: Toxicological Profile
The structural similarity of this compound to the known carcinogen 2-naphthylamine necessitates a thorough toxicological evaluation. Aromatic amines are often metabolically activated to reactive species that can form DNA adducts, leading to genotoxicity.[18][19][20]
Metabolic Activation Pathways
The primary route of metabolic activation for aromatic amines involves N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines.[21] These intermediates can be further converted to highly reactive nitrenium ions, which are the ultimate carcinogens. N-methylation can influence this process; while it may block N-acetylation, it can facilitate N-oxidation by certain enzymes.[1][4]
Caption: Generalized metabolic activation pathway of aromatic amines.[21]
Experimental Workflow: Preliminary Toxicological Assessment
Objective: To evaluate the mutagenic potential of this compound.
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Expose several strains of Salmonella typhimurium with specific mutations in the histidine operon to varying concentrations of this compound.
-
Include a liver S9 fraction to simulate metabolic activation.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
-
In Vitro Micronucleus Test:
-
Treat cultured mammalian cells (e.g., CHO, TK6) with this compound.
-
Assess for the presence of micronuclei, which are indicative of chromosomal damage.
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Evaluate DNA strand breaks in individual cells exposed to the compound.
-
Future Perspectives and Conclusion
This compound represents a molecule of significant untapped potential. Its strategic value lies in its dual nature: a derivative of a known hazard, yet possessing chemical features that open doors to safer and more effective applications. The research areas outlined in this guide—medicinal chemistry, fluorescent probe development, and toxicology—are not exhaustive but represent the most promising avenues for immediate investigation. Rigorous, well-designed studies that embrace both the potential and the risks of this compound will be essential to unlocking its full scientific value. The protocols and workflows provided herein serve as a robust starting point for researchers poised to explore this intriguing chemical entity.
References
- Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C c
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS One. [Link]
-
The Bucherer Reaction. Organic Reactions. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]
- Bucherer Reaction. Name Reactions in Organic Chemistry.
-
Major metabolic activation and detoxification pathways of aromatic amines. ResearchGate. [Link]
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Semantic Scholar. [Link]
- A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells. RSC Advances.
-
N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Proceedings of the National Academy of Sciences. [Link]
-
N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. ResearchGate. [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules. [Link]
-
Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
- The impact of aromatic amines on the environment: risks and damages. IMR Press.
- Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
-
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Royal Society Open Science. [Link]
- Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
-
Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine. National Toxicology Program. [Link]
- Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-59-8). U.S. Environmental Protection Agency.
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
- 2-NAPHTHYLAMINE TOXICITY. Medycyna Pracy.
- Method for preparing 2-naphthylamine.
- Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
- 2-Naphthalenamine, N-phenyl-: Human health tier II assessment.
- 2-Naphthylamine. U.S. Environmental Protection Agency.
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Current Opinion in Genetics & Development. [Link]
- The mechanism of the Bucherer reaction. Part IV. The kinetics of the conversion of naphthols into naphthylamines. Journal of the Chemical Society.
-
2-Naphthylamine. Wikipedia. [Link]
-
Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors. Angewandte Chemie International Edition. [Link]
- Structural and fluorescence properties of 2-naphthylamine substituted cyclotriphosphazenes.
- This compound. BLD Pharm.
-
Photophysical Properties of Some Naphthalimide Derivatives. MDPI. [Link]
- Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof.
-
Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. ChemistryOpen. [Link]
-
Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors. PubMed. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][17]naphthyrin-5(6H)-one. Tetrahedron Letters. [Link]
-
Preparation of n-phenyl-2-naphthylamine. PrepChem. [Link]
- Navigating the Synthesis of 5-(Bromomethyl)naphthalen-2-amine: A Technical Guide for Researchers. Benchchem.
Sources
- 1. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. shokubai.org [shokubai.org]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. [PDF] Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
A Theoretical and Computational Scrutiny of N-methylnaphthalen-2-amine: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of N-methylnaphthalen-2-amine and the Power of Theoretical Insight
This compound, a derivative of naphthalen-2-amine, belongs to a class of aromatic amines that are of significant interest in medicinal chemistry and materials science.[1] Its structural scaffold is a recurring motif in various biologically active compounds and functional materials. Understanding the fundamental electronic and structural properties of this molecule is paramount for predicting its reactivity, designing novel derivatives with enhanced functionalities, and elucidating its potential interactions within biological systems.
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound. By leveraging the predictive power of quantum chemical calculations, we can gain profound insights into its molecular geometry, electronic landscape, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who seek to apply computational chemistry to accelerate their research and development endeavors. We will delve into the "why" behind the choice of specific computational methods, ensuring a thorough understanding of the underlying principles and their practical implications.
Part 1: Unveiling the Molecular Architecture: Geometry Optimization and Structural Analysis
A precise understanding of the three-dimensional structure of this compound is the cornerstone of any theoretical investigation. The initial step in this process is geometry optimization, where the goal is to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the preeminent method for geometry optimization of medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[2] DFT methods approximate the complex many-electron problem by focusing on the electron density, a more manageable quantity than the full wavefunction.
Protocol 1: Ground State Geometry Optimization using DFT
-
Input Structure Generation: A preliminary 3D structure of this compound is generated using molecular building software.
-
Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[2][3][4] It combines the strengths of both Hartree-Fock theory and DFT.
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended for achieving a good balance between accuracy and computational expense.[2][3][4] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pair electrons on the nitrogen atom and the pi-system of the naphthalene ring, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.
-
Calculation Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation is imperative to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
Key Structural Parameters of this compound
The optimized geometry provides a wealth of information about the molecule's structure. Key parameters to analyze include:
-
Bond Lengths: The C-N bond length and the bond lengths within the naphthalene ring system offer insights into the degree of electron delocalization and bond strength.
-
Bond Angles: The angles around the nitrogen atom and within the aromatic rings define the overall shape of the molecule.
-
Dihedral Angles: The dihedral angle between the methyl group and the naphthalene ring is particularly important for understanding the molecule's conformational preferences.
Table 1: Predicted Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Predicted Value |
| C-N Bond Length | Value to be calculated |
| N-H Bond Length | Value to be calculated |
| C-C (aromatic) Bond Lengths | Range of values |
| C-N-C Bond Angle | Value to be calculated |
| C-C-N Bond Angle | Value to be calculated |
| H-N-C Dihedral Angle | Value to be calculated |
Note: The specific values in this table would be generated from an actual DFT calculation.
Part 2: The Electronic Landscape: Frontier Molecular Orbitals and Reactivity
The electronic properties of a molecule govern its reactivity and its interactions with other molecules. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding these properties.
HOMO and LUMO: The Key Players in Chemical Reactions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests that the molecule is more easily excitable and more reactive.
Diagram 1: Frontier Molecular Orbitals of this compound
Caption: A conceptual diagram illustrating the HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[2] It provides a powerful visual tool for identifying regions of a molecule that are rich or poor in electrons.
-
Red Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs on heteroatoms). These are sites for electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.
-
Green Regions: Indicate neutral electrostatic potential.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic interactions.
Part 3: Spectroscopic Signatures: A Computational Perspective
Computational methods can be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.
Vibrational Spectroscopy: FT-IR and Raman Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy.
Protocol 2: Calculation of Vibrational Frequencies
-
Optimized Geometry: The calculation is performed on the optimized geometry of the molecule obtained from Protocol 1.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. The appropriate scaling factor depends on the level of theory used.
-
Spectral Analysis: The calculated frequencies and their corresponding intensities can be used to generate a theoretical FT-IR and Raman spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Range (cm⁻¹)[5][6] |
| N-H Stretch | Value to be calculated | 3350-3310 (for secondary amines) |
| C-H (aromatic) Stretch | Range of values | 3100-3000 |
| C-H (aliphatic) Stretch | Range of values | 3000-2850 |
| C=C (aromatic) Stretch | Range of values | 1600-1450 |
| C-N Stretch (aromatic) | Value to be calculated | 1335-1250 |
| N-H Bend | Value to be calculated | 1650-1580 (for primary amines, may be weak or absent for secondary) |
Note: Predicted values are placeholders for actual computational results.
Electronic Spectroscopy: UV-Vis Absorption
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules.[3][7] It allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.
Protocol 3: TD-DFT Calculation of UV-Vis Spectrum
-
Ground State Optimization: The calculation is performed on the optimized ground-state geometry.
-
TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the geometry optimization. The number of excited states to be calculated should be specified.
-
Solvent Effects: To better match experimental conditions, it is often necessary to include the effects of a solvent in the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).[8]
-
Spectral Analysis: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are used to generate a theoretical UV-Vis spectrum.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the naphthalene ring system. The position of the absorption maxima will be influenced by the electron-donating effect of the methylamino group.
Part 4: Implications for Drug Development
The theoretical insights gained from these calculations have direct applications in the field of drug development.
-
Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of this compound derivatives, researchers can establish quantitative structure-activity relationships, which can guide the design of more potent and selective drug candidates.
-
Metabolic Stability Prediction: The reactivity of different sites on the molecule, as predicted by FMO and MEP analysis, can help to identify potential sites of metabolic transformation. This information can be used to design molecules with improved metabolic stability.
-
Receptor Binding Analysis: The optimized geometry and electrostatic potential of this compound can be used as input for molecular docking studies to predict its binding affinity and orientation within the active site of a target protein.
Diagram 2: Computational Workflow in Drug Discovery
Caption: A workflow diagram illustrating the application of theoretical calculations in drug discovery.
Conclusion
Theoretical calculations provide an indispensable toolkit for the modern chemist and drug developer. By applying the methodologies outlined in this guide, researchers can gain a deep and predictive understanding of the structural, electronic, and spectroscopic properties of this compound. This knowledge is crucial for the rational design of new molecules with tailored properties and for accelerating the discovery of novel therapeutic agents. The synergy between computational and experimental approaches will undoubtedly continue to drive innovation in chemical and pharmaceutical sciences.
References
-
This compound, PubChem, National Center for Biotechnology Information. [Link]
-
IR Spectroscopy Tutorial: Amines, University of Calgary. [Link]
-
1-Methylnaphthalen-2-amine, PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]nickel and copper(II) complexes, ResearchGate. [Link]
-
Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide, Moroccan Journal of Chemistry. [Link]
-
Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations, PubMed. [Link]
-
Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni and Cu(II) complexes, ScienceDirect. [Link]
-
Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex, Acta Physica Polonica A. [Link]
-
Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines, MDPI. [Link]
-
The infrared spectra of secondary amines and their salts, ResearchGate. [Link]
-
Spectroscopy of Amines, Chemistry LibreTexts. [Link]
-
This compound, Pharmaffiliates. [Link]
-
This compound, LookChem. [Link]
-
Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol, SciSpace. [Link]
-
Spectroscopic Analysis and Computational Investigation (FMO, MESP and NLO) of 1,2-Dimethylnaphthalene, ResearchGate. [Link]
-
Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-tridentate Schiff base and its metal complexes, Digital Commons @ Michigan Tech. [Link]
-
Experimental and kinetic modeling study of α-methylnaphthalene laminar flame speeds, IRIS . [Link]
-
IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning, ACS Publications. [Link]
-
Predictive study, using density functional theory and time dependent functional theory, on the struct, Growing Science. [Link]
-
DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP, MDPI. [Link]
-
STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE, International Research Journal of Education and Technology. [Link]
-
Analysis of the Molecular Structure of N'-((2-hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide, DergiPark. [Link]
-
Structural and Spectroscopic Properties of 2-Bromoacetylnaphthalene: Experimental and Computational (DFT) Analysis, ResearchGate. [Link]
Sources
- 1. Buy this compound | 2216-67-3 [smolecule.com]
- 2. irjweb.com [irjweb.com]
- 3. Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ac1.hhu.de [ac1.hhu.de]
Methodological & Application
N-Methylation of 2-Aminonaphthalene: A Comprehensive Guide to Synthesis Protocols and Mechanistic Insights
Introduction: The Significance of N-Methylated Naphthylamines
N-methylated derivatives of 2-aminonaphthalene, namely N-methyl-2-naphthylamine and N,N-dimethyl-2-naphthylamine, are valuable intermediates in the synthesis of a wide range of chemical entities, from dyes to pharmaceuticals. The introduction of a methyl group to the nitrogen atom can significantly alter the molecule's electronic properties, solubility, and biological activity. This guide provides detailed protocols and mechanistic explanations for the N-methylation of 2-aminonaphthalene, designed for researchers and professionals in organic synthesis and drug development. We will explore two robust and widely applicable methods: the classic Eschweiler-Clarke reaction and a greener approach using dimethyl carbonate (DMC).
Safety First: Handling 2-Aminonaphthalene and Methylating Agents
Crucial Safety Notice: 2-Aminonaphthalene is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] It is harmful if swallowed and toxic to aquatic life. All waste materials should be disposed of according to institutional and national guidelines for hazardous waste. Methylating agents like formaldehyde and dimethyl carbonate also present their own hazards and should be handled with care.
Method 1: The Eschweiler-Clarke Reaction for Exhaustive N-Methylation
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[2][3] This one-pot reductive amination utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][4] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[3][5]
Causality Behind the Experimental Choices
The reaction proceeds through the initial formation of an iminium ion from the reaction of 2-aminonaphthalene with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine. The release of carbon dioxide gas during this step drives the reaction to completion, making it irreversible.[3] For a primary amine like 2-aminonaphthalene, this process occurs twice to yield the N,N-dimethylated product.[4] The use of excess formic acid and formaldehyde ensures the reaction goes to completion.[2][3]
Visualizing the Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation of 2-aminonaphthalene.
Detailed Protocol for N,N-Dimethyl-2-naphthylamine
| Parameter | Value | Rationale |
| Reactants | 2-Aminonaphthalene, Formaldehyde (37% aq.), Formic Acid (98-100%) | Standard reagents for the Eschweiler-Clarke reaction. |
| Stoichiometry | 1 eq. 2-Aminonaphthalene, 2.5 eq. Formaldehyde, 2.5 eq. Formic Acid | Excess reagents ensure complete dimethylation. |
| Solvent | None (Formic acid acts as both reagent and solvent) | Simplifies the reaction setup. |
| Temperature | 100 °C (Reflux) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 6-8 hours | Typical duration for complete conversion of aromatic amines. |
| Work-up | Basification with NaOH, Extraction with an organic solvent | Neutralizes excess formic acid and isolates the product. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminonaphthalene (1.0 eq.).
-
Carefully add formic acid (2.5 eq.) to the flask.
-
Slowly add formaldehyde solution (37% in water, 2.5 eq.) to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to 100 °C and maintain at reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Slowly add a concentrated sodium hydroxide solution to the mixture until it is strongly alkaline (pH > 10). This step should be performed in an ice bath to manage the exothermic neutralization.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N,N-dimethyl-2-naphthylamine.
-
Purify the product by column chromatography or recrystallization if necessary.
Method 2: Green N-Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is an environmentally benign methylating agent, serving as a safer alternative to toxic reagents like methyl halides and dimethyl sulfate.[6] Reactions with DMC often exhibit high selectivity and produce minimal waste.[6] Depending on the reaction conditions and catalyst, DMC can be used for both mono- and di-N-methylation of aromatic amines.
Causality Behind the Experimental Choices
The N-methylation of aromatic amines with DMC typically requires a catalyst to proceed at a reasonable rate. Zeolites, such as faujasite X- and Y-types, have been shown to be effective catalysts, promoting highly selective mono-N-methylation.[6] The reaction mechanism is believed to involve the formation of carbamate intermediates.[6] For exhaustive methylation to the tertiary amine, a different catalytic system and conditions may be required.
Visualizing the Workflow
Caption: General workflow for the N-methylation of 2-aminonaphthalene using dimethyl carbonate.
Detailed Protocol for N-Methyl-2-naphthylamine (Mono-methylation)
| Parameter | Value | Rationale |
| Reactants | 2-Aminonaphthalene, Dimethyl Carbonate (DMC) | DMC serves as both a green methylating agent and solvent. |
| Catalyst | Y-type Zeolite (e.g., NaY or KY) | Promotes selective mono-N-methylation of aromatic amines. |
| Stoichiometry | 1 eq. 2-Aminonaphthalene, Large excess of DMC | Excess DMC drives the reaction and acts as the solvent. |
| Solvent | Dimethyl Carbonate | Eliminates the need for an additional solvent. |
| Temperature | 130-150 °C | Sufficient temperature for catalytic activity with DMC. |
| Reaction Time | 4-8 hours | Dependent on catalyst activity and desired conversion. |
| Work-up | Filtration of catalyst, Evaporation of excess DMC | Simple work-up procedure for heterogeneous catalysis. |
Step-by-Step Procedure:
-
In a high-pressure autoclave, combine 2-aminonaphthalene (1.0 eq.), Y-type zeolite catalyst (e.g., 10-20 wt% of the amine), and a large excess of dimethyl carbonate.
-
Seal the autoclave and flush with an inert gas (e.g., nitrogen or argon).
-
Heat the mixture to 130-150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-8 hours. Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.
-
Once the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the solid zeolite catalyst.
-
Remove the excess dimethyl carbonate from the filtrate by distillation or under reduced pressure.
-
The resulting crude product, N-methyl-2-naphthylamine, can be further purified by column chromatography on silica gel or by recrystallization.
Conclusion
This guide has provided detailed protocols for the N-methylation of 2-aminonaphthalene using two distinct and effective methods. The Eschweiler-Clarke reaction offers a straightforward and high-yielding route to the exhaustively methylated product, N,N-dimethyl-2-naphthylamine. For a more environmentally conscious approach, particularly for selective mono-methylation, the use of dimethyl carbonate with a suitable catalyst presents a compelling alternative. The choice of method will depend on the desired product (mono- vs. di-methylated), scale of the reaction, and considerations regarding reagent toxicity and waste generation. As with all chemical syntheses, careful attention to safety precautions is paramount, especially when working with a known carcinogen like 2-aminonaphthalene.
References
- Wen, N., Peng, X., Liu, M., Ma, Y., & Bai, R. (2006). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. E-Journal of Chemistry, 3(4), 323-326.
-
PrepChem. (n.d.). Synthesis of 2-naphthylamine. Retrieved from [Link]
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
-
Wikipedia. (2023, December 2). Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]
- Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045.
- Choi, J., & Kim, Y. (2020). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 22(18), 6137-6145.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Selva, M., & Perosa, A. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites. Tetrahedron Letters, 44(13), 2789-2792.
- Pavia, M. R., Cohen, M. P., & He, J. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry–A European Journal, e202304205.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Smolecule. (2023, August 16). Buy N-methylnaphthalen-2-amine | 2216-67-3.
- Ambeed.com. (n.d.).
- Barluenga, J., Fananas, F. J., & Gonzalez, F. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(8), 13391-13399.
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2020). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 10(21), 7264-7272.
- Semantic Scholar. (n.d.).
- Zhang, Y., et al. (2023).
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- YouTube. (2022, May 7). Eschweiler-Clarke Reaction.
-
Wikipedia. (2023, November 13). 2-Naphthylamine. In Wikipedia. Retrieved from [Link]
- Tundo, P., & Selva, M. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions.
- Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
- ResearchGate. (2018, November 23).
- Google Patents. (n.d.).
- Indian Drugs. (n.d.).
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). CN101704758B - Method for preparing 2-naphthylamine.
- Organic Syntheses. (2019, September 27). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine.
- precisionFDA. (n.d.). DIMETHYL(2-NAPHTHYL)AMINE.
- Tokyo Chemical Industry Co., Ltd. (n.d.). N,N-Dimethyl-2-naphthylamine 2436-85-3.
- PrepChem. (n.d.). Synthesis of N-methyl-β-naphthylamine.
- Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.
Sources
Application Notes and Protocols for N-methylnaphthalen-2-amine in Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-methylnaphthalen-2-amine in Modern Synthesis
This compound is a key building block in organic synthesis, valued for its unique electronic and structural properties. The naphthalene core provides a rigid, planar scaffold that can engage in π-π stacking interactions, while the N-methyl group enhances the electron density at the nitrogen atom, influencing its reactivity in various chemical transformations[1]. These characteristics make it a particularly interesting substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
This guide provides an in-depth exploration of the application of this compound in two seminal cross-coupling reactions: the Buchwald-Hartwig amination for the synthesis of complex tertiary amines and the Sonogashira coupling for the introduction of alkynyl moieties. The protocols and discussions herein are designed to be a practical resource, grounded in established mechanistic principles and supported by authoritative literature.
Part 1: Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of arylamines.[2][3] It facilitates the formation of a C-N bond between an aryl halide or pseudohalide and an amine, catalyzed by a palladium complex. For a secondary amine like this compound, this reaction opens a direct pathway to N-aryl-N-methylnaphthalen-2-amines, structures of interest in medicinal chemistry and materials science.
Mechanistic Considerations and the Rationale for Component Selection
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
The choice of each reaction component is critical for a successful transformation, especially with a sterically demanding secondary amine like this compound.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, preformed palladium precatalysts are often preferred for their reliability and ease of handling. These complexes are designed to readily form the active Pd(0) species in situ.
-
Ligand: The ligand is arguably the most crucial component. For the coupling of secondary amines, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition and reductive elimination steps, and prevent the formation of undesired side products.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and substrate compatibility.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.
Detailed Protocol: Synthesis of N-phenyl-N-methylnaphthalen-2-amine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with bromobenzene.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Seal the flask and remove it from the glovebox (if applicable). Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and bromobenzene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-N-methylnaphthalen-2-amine.
Quantitative Data Summary:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and effective Pd(II) source that is reduced in situ. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand ideal for coupling secondary amines. |
| Base | NaOtBu | A strong, non-nucleophilic base that effectively deprotonates the amine. |
| Solvent | Toluene | A common, high-boiling aprotic solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | A typical temperature to ensure a reasonable reaction rate. |
| Catalyst Loading | 1-2 mol% | Generally sufficient for efficient catalysis. |
Part 2: Sonogashira Coupling with this compound Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. While the direct Sonogashira coupling of this compound itself is less common, the synthesis of alkynyl-substituted aminonaphthalenes via this method is a valuable transformation.
Mechanistic Insights and Key Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Catalyst: Similar to the Buchwald-Hartwig reaction, a palladium(0) species is the active catalyst.
-
Copper(I) Co-catalyst: The role of the copper(I) salt is to facilitate the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the acid generated during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Anhydrous polar aprotic solvents are commonly employed.
Detailed Protocol: Synthesis of an Alkynyl-N-methylnaphthalen-2-amine Derivative
This protocol is adapted from a multi-step synthesis and describes the Sonogashira coupling of an iodo-N-methylnaphthalen-2-amine derivative with a terminal alkyne. This serves as a representative example of how an alkynyl group can be introduced into this scaffold.
Materials:
-
Iodo-N-methylnaphthalen-2-amine derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere chemistry
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodo-N-methylnaphthalen-2-amine derivative (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into saturated aqueous ammonium chloride solution (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired alkynyl-substituted this compound.
Quantitative Data Summary:
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A widely used and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | The standard co-catalyst for activating the terminal alkyne. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of reagents. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for this reaction. |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 2-10 mol% | Typical loadings for efficient Sonogashira reactions. |
Conclusion
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. The Buchwald-Hartwig amination provides a direct route to N-aryl derivatives, while the Sonogashira coupling allows for the introduction of valuable alkynyl functionalities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, with a strong emphasis on rational experimental design and optimization.
References
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
Navigating the Pharmaceutical Utility of N-Methylnaphthalen-2-amine and Its Isomers: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed application and protocol guide on the use of N-methylnaphthalen-2-amine in pharmaceutical synthesis. It aims to provide technical accuracy and field-proven insights into the applications of this compound and its structurally significant isomer, N-methyl-1-naphthalenemethanamine. We will explore its role as a synthetic intermediate, delve into specific therapeutic classes derived from these scaffolds, and provide detailed experimental protocols.
Introduction: A Tale of Two Isomers
In pharmaceutical chemistry, isomeric purity is paramount, as subtle structural differences can lead to vastly different pharmacological activities. The naphthalene-based amines are a case in point. The subject of this guide, This compound (1) , features a methylamino group directly substituted on the C2 position of the naphthalene ring. It is often confused with its structural isomer, N-methyl-1-naphthalenemethanamine (2) , which has a methylene spacer between the naphthalene C1 position and the methylamino group. This seemingly minor difference dictates their synthetic utility and applications, with the latter being a cornerstone in the industrial production of a blockbuster antifungal agent. This guide will address the distinct applications of both.
Caption: Structural comparison of the two key isomers.
Part 1: Applications of this compound and Its Derivatives
While less documented in large-scale pharmaceutical manufacturing compared to its isomer, this compound is a valuable scaffold in medicinal chemistry for developing novel therapeutic agents.
The Naphthalene Scaffold in Kinase Inhibitors
The rigid, planar structure of the naphthalene core makes it an attractive scaffold for designing kinase inhibitors.[1] It provides a framework that can be functionalized to achieve specific interactions within the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.[2][3] Naphthalene-based compounds can engage in π-stacking interactions with aromatic residues like phenylalanine in the kinase hinge region, a key anchoring point for many inhibitors.[1]
While a direct lineage from this compound to a marketed kinase inhibitor is not prominently documented, the broader class of naphthalene derivatives has yielded potent inhibitors. For instance, novel naphthalene-based diarylamides have been rationally designed as pan-Raf kinase inhibitors with significant anti-melanoma activity.[1][4] Furthermore, organometallic pyridylnaphthalimide complexes have been developed as nanomolar inhibitors of myosin light-chain kinase.[5] The N-methylamino group of this compound can serve as a key hydrogen bond donor or a point for further chemical elaboration in the design of such inhibitors.
Precursors to "Proton Sponges" for Advanced Drug Delivery
This compound can serve as a precursor for the synthesis of more complex diamino-naphthalenes, which are the basis for "proton sponges." The classic proton sponge is 1,8-bis(dimethylamino)naphthalene (DMAN).[6] These compounds exhibit unusually high basicity due to the steric strain relief upon protonation, which forces the two peri-positioned amino groups into close proximity.[7]
This high basicity is exploited in drug delivery systems. The "proton sponge effect" is a proposed mechanism for the endosomal escape of gene or drug carriers.[7] A carrier containing a proton sponge moiety, upon entering the acidic environment of the lysosome, will sequester protons. This influx of protons leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the lysosome, releasing the therapeutic payload into the cytoplasm.[7] While polyethylenimine (PEI) is the most studied proton sponge in this context, the development of novel, naphthalene-based small molecule proton sponges for pH-sensitive drug delivery is an active area of research.[8]
Laboratory-Scale Synthesis of this compound
The synthesis of this compound is not widely detailed in industrial patents but can be readily achieved in a laboratory setting through standard N-methylation procedures for aromatic amines. A common and effective method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy using methanol as the C1 source, catalyzed by a ruthenium complex.[9][10]
Protocol: Ru(II)-Catalyzed N-Methylation of 2-Naphthylamine
This protocol is adapted from general procedures for the N-methylation of anilines.[9][10][11]
Objective: To synthesize this compound from 2-naphthylamine and methanol.
Materials:
-
2-Naphthylamine
-
Anhydrous Methanol (C1 source and solvent)
-
(DPEPhos)RuCl₂(PPh₃) or a similar Ru(II) catalyst
-
Cesium Carbonate (Cs₂CO₃)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst and Reagent Preparation: In a 10 mL Schlenk tube under an inert atmosphere, add the Ru(II) catalyst (e.g., 0.5 mol%), 2-naphthylamine (1.0 mmol), and Cesium Carbonate (0.5 mmol).
-
Solvent Addition: Add anhydrous methanol (1-2 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Causality Note: The high temperature is necessary to facilitate the catalytic cycle, which involves the dehydrogenation of methanol to formaldehyde in situ, condensation with the amine to form an imine, and subsequent reduction by the captured ruthenium hydride species.[10] The weak base (Cs₂CO₃) is crucial for facilitating the deprotonation steps in the catalytic cycle.[9]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Data Summary Table:
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Naphthylamine | [9] |
| Methylating Agent | Methanol | [9][10] |
| Catalyst | Ru(II) complex (e.g., (DPEPhos)RuCl₂(PPh₃)) | [9][10] |
| Base | Cesium Carbonate (Cs₂CO₃) | [9] |
| Temperature | 120-140 °C | [10] |
| Reaction Time | 12-24 h |[10] |
Part 2: Case Study: N-methyl-1-naphthalenemethanamine in the Industrial Synthesis of Terbinafine
The most significant pharmaceutical application involving a methyl-naphthalene amine is the industrial synthesis of the antifungal drug Terbinafine . This synthesis, however, utilizes the isomer N-methyl-1-naphthalenemethanamine .[12][13] Terbinafine is a highly effective allylamine antimycotic used to treat a wide range of fungal infections of the skin and nails.[14]
The synthesis is a multi-step process, with the formation and subsequent reaction of N-methyl-1-naphthalenemethanamine being a critical sequence.
Sources
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening | Semantic Scholar [semanticscholar.org]
- 5. Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene 'proton sponges' - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Supra-molecular assembly of aromatic proton sponges to direct the crystallization of extra-large-pore zeotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Catalysis: A Detailed Guide for Synthetic Chemists
Abstract
The direct N-alkylation of amines with alcohols represents a paradigm shift in synthetic chemistry, offering a green, atom-economical alternative to traditional methods that rely on stoichiometric and often hazardous reagents. This transformation, primarily proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, utilizes catalytic amounts of transition metals to facilitate the C-N bond formation, with water as the sole byproduct. This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the mechanistic principles, practical experimental protocols for various catalytic systems, and critical insights into reaction optimization and safety.
Introduction: The Green Imperative in Amine Synthesis
N-alkylated amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Historically, their synthesis has been dominated by methods such as the reaction of amines with alkyl halides or reductive amination of carbonyl compounds. While effective, these classical approaches are often plagued by drawbacks including the use of toxic alkylating agents, the generation of stoichiometric waste, and the potential for overalkylation, which complicates purification.[1][2]
The catalytic N-alkylation of amines with alcohols emerges as a superior strategy, aligning with the principles of green chemistry.[3][4] This methodology leverages the alcohol as an in situ generated alkylating agent, circumventing the need for pre-functionalized starting materials and producing only water as a byproduct.[3][5] The reaction is typically mediated by a transition-metal catalyst that facilitates a tandem oxidation-condensation-reduction sequence known as the borrowing hydrogen (BH) or hydrogen autotransfer (HAT) pathway.[6][7][8][9] This guide will delve into the intricacies of this powerful transformation, providing both the theoretical framework and practical protocols to empower chemists in their synthetic endeavors.
The Mechanistic Heart: Understanding Borrowing Hydrogen Catalysis
The elegance of the N-alkylation of amines with alcohols lies in its catalytic cycle. The term "borrowing hydrogen" aptly describes the process where the catalyst temporarily "borrows" two hydrogen atoms from the alcohol to form a metal-hydride species and a transient carbonyl compound. This reactive intermediate then engages in the C-N bond-forming event, after which the catalyst returns the borrowed hydrogen to complete the cycle.[10][11]
The generally accepted mechanism can be broken down into three key stages:
-
Oxidation (Dehydrogenation): The catalyst, typically a transition metal complex, abstracts a hydride from the α-carbon and a proton from the hydroxyl group of the alcohol. This generates a metal-hydride intermediate and releases the corresponding aldehyde or ketone.[12][13]
-
Condensation: The in situ generated carbonyl compound readily condenses with the amine to form a hemiaminal, which then dehydrates to yield an imine (for primary amines) or an enamine (for secondary amines). This step is often the driving force for the reaction, as the water produced is the only stoichiometric byproduct.
-
Reduction (Hydrogenation): The metal-hydride species, which holds the "borrowed" hydrogen, then reduces the imine or enamine to the final N-alkylated amine product, thereby regenerating the active catalyst for the next cycle.[12][13]
This intricate dance of oxidation states and substrate transformations is what makes the borrowing hydrogen strategy so atom-economical and elegant.
Diagram 1: The Catalytic Cycle of N-Alkylation via Borrowing Hydrogen
Caption: A generalized workflow for the N-alkylation of amines with alcohols.
A Survey of Catalytic Systems: From Precious Metals to Earth-Abundant Alternatives
A wide array of transition-metal catalysts have been developed for this transformation, each with its own set of advantages and substrate scope.
Noble Metal Catalysts: The Pioneers (Ruthenium & Iridium)
Ruthenium and iridium complexes were among the first and remain some of the most efficient and versatile catalysts for the N-alkylation of amines.[14][15][16][17] They typically exhibit high activity under relatively mild conditions and tolerate a broad range of functional groups.
-
Ruthenium Catalysts: Complexes such as [Ru(p-cymene)Cl₂]₂ are often used as pre-catalysts in combination with various phosphine ligands.[18] These systems have been successfully applied to the synthesis of secondary and tertiary amines, as well as N-heterocycles.[18][19]
-
Iridium Catalysts: Iridium complexes, for instance, [Cp*IrCl₂]₂, are highly active and have been shown to catalyze the N-alkylation of a wide variety of amines with both primary and secondary alcohols.[16][20]
Earth-Abundant Metal Catalysts: The Sustainable Workhorses (Iron, Cobalt, Manganese & Nickel)
Driven by the need for more sustainable and cost-effective processes, significant research has focused on developing catalysts based on earth-abundant first-row transition metals.[5]
-
Iron Catalysts: Iron, being inexpensive and environmentally benign, has emerged as a promising catalyst.[21] Various iron complexes, including those with pincer ligands and single-atom catalysts, have demonstrated high activity in the N-alkylation of amines.[3][12][22]
-
Cobalt and Manganese Catalysts: Pincer complexes of cobalt and manganese have also proven to be effective catalysts, enabling the selective monoalkylation of anilines and other amines under mild conditions.[6][7][12][19][23]
-
Nickel Catalysts: Nickel-based catalysts, which can be generated in situ from simple precursors, offer a highly active and practical system for the N-alkylation of anilines with a broad scope of alcohols.[24]
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step protocols for the N-alkylation of a model substrate pair, aniline and benzyl alcohol, using representative catalyst systems.
General Laboratory Setup and Precautions
-
Inert Atmosphere: Many of the catalysts and reagents used in these reactions are air- and moisture-sensitive. Therefore, all reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Dry Solvents: Anhydrous solvents are crucial for the success of these reactions. Solvents should be dried using appropriate methods and stored over molecular sieves.
-
Reagent Purity: The purity of the amine, alcohol, and base can significantly impact the reaction outcome. It is recommended to use freshly distilled or purified reagents.
Diagram 2: Experimental Workflow for N-Alkylation
Caption: A generalized experimental workflow for transition-metal-catalyzed N-alkylation.
Protocol 4.1: Ruthenium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
This protocol is adapted from procedures described in the literature for Ru-catalyzed borrowing hydrogen reactions.[15][18]
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (Ligand)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Aniline (freshly distilled)
-
Benzyl alcohol (reagent grade)
-
Anhydrous toluene (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask with a magnetic stir bar and reflux condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol, 1 mol% Ru) and dppf (e.g., 0.022 mmol, 1.1 mol%).
-
Add anhydrous toluene (e.g., 2 mL).
-
Add potassium tert-butoxide (e.g., 1.2 mmol).
-
To this mixture, add aniline (1.0 mmol) followed by benzyl alcohol (1.1 mmol) via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzylaniline.
Protocol 4.2: Iron-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
This protocol is based on the development of earth-abundant iron catalysts for borrowing hydrogen reactions.[22][25]
Materials:
-
Iron(II) phthalocyanine (Fe(II)Pc) or a similar iron catalyst
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Aniline (freshly distilled)
-
Benzyl alcohol (reagent grade)
-
Anhydrous toluene or xylene (solvent)
-
Argon or Nitrogen gas
-
Sealed tube or Schlenk flask with a magnetic stir bar
Procedure:
-
In an oven-dried sealed tube under an inert atmosphere, combine the iron catalyst (e.g., Fe(II)Pc, 0.02 mmol, 2 mol%), sodium tert-butoxide (1.5 mmol), aniline (1.0 mmol), and benzyl alcohol (1.2 mmol).
-
Add anhydrous toluene or xylene (3 mL).
-
Seal the tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS if possible.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Carefully open the tube and dilute the mixture with ethyl acetate (10 mL).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired N-benzylaniline.
Reaction Scope and Optimization
The success of the N-alkylation reaction is highly dependent on the choice of catalyst, base, solvent, and temperature, as well as the electronic and steric properties of the amine and alcohol substrates.
| Parameter | General Trends and Considerations | Causality |
| Catalyst | Noble metals (Ru, Ir) are generally more active at lower temperatures. Earth-abundant metals (Fe, Co, Mn) may require higher temperatures but are more cost-effective. | The choice of metal and ligand dictates the electronic and steric environment of the active site, influencing its ability to facilitate the dehydrogenation and hydrogenation steps. |
| Amine | Electron-rich anilines and aliphatic amines are typically more reactive. Sterically hindered amines may react slower. | The nucleophilicity of the amine affects the rate of condensation with the in situ generated carbonyl compound. |
| Alcohol | Primary alcohols are generally more reactive than secondary alcohols. Electron-donating groups on benzylic alcohols can accelerate the reaction. | The ease of dehydrogenation is influenced by the substitution pattern of the alcohol. |
| Base | A stoichiometric or catalytic amount of a strong, non-nucleophilic base (e.g., KOtBu, NaOtBu, Cs₂CO₃) is often required. | The base facilitates the deprotonation of the alcohol, which is a key step in its activation and coordination to the metal center. |
| Solvent | Aprotic, non-coordinating solvents like toluene, xylene, or dioxane are commonly used. In some cases, solvent-free conditions are possible. | The solvent can influence the solubility of the catalyst and reagents, as well as the reaction temperature. |
| Temperature | Reactions are typically conducted at elevated temperatures (80-150 °C) to drive the catalytic cycle. | The dehydrogenation of the alcohol is often the rate-limiting step and is thermodynamically more favorable at higher temperatures. |
Troubleshooting and Side Reactions
While a powerful tool, the N-alkylation of amines with alcohols can sometimes present challenges.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst deactivation; Insufficient temperature; Impure reagents or solvent. | Ensure inert atmosphere and dry conditions; Increase reaction temperature; Use freshly purified reagents and solvents.[21] |
| Overalkylation | The secondary amine product is more nucleophilic than the starting primary amine. | Use a large excess of the primary amine; Slow addition of the alcohol; Choose a catalyst known for high selectivity.[1][26] |
| Imine Formation | Incomplete reduction of the imine intermediate. | Increase catalyst loading; Ensure a sufficient hydrogen source (the alcohol); Some catalysts are more efficient at the reduction step. |
| Aldol Condensation | Self-condensation of the aldehyde intermediate. | This is more common with aliphatic alcohols. Use a more active catalyst to favor the reaction with the amine. |
Safety Precautions
-
Handling of Metal Catalysts: Many transition metal catalysts are toxic and should be handled with care in a well-ventilated fume hood.[8][27] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[28]
-
Handling of Amines: Amines can be corrosive, toxic, and have strong odors.[29] Always handle them in a fume hood and wear appropriate PPE.[9]
-
High-Temperature Reactions: Reactions at elevated temperatures should be conducted behind a blast shield, and pressure-rated vessels should be used when necessary.
-
Pyrophoric Reagents: Some bases, like n-butyllithium, are pyrophoric and require special handling techniques.
-
Waste Disposal: Dispose of all chemical waste, including solvents and catalyst residues, according to institutional and local regulations.
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated amine can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of a successful reaction. For example, in the N-alkylation of aniline with benzyl alcohol, the appearance of a singlet for the benzylic methylene protons (Ar-CH₂ -NH-) around 4.3 ppm is expected. The N-H proton signal is often broad and can be confirmed by D₂O exchange.[30][31][32]
-
¹³C NMR Spectroscopy: The appearance of new signals in the ¹³C NMR spectrum corresponding to the carbons of the alkyl group further confirms the product's identity.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
Conclusion
The N-alkylation of amines with alcohols via borrowing hydrogen catalysis is a robust and sustainable methodology that has revolutionized the synthesis of N-functionalized molecules. By understanding the underlying mechanistic principles and having access to detailed experimental protocols, researchers can harness the power of this transformation to build molecular complexity in an efficient and environmentally responsible manner. The continued development of more active and selective catalysts, particularly those based on earth-abundant metals, promises to further expand the utility of this remarkable reaction in both academic and industrial settings.
References
- Chen, F., et al. (2016). Cobalt-Catalyzed N-Alkylation of Amines with Alcohols. Organic Letters, 18(2), 300-303.
- Das, S., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(3), 2254-2263.
- Daws, S., et al. (2018). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Organic & Biomolecular Chemistry, 16(37), 6656-6677.
- El-Sawy, E. R., et al. (2024). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via hydrogen auto-transfer rea. Dalton Transactions.
- Fang, R., et al. (2011). Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air. Organic Letters, 13(23), 6204-6207.
- Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Liu, X., et al. (2024). Direct N‐Alkylation of Amines with Alcohols Catalyzed by N‐Heterocyclic Carbene Cobalt‐Pincer Catalyst under Mild Conditions. Asian Journal of Organic Chemistry, 13(2), e202300551.
-
Liu, X., et al. (2024). Direct N‐Alkylation of Amines with Alcohols Catalyzed by NHeterocyclic Carbene Cobalt‐Pincer Catalyst under Mild Conditions. R Discovery. Retrieved from [Link]
- Turkmen, H., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4991-5003.
- Turkmen, H., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4991-5003.
- Xu, X., et al. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Analytical Methods, 5(20), 5639-5644.
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
- Kumar, A., et al. (2025). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. Advanced Science, 12(32), 2502436.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for ruthenium catalyzed N‐alkylation of aniline with benzyl alcohola. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron-catalyzed N -alkylation of aromatic amines via borrowing hydrogen strategy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
- Wang, D., et al. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega, 5(43), 28066-28074.
-
ResearchGate. (n.d.). Manganese Catalyzed N-Alkylation of Amines with Alcohols: Ligand Enabled Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cobalt complexes studied for catalytic N‐alkylation of amines. Retrieved from [Link]
- Muthuramalingam, S., et al. (2020). Nickel(II)–NΛNΛO Pincer Type Complex-Catalyzed N-alkylation of Amines with Alcohols via the Hydrogen Autotransfer Reaction. The Journal of Organic Chemistry, 85(11), 7125-7135.
-
ResearchGate. (n.d.). N-alkylation of anilines with benzyl alcohols. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
- Kumar, A., et al. (2025). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. Advanced Science, 12(32), 2502436.
- Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774.
-
ResearchGate. (n.d.). CpIr-catalyzed N-alkylation of amines with alcohols. A versatile and atom economical method for the synthesis of amines*. Retrieved from [Link]
- (2025).
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Kim, J., et al. (2015). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- Irrgang, T., et al. (2014). Iron catalysed direct alkylation of amines with alcohols.
-
ResearchGate. (n.d.). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Safe handling of ammonia synthesis catalysts. Retrieved from [Link]
-
American Chemical Society. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
- Ahlsten, N., et al. (2011). Mechanistic investigation of the iridium-catalysed alkylation of amines with alcohols. Dalton Transactions, 40(45), 12158-12167.
- Galli, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35939-35944.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 6. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matthey.com [matthey.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cobalt-Catalyzed N-Alkylation of Amines with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Iron catalysed direct alkylation of amines with alcohols [ouci.dntb.gov.ua]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ohans.com [ohans.com]
- 28. nouryon.com [nouryon.com]
- 29. diplomatacomercial.com [diplomatacomercial.com]
- 30. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note & Protocols: Design and Synthesis of Naphthalene-Based Microtubule Targeting Agents
Abstract
Microtubules are highly dynamic cytoskeletal polymers essential for cell division, making them a cornerstone target in oncology.[1][2] Microtubule Targeting Agents (MTAs) that disrupt tubulin dynamics are among the most successful classes of chemotherapeutics.[3] The naphthalene moiety has emerged as a privileged scaffold in the design of novel MTAs, offering a stable, lipophilic core that can be readily functionalized to enhance binding affinity and pharmacological properties.[4][5] This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of naphthalene-based MTAs, with a specific focus on derivatives that can be accessed from precursors like N-methylnaphthalen-2-amine. We present a detailed, field-proven protocol for a series of thiazole-naphthalene hybrids that function as potent tubulin polymerization inhibitors by binding to the colchicine site.[5][6] Furthermore, we extrapolate from this established chemistry to propose a logical synthetic pathway for novel agents derived from this compound, providing researchers with a strategic framework for new drug discovery initiatives.
Introduction: The Rationale for Naphthalene-Based MTAs
Microtubules: A Validated Oncological Target
Microtubules are cylindrical polymers composed of α- and β-tubulin heterodimers. Their constant, dynamic assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.[3][5] Cancer cells, characterized by their rapid proliferation, are exquisitely sensitive to agents that disrupt this dynamic equilibrium.[5] MTAs exploit this vulnerability by either stabilizing or destabilizing microtubules, ultimately leading to a halt in the cell cycle (typically at the G2/M phase) and triggering programmed cell death (apoptosis).[1][3][7]
The Naphthalene Scaffold: A Privileged Structure in MTA Design
The naphthalene ring system serves as an excellent bioisostere for other aromatic systems found in known tubulin inhibitors. Its rigid, planar structure and extended π-system can facilitate strong binding interactions within the target protein. Naphthalene derivatives have been successfully developed as potent inhibitors of tubulin polymerization, topoisomerases, and various phosphatases.[4] The key advantages of this scaffold include:
-
Enhanced Metabolic Stability: Compared to a single benzene ring, the fused ring system can be more resistant to metabolic degradation, potentially improving pharmacokinetic profiles.[4]
-
Tunable Lipophilicity: The naphthalene core provides a lipophilic anchor, which can be balanced by introducing polar functional groups to optimize cell permeability and bioavailability.
-
Synthetic Versatility: The naphthalene ring can be functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).
Design Strategy: Hybrid Molecules Targeting the Colchicine Binding Site
Many potent MTAs, such as colchicine and combretastatin A-4 (CA-4), function by binding to a specific pocket on β-tubulin, known as the colchicine binding site.[2][5] This binding event prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule, thereby inhibiting polymerization. Our design strategy focuses on creating hybrid molecules where the naphthalene scaffold serves as one of the key aromatic moieties that occupy this binding pocket, often mimicking one of the rings of CA-4. By linking the naphthalene core to other heterocyclic systems (e.g., thiazole), we can generate novel chemical entities with high affinity for this site.[5][6]
Caption: Bioisosteric replacement strategy for designing naphthalene-based MTAs.
Synthetic Protocol: A Validated Case Study with Thiazole-Naphthalene Derivatives
This section details the synthesis of a potent thiazole-naphthalene tubulin inhibitor (referred to as Compound 5b in the literature), which serves as a validated protocol for this class of compounds.[5][6][8] The workflow is based on a multi-step synthesis starting from 1-methoxynaphthalene.
Overall Synthetic Workflow
Caption: Multi-step synthesis of thiazole-naphthalene tubulin inhibitors.
Materials and Reagents
-
1-Methoxynaphthalene
-
4-Ethoxyphenylacetic acid
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoroacetic acid (TFA)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Thiourea
-
Dichloromethane (DCM), Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Synthesis
Step 1: Synthesis of Deoxybenzoin Intermediate (3b)
-
Reaction Setup: To a solution of 1-methoxynaphthalene (1.0 eq) and 4-ethoxyphenylacetic acid (1.1 eq) in trifluoroacetic acid (TFA, 0.2 M), add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the mixture into ice water and extract with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (EtOAc/Hexanes gradient) to yield the deoxybenzoin intermediate.
-
Causality: The TFAA/TFA system acts as a strong acylating agent, promoting the Friedel-Crafts acylation of the electron-rich naphthalene ring by the phenylacetic acid derivative.
-
Step 2: Synthesis of α-Bromoketone Intermediate (4b)
-
Reaction Setup: Dissolve the deoxybenzoin intermediate (1.0 eq) in a suitable solvent like ethyl acetate. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction Execution: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude α-bromoketone is often used in the next step without further purification due to potential instability.
-
Causality: NBS, activated by the acid catalyst, is a regioselective brominating agent for the α-carbon of the ketone, which is essential for the subsequent cyclization.
-
Step 3: Synthesis of Final Product (Compound 5b)
-
Reaction Setup: To a solution of the crude α-bromoketone intermediate (1.0 eq) in ethanol, add thiourea (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux and stir for 3-5 hours. A precipitate may form as the product is generated.
-
Work-up: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography to yield the final thiazole-naphthalene compound.
-
Causality: This is a classic Hantzsch thiazole synthesis, where the thiourea acts as a dinucleophile, first displacing the bromide and then cyclizing with the ketone carbonyl to form the aminothiazole ring.
-
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
Proposed Synthetic Route for this compound Derivatives
While direct protocols for this compound are not available in the initial search, a logical synthetic route can be proposed based on standard organic chemistry transformations to generate amide-based analogs. This approach is hypothetical and requires experimental validation.
Caption: Proposed acylation route for novel naphthalene-based MTA candidates.
Proposed Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Add a mild base such as triethylamine or pyridine (1.5 eq). Cool the mixture to 0 °C.
-
Reaction Execution: Add a solution of a substituted benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide via flash column chromatography or recrystallization.
-
Causality: The secondary amine of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride in a standard acylation reaction to form a stable amide bond. The 3,4,5-trimethoxyphenyl moiety is chosen as it is a well-established pharmacophore for binding at the colchicine site.
-
Biological Evaluation Protocols
After successful synthesis and purification, the new compounds must be evaluated for biological activity.
In Vitro Antiproliferative Assay
-
Objective: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
-
Method:
-
Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
Add a viability reagent such as CCK-8 or MTT and incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Method:
-
Use a commercially available tubulin polymerization assay kit containing purified bovine tubulin and a fluorescence reporter.
-
In a 96-well plate, mix tubulin with a polymerization buffer.
-
Add the test compound at various concentrations (or a known inhibitor like colchicine as a positive control).
-
Initiate polymerization by incubating the plate at 37 °C.
-
Monitor the increase in fluorescence over time using a plate reader. Inhibitors will suppress the rate and extent of fluorescence increase.[5][8]
-
Cell Cycle Analysis
-
Objective: To determine if the compound arrests cells at a specific phase of the cell cycle.
-
Method:
-
Treat cancer cells with the compound at concentrations around its IC₅₀ value for 24 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20 °C.
-
Wash the cells and stain their DNA with a fluorescent dye like propidium iodide (PI), which also contains RNase to prevent RNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[5][7]
-
Data Interpretation and SAR
The biological data from the thiazole-naphthalene case study reveal important structure-activity relationships.
Table 1: Biological Activity of Thiazole-Naphthalene Derivatives
| Compound | Substitution (R) | IC₅₀ MCF-7 (μM)[5][6] | IC₅₀ A549 (μM)[5][6] | Tubulin Polymerization IC₅₀ (μM)[5][6] |
|---|---|---|---|---|
| 5a | H | 2.15 | 3.48 | > 40 |
| 5b | 4-Ethoxy | 0.48 | 0.97 | 3.3 |
| 5c | 4-Methoxy | 0.93 | 1.62 | 5.6 |
| Colchicine | (Reference) | - | - | 9.1 |
SAR Insights:
-
Free Amino Group: The presence of a free amino group on the thiazole ring is critical for activity.
-
Substitution on Phenyl Ring: Introducing an alkoxy group (methoxy or ethoxy) at the para-position of the phenyl ring significantly enhances antiproliferative activity and tubulin polymerization inhibition compared to the unsubstituted analog (5a).
-
Ethoxy vs. Methoxy: The 4-ethoxy substitution (Compound 5b) provided the most potent activity, suggesting this group has optimal steric and electronic properties for binding to the colchicine site.[5][6]
Caption: Key SAR findings for the thiazole-naphthalene MTA series.
Conclusion
The naphthalene scaffold represents a highly promising platform for the development of novel microtubule targeting agents. The detailed protocols provided for the synthesis and evaluation of thiazole-naphthalene derivatives serve as a validated starting point for researchers. By leveraging established synthetic methodologies and understanding key structure-activity relationships, the proposed routes for derivatives of this compound offer a logical and promising direction for the discovery of next-generation anticancer therapeutics. Rigorous biological evaluation is paramount to validating these new chemical entities and advancing them through the drug discovery pipeline.
References
-
Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. National Center for Biotechnology Information (PMC). [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed. [Link]
-
Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]
-
(PDF) Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. ResearchGate. [Link]
-
Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. National Institutes of Health (NIH). [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
-
A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties. National Center for Biotechnology Information (PMC). [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to HPLC Method Development for the Quantification of N-methylnaphthalen-2-amine
Abstract
This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of N-methylnaphthalen-2-amine. This compound is a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes. This application note details a systematic approach, from initial analyte characterization and column selection to mobile phase optimization and final method validation, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5] The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals seeking to establish a high-quality analytical method for this compound.
Introduction and Analyte Characterization
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a secondary aromatic amine featuring a naphthalene ring system.[6][7][8] This structure dictates its behavior in a chromatographic system.
Analyte Properties: this compound
| Property | Value / Characteristic | Chromatographic Implication | Source |
| Molecular Formula | C₁₁H₁₁N | - | [6][8] |
| Molecular Weight | 157.21 g/mol | Affects diffusion; generally minor impact on retention in RP-HPLC. | [6][8][9] |
| Structure | N-methyl group on the amine at position 2 of a naphthalene ring. | Highly hydrophobic due to the naphthalene moiety. The secondary amine is a basic site. | [8][9] |
| Predicted logP | ~3.5 | Indicates strong retention on reversed-phase (RP) columns. A C18 stationary phase is a suitable starting point. | [8] |
| Predicted pKa | ~4-5 (Estimated for aromatic amines) | The amine group's ionization state is pH-dependent. Mobile phase pH will be a critical parameter for controlling retention and peak shape.[10] | General chemical knowledge |
| UV Absorbance | Strong absorbance in the UV region (~230-330 nm) due to the naphthalene chromophore. | UV detection is highly suitable. A Diode Array Detector (DAD) is recommended for monitoring multiple wavelengths and assessing peak purity. | [11] |
| Physical Form | Appears as a liquid or low-melting solid. | Standard sample preparation procedures are applicable. | [12] |
Based on this profile, a reversed-phase HPLC method is the logical choice. The primary challenges will be managing the high hydrophobicity to achieve a reasonable run time and controlling the mobile phase pH to ensure a consistent, sharp peak shape for the basic amine.
Initial Method Development Strategy
Our strategy is to systematically screen and optimize the key HPLC parameters. The workflow is designed to efficiently identify a suitable starting point and then refine the conditions to meet performance requirements.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Reagents: Formic acid, ammonium acetate, ammonium formate (LC-MS grade)
-
Water: Deionized water (18.2 MΩ·cm)
-
HPLC System: A quaternary HPLC or UHPLC system with a Diode Array Detector (DAD) and a column thermostat.
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm (for initial development)
-
C8 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (for selectivity screening)
-
Protocol 1: Analyte Stock and Working Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 ACN:water diluent. This concentration is suitable for initial scouting experiments.
Protocol 2: Initial Column and Mobile Phase Screening
The high hydrophobicity of the analyte makes a C18 column the primary choice.[13][14][15] We will compare Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier due to their differing selectivities.
Justification: ACN often provides sharper peaks and lower backpressure, while MeOH can offer alternative selectivity, especially for aromatic compounds where it promotes π-π interactions with certain stationary phases.[16]
Screening Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B (Run 1): Acetonitrile (ACN)
-
Mobile Phase B (Run 2): Methanol (MeOH)
-
Gradient: 50% to 95% B in 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 200-400 nm (extract chromatogram at λmax, likely ~254 nm)
Expected Outcome: This experiment will determine which organic modifier provides better peak shape and a more manageable retention time. Due to the high logP, the analyte is expected to be strongly retained.
Protocol 3: Mobile Phase pH Optimization
The amine functional group's pKa is critical.[10][17] Running the mobile phase at a pH at least 2 units below the pKa will ensure the amine is fully protonated and ionized, which typically leads to better peak shape by minimizing interactions with residual silanols on the silica surface.[18] Conversely, a higher pH may be explored if alternative selectivity is needed.
pH Screening Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Organic Modifier: ACN (selected from Protocol 2)
-
Aqueous Phases:
-
Run 1 (Acidic): 0.1% Formic Acid in Water (pH ~2.7)
-
Run 2 (Neutral): 10 mM Ammonium Acetate in Water (pH ~7.0)
-
-
Gradient: Optimized based on results from Protocol 2 (e.g., 60-95% B in 10 min)
-
Other conditions: Same as Protocol 2.
Expected Outcome: The acidic mobile phase is expected to produce a sharper, more symmetrical peak. The neutral pH may result in a broader peak or tailing due to silanol interactions.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Results and Method Optimization
Initial Screening Results
Table 1: Summary of Initial Screening Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile |
| Aqueous Phase | 0.1% Formic Acid (pH 2.7) | 0.1% Formic Acid (pH 2.7) | 10mM NH₄OAc (pH 7.0) |
| Retention Time (RT) | 8.2 min | 9.5 min | 7.1 min |
| Tailing Factor (Tf) | 1.1 | 1.3 | 2.2 |
| Theoretical Plates (N) | 15,000 | 11,000 | 4,500 |
Analysis:
-
ACN vs. MeOH: Acetonitrile provided a shorter retention time and superior peak efficiency (higher N, lower Tf) compared to methanol.
-
pH Effect: The acidic mobile phase (Condition 1) yielded a significantly better peak shape (Tf = 1.1) compared to the neutral pH (Tf = 2.2), confirming the hypothesis that suppressing silanol interactions is critical.[17][18]
Based on these results, the combination of Acetonitrile and 0.1% Formic Acid was selected for further optimization.
Final Optimized Method
The gradient was further refined to reduce the run time while maintaining adequate separation from any potential impurities.
Final HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 65% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 65% B
-
10.0 min: 65% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm
Method Validation Protocol
The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][2][4]
Validation Parameters:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. The analyte peak should be free from interference at its retention time. Peak purity should be assessed using a DAD.
-
Linearity: Prepare calibration standards at a minimum of five concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy (% Recovery): Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be evaluated.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically where S/N ratio is ~10).
Conclusion
This application note presents a logical, step-by-step process for developing a robust reversed-phase HPLC method for the analysis of this compound. By systematically evaluating column chemistry, organic modifier, and mobile phase pH, a final method with excellent peak shape and a reasonable run time was achieved. The outlined protocols provide a clear framework for researchers to implement this method and proceed with validation for quantitative applications in quality control and research environments.
References
-
PubChem. 1-Methylnaphthalen-2-amine | C11H11N. National Center for Biotechnology Information. [Link]
-
Oakwood Chemical. CAS 2216-67-3 | this compound.[Link]
-
LCGC International. Column Selection for Reversed-Phase HPLC.[Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
PubMed. Effect of mobile phase pH on liquid chromatography retention... National Center for Biotechnology Information. [Link]
-
ResearchGate. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases...[Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines...[Link]
-
Phenomenex. Selecting the Right Column for Your Reversed Phase Method.[Link]
-
AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters...[Link]
-
Pure. Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation.[Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?[Link]
-
ResearchGate. UV absorption cross sections of vaporized 1-methylnaphthalene at elevated temperatures.[Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns.[Link]
-
ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.[Link]
-
PubChem. 2-Naphthylamine | C10H9N. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Naphthalenamine, N-methyl- | C11H11N. National Center for Biotechnology Information. [Link]
-
ResearchGate. Effect of mobile phase pH and organic content on retention times...[Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC... National Center for Biotechnology Information. [Link]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.[Link]
-
PubMed. UV-Vis Absorption Properties of New Aromatic Imines... National Center for Biotechnology Information. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.[Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
-
National Center for Biotechnology Information. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions...[Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.[Link]
-
Phenomenex. Reversed Phase HPLC Columns.[Link]
-
Obiter Research. N-Methylpentane-2-amine.[Link]
-
ChemBK. N-methylpropan-2-amine.[Link]
-
Chemsrc. this compound | CAS#:2216-67-3.[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. 2216-67-3|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 2216-67-3 [chemicalbook.com]
- 8. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methylnaphthalen-2-amine | C11H11N | CID 98616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. labtech.tn [labtech.tn]
- 15. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 16. phenomenex.com [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biotage.com [biotage.com]
Application Note: GC-MS Analysis of N-methylnaphthalen-2-amine and its Reaction Products
Abstract
This document provides a comprehensive guide for the qualitative analysis of N-methylnaphthalen-2-amine and its potential reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various organic compounds. Monitoring its reactions is critical for process optimization, impurity profiling, and ensuring the quality of the final product. This guide offers detailed, step-by-step protocols for sample preparation, GC-MS instrument setup, and data interpretation, grounded in established analytical principles for aromatic amines.
Introduction: The Analytical Challenge
This compound (C₁₁H₁₁N) is a secondary aromatic amine derived from 2-naphthylamine.[1] Its synthesis, typically involving the N-methylation of 2-naphthylamine, can lead to a mixture of products including unreacted starting material, the desired product, and over-methylated byproducts.[2] Given that the parent compound, 2-naphthylamine, is a known carcinogen, a highly sensitive and specific analytical method is essential to monitor reaction progress and detect residual starting materials or other impurities.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its exceptional separating power and its ability to provide structural information for unambiguous compound identification.[4][5] The methodology herein is designed to provide a robust framework for researchers and process chemists to effectively analyze complex reaction mixtures containing this compound.
Predicted Analytes in a Typical Reaction Mixture
Understanding the potential composition of the sample is the first step in developing a successful analytical method. A typical N-methylation reaction of 2-naphthylamine could yield the following key compounds of interest:
-
Starting Material: 2-Naphthylamine
-
Product: this compound
-
Potential Byproduct: N,N-dimethylnaphthalen-2-amine
The analytical method must be capable of resolving these three compounds from the reaction solvent and any other reagents.
Logical Workflow for GC-MS Analysis
Caption: Workflow from sample preparation to final report.
Experimental Protocols
For many organic reaction mixtures where the analytes are in high concentration, a simple dilution is sufficient. This minimizes sample handling and potential loss of analytes.
Rationale: The primary goal of sample preparation for GC-MS is to create a clean, dilute solution in a volatile solvent that is compatible with the GC system.[4][6] Strong acids, bases, salts, and non-volatile materials should be avoided as they can damage the GC column.[6] Dichloromethane or ethyl acetate are excellent choices as they are volatile and compatible with most common GC stationary phases.[5]
Step-by-Step Protocol:
-
Obtain a representative 10 µL aliquot from the reaction mixture.
-
Dilute the aliquot with 990 µL of a suitable volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) in a clean glass vial. This creates a 1:100 dilution. The dilution factor may need to be adjusted based on the expected concentration of the product.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If any solid particles are present, centrifuge the sample or filter it through a 0.45 µm syringe filter to prevent blockage of the GC injection syringe.[4][6]
-
Transfer the final solution into a 2 mL glass autosampler vial for analysis.
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrument and reaction matrix.
Rationale for Parameter Selection:
-
GC Column: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.[7] This type of phase provides excellent resolution for aromatic compounds based primarily on their boiling points.[7]
-
Injector: Splitless injection is often used for trace analysis, but for reaction monitoring where concentrations are higher, a split injection (e.g., 50:1 split ratio) is preferable to avoid overloading the column and detector.
-
Oven Program: A temperature ramp is essential to first separate volatile components at lower temperatures and then elute higher-boiling compounds like the naphthalenamines in a reasonable time with good peak shape.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is the standard for GC-MS.[8][9] This "hard" ionization technique creates reproducible fragmentation patterns that are useful for structural elucidation and library matching.[9][10]
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC / 5977B MSD (or equivalent) | Standard, reliable instrumentation for this type of analysis. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard column for general purpose analysis of semi-volatile organic compounds.[11] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading from high concentration samples typical of reaction mixtures. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | - Initial: 100 °C, hold for 2 min- Ramp: 15 °C/min to 300 °C- Final Hold: 5 min at 300 °C | Separates analytes based on boiling point and ensures all components elute from the column. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible, fragment-rich mass spectra.[8] |
| Ionization Energy | 70 eV | Provides sufficient energy for fragmentation and is the standard for library matching.[10] |
| Mass Scan Range | 40 - 450 amu | Covers the molecular weights of expected analytes and their key fragments. |
Data Interpretation
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which shows separated compounds as peaks over time. A mass spectrum is generated for each point in the chromatogram.
Based on general chromatographic principles, the elution order will be determined by the boiling points and polarity of the compounds.
-
2-Naphthylamine: (MW: 143.19 g/mol )[1] - Expected to elute first.
-
This compound: (MW: 157.21 g/mol ) - Expected to elute second.
-
Key Fragments (m/z): A strong molecular ion at m/z 157 is expected. Alpha-cleavage (loss of a hydrogen radical from the methyl group) would be less favorable. A key fragment would likely be the loss of a methyl radical (CH₃•, 15 amu) to form a stable ion at m/z 142.
-
-
N,N-dimethylnaphthalen-2-amine: (MW: 171.24 g/mol ) - Expected to elute last.
-
Key Fragments (m/z): A strong molecular ion at m/z 171 is expected. The most significant fragment will arise from alpha-cleavage, which is the loss of a methyl radical (15 amu) to form a very stable iminium ion at m/z 156 (base peak).
-
Predicted Mass Fragmentation Pathway
Caption: Key EI fragmentation pathways for identification.
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Naphthylamine | 143.19[1] | Lowest | 143 (Strong) | 116, 115 |
| This compound | 157.21 | Intermediate | 157 (Strong) | 142, 115 |
| N,N-dimethylnaphthalen-2-amine | 171.24 | Highest | 171 (Strong) | 156 (Base Peak), 115 |
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound reaction mixtures. By following the outlined steps for sample preparation and instrument configuration, researchers can effectively separate and identify the target product from its common precursors and byproducts. The interpretation of the resulting mass spectra, guided by predictable fragmentation patterns, allows for confident confirmation of each component in the reaction mixture, facilitating efficient process development and quality control.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines?. Retrieved from [Link]
-
University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS?. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron impact ionization (EI) mass spectra of n-alkylamines.... Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
De Gruyter. (2019, November 28). 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
LCGC International. (2012, April 1). Electron Ionization for GC–MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]
-
OSHA. (1992, September). N-PHENYL-1-NAPHTHYLAMINE and N-PHENYL-2-NAPHTHYLAMINE. Retrieved from [Link]
-
Restek. (n.d.). 2-Naphthylamine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NAPHTHYLAMINES, α and β 5518. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]
Sources
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2216-67-3 [smolecule.com]
- 3. cdc.gov [cdc.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. ez.restek.com [ez.restek.com]
- 13. future4200.com [future4200.com]
Application Note & Protocol: Visible-Light Mediated Photocatalytic Hydroamination of Styrene with N-methylnaphthalen-2-amine
For: Researchers, scientists, and drug development professionals engaged in novel synthetic methodologies.
Introduction: A Modern Approach to C-N Bond Formation
The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Traditional methods for hydroamination, the formal addition of an N-H bond across a carbon-carbon double bond, often rely on transition-metal catalysis which can require harsh reaction conditions and may be incompatible with sensitive functional groups. Photocatalytic hydroamination has emerged as a powerful and mild alternative, enabling the formation of C-N bonds with high degrees of selectivity and functional group tolerance. This application note provides a detailed protocol for the anti-Markovnikov hydroamination of styrene with N-methylnaphthalen-2-amine, a reaction that yields a valuable arylethylamine scaffold present in numerous biologically active molecules. The use of visible light as a traceless and sustainable energy source makes this methodology particularly attractive for modern synthetic applications.
Reaction Principle and Mechanistic Overview
The photocatalytic hydroamination of styrene proceeds via a radical-mediated pathway, initiated by the absorption of visible light by a suitable photocatalyst. The excited state of the photocatalyst can then engage in a single-electron transfer (SET) process. In the context of the anti-Markovnikov hydroamination of styrene with an N-arylamine, a common mechanism involves the photocatalyst promoting the formation of a nitrogen-centered radical from the amine. This electrophilic radical species then adds to the electron-rich double bond of styrene in a regioselective manner, generating a benzylic radical intermediate. Subsequent hydrogen atom transfer (HAT) from a suitable donor quenches the carbon-centered radical, affording the desired anti-Markovnikov product and regenerating the catalyst to complete the catalytic cycle. The choice of photocatalyst, solvent, and any additives is crucial for achieving high efficiency and selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Styrene | ≥99%, inhibitor-free | Major chemical supplier | Purify by passing through a short column of basic alumina to remove inhibitor prior to use. |
| This compound | ≥98% | Major chemical supplier | --- |
| Iridium(III) photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) | ≥98% | Major chemical supplier | A highly oxidizing photocatalyst suitable for this transformation. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Major chemical supplier | Degas with argon or nitrogen for at least 30 minutes prior to use. |
| Schlenk tube or vial with a magnetic stir bar | --- | Laboratory glassware supplier | Must be oven-dried and cooled under an inert atmosphere. |
| Blue LED light source (450 nm) | --- | Various | Ensure consistent and uniform irradiation of the reaction vessel. |
| Syringes and needles | --- | Laboratory supplier | For the transfer of degassed solvent and liquid reagents. |
| Standard laboratory glassware for work-up and purification | --- | Laboratory glassware supplier | --- |
| Deuterated chloroform (CDCl3) for NMR analysis | ≥99.8 atom % D | Major chemical supplier | --- |
Experimental Protocol
Reaction Setup
-
Inert Atmosphere: To an oven-dried 10 mL Schlenk tube or vial containing a magnetic stir bar, add the iridium photocatalyst (1-2 mol%).
-
Reagent Addition: In the air, add this compound (1.0 equiv, e.g., 0.5 mmol, 78.6 mg).
-
Seal and Purge: Seal the reaction vessel with a rubber septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Solvent and Styrene Addition: Using a syringe, add degassed acetonitrile (to achieve a final concentration of 0.1 M, e.g., 5 mL). Subsequently, add freshly purified styrene (1.2 equiv, e.g., 0.6 mmol, 62.5 mg, 69 µL) via syringe.
-
Final Degassing: Briefly bubble argon or nitrogen through the reaction mixture for an additional 5 minutes.
Photocatalytic Reaction
-
Irradiation: Place the sealed reaction vessel approximately 2-5 cm from a 450 nm blue LED light source. To ensure even irradiation, it is recommended to wrap the light source around the vessel or use a dedicated photoreactor setup.
-
Stirring and Temperature: Vigorously stir the reaction mixture at room temperature. A small fan can be used to maintain a constant temperature, as the light source may generate a small amount of heat.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under an inert atmosphere) for GC-MS analysis. The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Quenching: Upon completion, remove the reaction vessel from the light source and quench the reaction by opening it to the air.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-phenylethyl)-N-methylnaphthalen-2-amine.
Experimental Workflow Diagram
use of N-methylnaphthalen-2-amine in the synthesis of thieno[2,3-d]pyrimidines
Application Note & Protocol
Strategic Synthesis of N-(naphthalen-2-yl)-N-methyl-thieno[2,3-d]pyrimidin-4-amines: A Modular Approach for Kinase Inhibitor Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, acting as a bioisostere of purine and forming the core of numerous pharmacologically active agents, including kinase inhibitors and anticancer compounds.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines, specifically focusing on the incorporation of N-methylnaphthalen-2-amine. The strategic use of this bulky, lipophilic amine moiety is often aimed at probing deep hydrophobic pockets in enzyme active sites, such as those found in various protein kinases. We present a robust, multi-step synthetic pathway beginning with the versatile Gewald reaction to construct the thiophene precursor, followed by pyrimidine ring annulation, activation via chlorination, and concluding with a nucleophilic aromatic substitution (SNAr) to introduce the target naphthalen-2-yl moiety. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and outlines expected characterization data to ensure reliable and reproducible execution.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine system, a scaffold that has garnered significant attention in drug discovery.[5] Its structural similarity to adenine allows it to effectively mimic the natural substrate of many enzymes, particularly ATP-binding proteins like kinases.[1] Consequently, derivatives of this scaffold have been extensively explored as inhibitors of various kinases, including VEGFR-2 and FLT3, and have shown potent anti-proliferative activity against a range of cancer cell lines.[2][3]
The functionalization at the C4 position of the pyrimidine ring is a critical determinant of biological activity. Attaching substituted aryl amines, such as this compound, allows for the systematic exploration of structure-activity relationships (SAR). The naphthalene group provides a large, flat aromatic surface capable of engaging in π-stacking and hydrophobic interactions, while the N-methyl group can influence conformation and solubility.
Core Synthetic Strategy: A Three-Stage Modular Approach
The synthesis is logically divided into three primary stages, allowing for modularity and diversification at each step. This approach is highly adaptable for creating libraries of related compounds.
-
Stage 1: Thiophene Ring Construction via Gewald Reaction. This multicomponent reaction is a highly efficient method for synthesizing substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[6]
-
Stage 2: Pyrimidine Annulation and Activation. The 2-aminothiophene precursor is cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently activated by chlorination to yield a highly reactive 4-chloro intermediate.
-
Stage 3: C4-Amination via Nucleophilic Aromatic Substitution (SNAr). The final step involves the displacement of the C4-chloro group with this compound to furnish the target compound.
The complete workflow is illustrated below.
Caption: Overall synthetic workflow for N-aryl-thieno[2,3-d]pyrimidin-4-amines.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Precursor
This protocol details the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common precursor. The choice of a cyclic ketone like cyclohexanone is illustrative; other ketones can be used to modify the thiophene portion of the scaffold.[7]
Rationale (E-E-A-T): The Gewald reaction is a one-pot synthesis that proceeds via an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur to form a thioaldehyde intermediate, which then undergoes intramolecular cyclization and tautomerization.[6] Morpholine is used as a basic catalyst to promote these steps. The reaction is typically exothermic and requires careful temperature control.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine
-
Ethanol (absolute)
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add elemental sulfur (3.2 g, 0.1 mol) and ethanol (50 mL).
-
Add cyclohexanone (9.8 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) to the sulfur suspension.
-
Stir the mixture at room temperature and add morpholine (8.7 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will be observed, and the temperature should be maintained between 40-50°C using a water bath.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and then chill in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.
-
The crude product can be recrystallized from ethanol or isopropanol to yield the pure 2-aminothiophene precursor as a crystalline solid.
Protocol 2: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine
Rationale (E-E-A-T): This two-step process first builds the pyrimidine ring and then activates the C4 position for substitution.
-
Cyclization: Heating the aminothiophene with formamide serves a dual purpose: it acts as both the solvent and the source of the C2 and N3 atoms of the pyrimidine ring, leading to the stable thieno[2,3-d]pyrimidin-4(3H)-one.[2]
-
Chlorination: Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting the 4-oxo group (which exists in tautomeric equilibrium with the 4-hydroxy form) into a 4-chloro group.[8] The chloro group is an excellent leaving group for the subsequent SNAr reaction. A small amount of a tertiary amine like pyridine or N,N-dimethylaniline is often added to catalyze the reaction and neutralize the HCl byproduct.[7]
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)
-
Formamide
-
Phosphoryl chloride (POCl₃)
-
Pyridine or N,N-dimethylaniline
-
Toluene (anhydrous)
Procedure:
Step A: Cyclization
-
Place the 2-aminothiophene precursor (22.5 g, 0.1 mol) in a round-bottom flask.
-
Add an excess of formamide (100 mL) and heat the mixture to 180-190°C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Pour the mixture into ice water (300 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude 5,6,7,8-tetrahydrobenzo[9][8]thieno[2,3-d]pyrimidin-4(3H)-one.
Step B: Chlorination
-
Suspend the dried pyrimidinone (20.6 g, 0.1 mol) in anhydrous toluene (150 mL).
-
Add phosphoryl chloride (POCl₃, 27.5 mL, 0.3 mol) and a catalytic amount of pyridine (1 mL).
-
Heat the mixture to reflux (approx. 110°C) for 3-4 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃ and toluene.
-
Pour the resulting residue slowly and carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-chloro intermediate. This product is often used in the next step without further purification.
Protocol 3: Synthesis of N-methyl-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4-amine
Rationale (E-E-A-T): This is a classic SNAr reaction. The electron-withdrawing pyrimidine ring activates the C4 position towards nucleophilic attack by the amine. The reaction is typically carried out in a polar aprotic solvent like DMSO or a high-boiling alcohol like 2-propanol to facilitate the reaction.[10] A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) can be added to scavenge the HCl generated during the reaction, driving it to completion. Alternatively, a catalytic amount of strong acid (HCl) can be used to protonate the pyrimidine ring, further activating it towards attack.[10]
Caption: Mechanism for the final SNAr coupling step.
Materials:
-
4-Chloro-5,6,7,8-tetrahydrobenzo[9][8]thieno[2,3-d]pyrimidine (from Protocol 2)
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or 2-Propanol
Procedure (Base-Promoted):
-
In a sealed vial or round-bottom flask, dissolve the 4-chloro intermediate (2.24 g, 10 mmol) and this compound (1.57 g, 10 mmol) in DMSO (40 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.38 g, 10 mmol).
-
Heat the reaction mixture to 100°C for 12 hours, or until TLC analysis indicates the consumption of the starting material.[10]
-
Cool the mixture to room temperature and pour it into ice water (200 mL).
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Data Summary and Characterization
The following table summarizes typical conditions and expected outcomes for the synthesis. Yields are representative and may vary.
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. Gewald Reaction | Cyclohexanone, Ethyl Cyanoacetate, S₈, Morpholine | Ethanol | 40-50°C, then Reflux | 2.5 h | 70-85% |
| 2a. Cyclization | Formamide | Formamide | 180-190°C | 4-6 h | 80-90% |
| 2b. Chlorination | POCl₃, Pyridine | Toluene | Reflux (~110°C) | 3-4 h | 68-75%[7] |
| 3. SNAr Coupling | This compound, K₂CO₃ | DMSO | 100°C | 12 h | 50-70% |
Expected Characterization of Final Product:
-
¹H NMR: Expect to see characteristic signals for the tetrahydrobenzo protons (typically two multiplets around 1.8 ppm and 2.8 ppm), a singlet for the N-methyl group (around 3.5-4.0 ppm), aromatic signals for the naphthalene ring system (7.0-8.0 ppm), and a singlet for the pyrimidine C2-H (around 8.5 ppm).[9]
-
¹³C NMR: Signals corresponding to the aliphatic carbons of the tetrahydrobenzo moiety, the N-methyl carbon, aromatic carbons of the naphthalene and thienopyrimidine core, and carbons of the pyrimidine ring (typically in the 150-165 ppm range).[9]
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the target compound.
References
-
El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1931-1943. [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(30), 5649-5662. [Link]
-
Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 258. [Link]
-
Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1145-1158. [Link]
-
Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
-
Loidreau, T., et al. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. European Journal of Medicinal Chemistry, 58, 171-183. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 125-132. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Retrieved from ResearchGate. [Link]
-
El-Enany, M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(12), 9208-9221. [Link]
-
Harbut, M. B., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1198-1204. [Link]
-
Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 299. [Link]
-
Mosslemin, M. H., et al. (2009). Synthesis Of Some New Thieno[2,3-D]Pyrimidin-4- Amine Derivatives. Heterocyclic Communications, 15(6), 413-416. [Link]
-
Matiychuk, V., et al. (2010). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. Journal of Combinatorial Chemistry, 12(4), 546-553. [Link]
-
Loidreau, T., et al. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. ResearchGate. [Link]
-
Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Hafez, H. N., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimido[4'',5'':4',5']thieno[3',2':5,6]pyrido[2,3-d]pyrimidines. Molecules, 20(1), 1363-1376. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2262. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of N-methylnaphthalen-2-amine in Metal-Free Aerobic C-N Bond Formation
Introduction: A Paradigm Shift in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and functional materials.[1] For decades, this endeavor has been dominated by transition metal-catalyzed cross-coupling reactions, which, despite their power, often necessitate expensive, toxic, and difficult-to-remove metal catalysts.[1] The principles of green chemistry have spurred a paradigm shift towards more sustainable methodologies. Among these, metal-free and photocatalyst-free approaches are highly sought after as they promise cleaner reaction profiles and simplified purification.[2]
A particularly innovative strategy involves harnessing the power of light to initiate C-N bond formation without a dedicated photocatalyst, through the in situ generation of an Electron Donor-Acceptor (EDA) complex.[3][4] This guide provides a detailed exploration of the role of N-methylnaphthalen-2-amine in such a reaction: a metal-free, photocatalyst-free, aerobic hydroamination of styrenes. This process leverages the formation of an EDA complex between the naphthylamine and molecular oxygen, an abundant and environmentally benign oxidant, to achieve efficient C-N bond formation under mild, UV-light-mediated conditions.[1]
Mechanistic Insight: The Electron Donor-Acceptor (EDA) Complex Pathway
The core of this transformation lies in the formation of an EDA complex between this compound (the electron donor) and molecular oxygen (the electron acceptor). While neither species individually absorbs light in the near-UV region, their complexation creates a new chromophore that can be excited by 365 nm UV light.[1][4]
Upon photoexcitation, a single-electron transfer (SET) occurs from the naphthylamine to the oxygen, generating a naphthylamine radical cation and a superoxide radical anion. The electrophilic amine radical cation then attacks the electron-rich double bond of styrene in a Markovnikov-selective manner, forming a new C-N bond and a benzylic radical intermediate. Subsequent hydrogen atom transfer (HAT) and further steps lead to the final hydroaminated product. The entire process is performed under an oxygen atmosphere, which serves as the terminal oxidant.[1]
Caption: Proposed mechanism for the photoinduced aerobic C-N bond formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key starting material, this compound, from commercially available precursors.[1]
Materials:
-
2-Naphthol
-
Ammonium chloride (NH₄Cl)
-
Methylamine (40% in methanol)
-
Ethanol
-
6 N Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
100 mL steel bomb reactor
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL steel bomb, add 2-naphthol (500 mg, 3.47 mmol), ammonium chloride (408.5 mg, 7.6 mmol), and ethanol (1.8 mL of a 2.0 M solution).
-
Add methylamine (40% in methanol) to the reactor.
-
Seal the steel bomb and heat the reaction mixture to 200 °C for 12 hours.
-
After cooling to room temperature, carefully quench the reaction by adding 6 N NaOH.
-
Filter the resulting residue and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by silica column chromatography (eluent: n-hexane/EtOAc = 20/1) to afford this compound as a yellow oil.
Protocol 2: Metal-Free Aerobic Hydroamination of Styrene
This protocol details the photocatalyst-free C-N bond formation between this compound and styrene.[1]
Materials:
-
This compound (or other naphthylamine derivatives)
-
Styrene
-
Dichloromethane (DCM)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Oxygen (O₂) gas
-
Schlenk tube
-
Magnetic stirrer
-
365 nm UV LED lamp
Experimental Workflow:
Caption: Workflow for the photocatalyst-free aerobic hydroamination.
Procedure:
-
Equip an oven-dried Schlenk tube with a magnetic stirring bar.
-
Charge the tube with the naphthylamine derivative (e.g., this compound, 0.2 mmol) and styrene (0.8 mmol).
-
Seal the tube, then evacuate and backfill with oxygen gas. Repeat this cycle three times to ensure an oxygen-rich atmosphere.
-
Under a positive pressure of oxygen, add dichloromethane (1.6 mL) and deionized water (0.4 mL) via syringe.
-
Place the Schlenk tube in a water bath to maintain a constant temperature of 25 °C.
-
Irradiate the stirring solution with a 365 nm UV LED lamp for 24 hours.
-
Upon completion, remove the organic solvent (DCM) in vacuo.
-
Extract the remaining aqueous phase with ethyl acetate.
-
Collect the combined organic layers and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Data and Results
The developed protocol demonstrates applicability to various naphthylamine derivatives, affording the desired C-N coupled products in moderate yields.
| Entry | Naphthylamine Substrate | Product | Yield (%) |
| 1 | 1-Naphthylamine | N-(1-phenylethyl)naphthalen-1-amine | 61 |
| 2 | N-Phenyl-2-naphthylamine | N-phenyl-N-(1-phenylethyl)naphthalen-2-amine | 55 |
| 3 | This compound | N-methyl-N-(1-phenylethyl)naphthalen-2-amine | 45 |
| Table adapted from Fan, D., et al. (2023).[1] |
Conclusion and Future Outlook
The use of this compound and related naphthylamines in this metal-free and photocatalyst-free aerobic C-N bond formation represents a significant advancement in sustainable organic synthesis.[1] By leveraging the inherent photoactivity of an in situ formed EDA complex with molecular oxygen, this method circumvents the need for external catalysts and harsh reagents.[1] The operational simplicity and reliance on abundant starting materials and light make it an attractive approach for academic and industrial laboratories.
Further exploration of the substrate scope, including different classes of alkenes and a wider array of amine donors, is an active area of research.[1] Understanding the nuances of the EDA complex formation and the subsequent radical cascade will undoubtedly pave the way for even more efficient and selective C-N bond-forming reactions under environmentally benign conditions.
References
-
Fan, D., Sabri, A., Sasai, H., & Takizawa, S. (2023). Metal-Free Aerobic C–N Bond Formation of Styrene and Arylamines via Photoactivated Electron Donor–Acceptor Complexation. Molecules, 28(1), 356. [Link]
-
Guo, L., Wang, R., & Song, H. (2021). Synthetic reactions driven by electron-donor–acceptor (EDA) complexes. Beilstein Journal of Organic Chemistry, 17, 986–1023. [Link]
-
Murugesh, V., & Singh, S. P. (2023). Harnessing light without photocatalysts: advances in photocatalyst-free C–N bond formation. Chemical Communications, 59(96), 14217-14231. [Link]
-
Sundén, H., & Asadpour, M. (2022). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. The Journal of Organic Chemistry, 87(3), 1646-1654. [Link]
-
Melchiorre, P., et al. (2020). Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes. Journal of the American Chemical Society, 142(12), 5461-5476. [Link]
-
Shamsabadi, A., & Chudasama, V. (2019). Recent advances in metal-free aerobic C–H activation. Organic & Biomolecular Chemistry, 17(11), 2865-2872. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Harnessing light without photocatalysts: advances in photocatalyst-free C–N bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photodriven Photocatalyst/Metal-Free Direct C-C/C-N Bond Formation: Synthesis of Indoles via EDA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthetic reactions driven by electron-donor–acceptor (EDA) complexes [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methylnaphthalen-2-amine
Welcome to the technical support center for the synthesis of N-methylnaphthalen-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues you might encounter during the synthesis of this compound. Each point of failure is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Q1: Why is my yield of this compound consistently low when using methyl iodide for methylation?
Low yields during the methylation of 2-naphthylamine with methyl iodide are often due to overalkylation and the formation of quaternary ammonium salts.[1] This side reaction consumes both the starting material and the desired product, leading to a complex mixture that is difficult to purify.
Causality and Recommended Solutions:
-
Overalkylation: The primary amine, 2-naphthylamine, is nucleophilic and reacts with methyl iodide to form the secondary amine, this compound. However, the product is also nucleophilic and can react further with methyl iodide to form the tertiary amine and subsequently a quaternary ammonium salt, which is unreactive.[1]
-
Alternative Methylation Strategy: The Eschweiler-Clarke Reaction: A highly effective alternative is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2][3][4] This reaction is a type of reductive amination.[5] A key advantage is that it inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form another imine or iminium ion under these conditions.[2][3] The reaction is irreversible due to the loss of carbon dioxide gas.[2]
Experimental Protocol: Eschweiler-Clarke Methylation of 2-Naphthylamine
-
To a solution of 2-naphthylamine in formic acid, add aqueous formaldehyde.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or distillation.
Q2: I am observing significant amounts of unreacted 2-naphthylamine in my reductive amination reaction with formaldehyde and a reducing agent like sodium borohydride. How can I improve the conversion?
Incomplete conversion in a reductive amination can stem from several factors, including inefficient imine formation, the choice of reducing agent, and the reaction pH.
Causality and Recommended Solutions:
-
Imine Formation Equilibrium: The initial step is the formation of an imine intermediate from 2-naphthylamine and formaldehyde. This reaction is reversible, and the equilibrium may not favor the imine, especially in the presence of excess water.
-
pH Optimization: The reaction is typically carried out under weakly acidic conditions.[5] Acid catalysis facilitates the dehydration of the hemiaminal intermediate to the imine. However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic. A pH range of 4-6 is generally optimal.
-
Choice of Reducing Agent: While sodium borohydride can be used, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective for reductive aminations.[5][6] These reagents are milder and more selective for the iminium ion over the carbonyl starting material, allowing for a one-pot reaction where the imine is formed and reduced in situ.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for low conversion.
Q3: My Buchwald-Hartwig amination to synthesize this compound is giving a low yield. What are the critical parameters to optimize?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.[7][8]
Key Optimization Parameters:
| Parameter | Importance and Considerations |
| Palladium Precursor | Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The choice can influence catalyst activation and stability. |
| Ligand | This is often the most critical component. For the coupling of primary amines, sterically hindered phosphine ligands (e.g., XPhos, SPhos) or bidentate phosphine ligands like BINAP or DPEPhos can be effective.[7] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective in certain cases. |
| Solvent | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere (argon or nitrogen), combine the aryl halide (e.g., 2-bromonaphthalene), the palladium precursor, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Add the methylamine source (e.g., a solution of methylamine in THF or a methylamine salt with an additional equivalent of base).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and effective methods for synthesizing this compound include:
-
Reductive Amination: This involves the reaction of 2-naphthaldehyde with methylamine in the presence of a reducing agent.[5] A variation is the reaction of 2-naphthylamine with formaldehyde.
-
Eschweiler-Clarke Reaction: A specific type of reductive amination using formaldehyde and formic acid to methylate 2-naphthylamine.[2][4][6] It is known for its high selectivity for mono-methylation and avoidance of quaternary salt formation.[1][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromonaphthalene) and methylamine.[7][8] This method is versatile and tolerates a wide range of functional groups.
-
Direct Alkylation: Using a methylating agent like methyl iodide.[10] However, this method often suffers from poor selectivity and the formation of over-methylated byproducts.[1]
Q2: What are the key safety considerations when working with 2-naphthylamine and its derivatives?
2-Naphthylamine is a known human carcinogen and its use is highly regulated.[11][12][13][14] It is classified as a Group 1 carcinogen by the IARC.[11] Exposure can lead to bladder cancer.[11][14]
Essential Safety Precautions:
-
Handling: All manipulations involving 2-naphthylamine should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Decontamination: Have a proper decontamination procedure in place for all surfaces and glassware that come into contact with 2-naphthylamine.
-
Waste Disposal: Dispose of all waste containing 2-naphthylamine and its derivatives according to institutional and governmental regulations for carcinogenic materials.
Q3: How can I effectively purify the final this compound product?
The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying small to medium-scale reactions. Silica gel is a suitable stationary phase, and a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can be used as the eluent.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[15]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
Q4: Can I use this compound in further reactions, such as dye synthesis?
Yes, this compound can be used as an intermediate in the synthesis of various compounds, including azo dyes.[10] Its historical precursor, 2-naphthylamine, was widely used for this purpose.[13]
Synthetic Pathway Overview
Caption: Common synthetic routes to this compound.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC - PubMed Central. Available at: [Link]
-
2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf. Available at: [Link]
-
CAS 2216-67-3 | this compound. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reactions of Amines. Available at: [Link]
-
2-NAPHTHYLAMINE 1. Exposure Data - IARC Publications. Available at: [Link]
-
2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem. Available at: [Link]
-
CAS No : 2216-67-3 | Product Name : this compound | Pharmaffiliates. Available at: [Link]
-
2-Naphthylamine - Wikipedia. Available at: [Link]
-
Reductive Amination - Chemistry LibreTexts. Available at: [Link]
-
Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a]. Available at: [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. Available at: [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. Available at: [Link]
-
2-Naphthylamine | C10H9N | CID 7057 - PubChem. Available at: [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. Available at: [Link]
-
Improved Synthesis of N-Methylcadaverine - MDPI. Available at: [Link]
-
2-Naphthylamine – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea - ResearchGate. Available at: [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buy this compound | 2216-67-3 [smolecule.com]
- 11. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 14. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hoffmanchemicals.com [hoffmanchemicals.com]
Technical Support Center: Troubleshooting N-monomethylation of Primary Anilines
Welcome to the technical support center for the N-monomethylation of primary anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-monomethyl anilines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] However, achieving selective monomethylation is a persistent challenge due to the competing over-methylation that yields the undesired N,N-dimethylated product.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-monomethylation of primary anilines, offering explanations and actionable solutions.
Q1: My reaction is showing low to no conversion of the primary aniline. What are the likely causes?
A1: Low or no conversion can stem from several factors, ranging from reagent choice to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Activation of the Methylating Agent:
-
Reductive Amination: When using formaldehyde, the formation of the intermediate imine is crucial. This step is often acid-catalyzed. Ensure you are using appropriate acidic conditions or additives if required by your specific protocol.[3] Insufficient acid can lead to a stalled reaction. Conversely, some modern methods utilize basic conditions, so adherence to the specific protocol is key.[4]
-
"Green" Methylating Agents: Reagents like dimethyl carbonate (DMC) often require elevated temperatures (e.g., 90-250 °C) and sometimes a catalyst, such as a zeolite or a base like DBU, to become effective methylating agents.[2][5] If you are operating at too low a temperature, the reaction will not proceed.[2]
-
Methanol as a C1 Source: Catalytic systems, often employing ruthenium, palladium, or nickel, are necessary to activate methanol.[6][7][8][9] Ensure your catalyst is active and that the necessary base (e.g., NaOH, Cs₂CO₃) is present.[6][10]
-
-
Solvent Effects:
-
The polarity of the solvent can dramatically impact reaction rates. For instance, in zeolite-catalyzed methylations with DMC, highly polar solvents like DMF can competitively adsorb to the catalyst surface, inhibiting the reaction.[11]
-
-
Catalyst Deactivation:
-
If using a heterogeneous catalyst (e.g., Pd/C, zeolites), ensure it has not been poisoned by impurities in your starting materials or solvent. Proper storage and handling are essential. Some catalysts may also require activation before use.
-
Q2: I'm observing significant formation of the N,N-dimethylated aniline. How can I improve selectivity for the monomethylated product?
A2: Over-methylation is the most common challenge in this reaction. The N-monomethylated product is often more nucleophilic than the starting primary aniline, leading to a second methylation. Here are strategies to enhance monomethylation selectivity:
-
Choice of Methylating Agent and Strategy:
-
Dimethyl Carbonate (DMC): DMC is an excellent choice for selective monomethylation.[2][5][12] It can proceed through an in situ protection-deprotection pathway where the aniline first forms a carbamate intermediate. This intermediate is then methylated and subsequently decarboxylated to yield the monomethylated product, minimizing over-methylation.[2]
-
Eschweiler-Clarke Reaction Limitations: The classical Eschweiler-Clarke reaction (formaldehyde and formic acid) is well-known for producing tertiary amines and is generally not suitable for selective monomethylation of primary amines, as it tends to drive the reaction to completion, yielding the N,N-dimethylated product.[13][14][15][16]
-
Catalytic Systems with Methanol: Certain transition metal catalysts, such as specific cyclometalated ruthenium complexes, have been developed to selectively produce N-methylanilines from methanol under mild conditions.[6]
-
-
Reaction Control:
-
Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is critical. Using a slight excess of the aniline relative to the methylating agent can sometimes favor monomethylation.
-
Temperature and Time: Lowering the reaction temperature and reducing the reaction time can favor the formation of the kinetic product (monomethylated) over the thermodynamic product (dimethylated).
-
Continuous Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters like temperature, pressure, and residence time.[2] This precise control can significantly enhance selectivity for monomethylation by minimizing the time the monomethylated product is exposed to the methylating agent under reactive conditions.[2]
-
Q3: My aniline has other functional groups (e.g., -OH, -COOH). How can I achieve selective N-methylation without affecting these groups?
A3: Chemoselectivity is a major concern when working with functionalized anilines.
-
Zeolite Catalysis with DMC: Using dimethyl carbonate with a NaY faujasite zeolite catalyst has been shown to be highly chemoselective for N-methylation.[5] It can selectively methylate the amino group in aminophenols, aminobenzyl alcohols, and aminobenzoic acids without O-methylation or esterification.[5] The amphoteric properties of the zeolite catalyst are key to this selectivity.[5]
-
Reductive Amination Conditions: Reductive amination using formaldehyde and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is generally chemoselective for the amino group.[17] This method avoids harsh reagents that might react with other sensitive functional groups.[18]
Q4: The purification of my N-methylated aniline is difficult due to co-eluting starting material and the dimethylated byproduct. What can I do?
A4: Purification challenges are common when selectivity is not optimal.
-
Chromatography Optimization:
-
Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and gradients for column chromatography.
-
Consider using a different stationary phase, such as alumina instead of silica gel, which may offer different selectivity.
-
-
Chemical Separation:
-
If the basicity of the three amines (primary, secondary, tertiary) is sufficiently different, an acid-base extraction might be effective. However, the pKa values are often very similar, making this challenging.
-
Derivatization of the unreacted primary aniline with an aldehyde (e.g., benzaldehyde) to form an imine can make it less polar and easier to separate from the N-methylated product. The imine can then be hydrolyzed back to the primary aniline if needed.
-
II. Experimental Protocols & Methodologies
Below are detailed protocols for common and effective N-monomethylation methods.
Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst
This method is highly effective for achieving selective monomethylation, even with functionalized anilines.[5][12]
Step-by-Step Methodology:
-
Catalyst Activation: Dry NaY faujasite zeolite in an oven at 120 °C for at least 4 hours before use.
-
Reaction Setup: In a sealed reaction vessel (e.g., a pressure tube or autoclave), combine the primary aniline (1.0 equiv.), dimethyl carbonate (DMC, used as both reagent and solvent, or with a co-solvent), and the activated NaY faujasite catalyst.
-
Reaction Conditions: Heat the mixture to 90-150 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aniline substrate.[5][12] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the zeolite catalyst and wash it with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-monomethylaniline.
| Parameter | Recommended Value/Condition | Rationale |
| Methylating Agent | Dimethyl Carbonate (DMC) | Green reagent, high selectivity for monomethylation.[2] |
| Catalyst | NaY Faujasite Zeolite | Provides chemoselectivity for N-methylation.[5] |
| Temperature | 90-150 °C | Required to activate DMC.[5][12] |
| Pressure | Autoclave/Sealed Vessel | Necessary to reach temperatures above the boiling point of DMC. |
Protocol 2: Catalytic N-methylation with Methanol via Hydrogen Autotransfer
This method utilizes methanol as a green and inexpensive C1 source, catalyzed by a transition metal complex.[6][10]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), add the primary aniline (1.0 equiv.), the ruthenium catalyst (e.g., 0.5 mol%), and a base (e.g., Cs₂CO₃, 0.5 equiv.).[10][19]
-
Solvent Addition: Add anhydrous methanol as the solvent and methylating agent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 60-140 °C) for the required time (e.g., 12-22 hours).[6][10][19]
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired N-methylaniline.
| Parameter | Recommended Value/Condition | Rationale |
| Methylating Agent | Methanol | Green, inexpensive C1 source.[7] |
| Catalyst | Ruthenium or other transition metal complexes | Activates methanol for the methylation reaction.[6][10] |
| Base | Weak base (e.g., Cs₂CO₃) or strong base (e.g., NaOH) | Essential for the catalytic cycle.[6][10] |
| Temperature | 60-140 °C | Varies depending on the catalyst system.[6][10] |
III. Visualizations and Workflows
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Mechanism for Selectivity: DMC vs. Over-methylation
Caption: Competing pathways of selective monomethylation vs. over-methylation.
IV. References
-
Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. Available at: [Link]
-
Selva, M., et al. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Seo, H., et al. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron. Available at: [Link]
-
Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Available at: [Link]
-
N-methylation of aniline and methanol with catalyst 2. ResearchGate. Available at: [Link]
-
Li, S., et al. (2021). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology. Available at: [Link]
-
Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]
-
Zhang, G., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Available at: [Link]
-
Wang, C., et al. (2018). Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units. Organic & Biomolecular Chemistry. Available at: [Link]
-
Selective N-monomethylation of primary amines. ResearchGate. Available at: [Link]
-
Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. ResearchGate. Available at: [Link]
-
González, I., et al. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters. Available at: [Link]
-
Briceno, T., et al. (2019). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Available at: [Link]
-
Wang, C., et al. (2018). Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units. Semantic Scholar. Available at: [Link]
-
Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]
-
Wang, D., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. The Journal of Organic Chemistry. Available at: [Link]
-
Selva, M., et al. (2000). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Tojo, T., et al. (2001). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. Chemical Communications. Available at: [Link]
-
Găină, A., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]
-
Reductive amination with [11C]formaldehyde. Journal of Nuclear Medicine. Available at: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]
-
Hughes, E. C. (1948). Method of making n-methyl aniline. Google Patents. Available at:
-
Selective N‐Monomethylation of Anilines with Methanol Catalyzed by Commercial Pd/C as an Efficient and Reusable Catalyst. ResearchGate. Available at: [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive amination of amines with formaldehyde ?. ResearchGate. Available at: [Link]
Sources
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unive.it [iris.unive.it]
- 12. iris.unive.it [iris.unive.it]
- 13. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Reductive amination with [11C]formaldehyde | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude N-methylnaphthalen-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude N-methylnaphthalen-2-amine via column chromatography. The content is structured to address common issues proactively through FAQs and reactively via a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound on standard silica gel?
The primary difficulty arises from the interaction between the basic secondary amine functional group of the target molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-specific binding leads to several common issues, including:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted.
-
Peak Tailing/Streaking: The compound elutes slowly and asymmetrically over many fractions, resulting in poor separation and low purity.[1]
-
Low Recovery: A significant portion of the product is lost on the stationary phase.
Q2: Which stationary phase is optimal for the purification of this compound?
While standard silica can be used with mobile phase modifiers, superior results are often achieved by changing the stationary phase. The best choices are:
-
Amine-Functionalized Silica: This is often the ideal choice. The silica surface is bonded with a propyl-amine group, creating a more basic and less polar environment.[3][4] This deactivates the acidic silanol sites, leading to symmetrical peaks and improved recovery without requiring basic additives in the mobile phase.[5][6]
-
Basic Alumina: Alumina is inherently basic and can be an effective alternative to silica for purifying amines.[7] It mitigates the issue of strong acid-base interactions.
Q3: How do I select an appropriate mobile phase (eluent)?
Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) analysis.[8]
-
For Standard Silica: A non-polar/moderately polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is a good starting point. Crucially, a small amount of a basic modifier must be added to the eluent to improve chromatography. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide.[2][6][9] The modifier acts as a competitor, occupying the acidic sites on the silica and allowing the this compound to travel through the column more freely.[6]
-
For Amine-Functionalized Silica: The need for a basic modifier is eliminated.[4] You can use simpler, neutral solvent systems like Hexane/Ethyl Acetate. This simplifies post-purification work-up as you do not need to remove the volatile base.[3]
Q4: How can I visualize the compound on a TLC plate or during column chromatography?
This compound contains a naphthalene ring system, which is strongly UV-active. It can be easily visualized on TLC plates containing a fluorescent indicator (e.g., F254) using a UV lamp at 254 nm, where it will appear as a dark spot. This is also the principle behind using a UV detector in automated flash chromatography systems.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Follow the diagnostic workflow to identify and resolve your issue.
Caption: Troubleshooting workflow for amine purification.
Q5: My compound is streaking badly down the silica gel column, even with a modifier. What should I do?
This indicates a very strong interaction is still occurring.
-
Increase Modifier Concentration: You can cautiously increase the concentration of TEA to 2-3%.
-
Dry Loading: The method of sample application is critical. If you dissolve your crude sample in a strong solvent like dichloromethane to load it, it can disrupt the column packing.[10] Instead, try dry loading: dissolve your crude material in a minimal amount of solvent, add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of your column. This ensures the sample is introduced as a very narrow, even band.
-
Switch Stationary Phase: This is the most robust solution. Streaking is often completely resolved by switching to an amine-functionalized silica column.[2][6]
Q6: I'm getting poor separation between my product and an impurity. How can I improve the resolution?
Poor separation is a selectivity issue.
-
Optimize the Mobile Phase: The goal on TLC is to have your target compound with an Rf value of ~0.2-0.4 and maximum separation from all other spots. Test different solvent combinations (e.g., Hexane/Toluene, DCM/Ether) to alter the selectivity.[8]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your target compound. This can sharpen peaks and improve separation.
-
Check for Column Overloading: Loading too much sample leads to broad bands that overlap.[1] As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the stationary phase.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general workflow. The exact solvent system must be determined by TLC analysis first.
TLC Method Development
-
Objective: To find a solvent system that provides an Rf value of 0.2-0.4 for this compound and good separation from impurities.
-
Procedure:
-
Prepare several vials with different solvent ratios (see table below).
-
Dissolve a tiny amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the solution onto different TLC plates.
-
Develop the plates in chambers containing the prepared solvent systems.
-
Visualize the plates under a UV lamp (254 nm) and identify the best solvent system.
-
| Stationary Phase | Recommended Solvent Systems (v/v) | Modifier | Comments |
| Standard Silica Gel | Hexane / Ethyl Acetate (9:1 to 1:1) | 1-2% Triethylamine | Modifier is essential to prevent streaking. |
| Standard Silica Gel | Dichloromethane / Methanol (99:1 to 9:1) | 1-2% Triethylamine | Good for more polar compounds. |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate (9:1 to 1:1) | None Required | Simplifies work-up and often gives better results.[3] |
Column Preparation & Execution
Caption: General workflow for column chromatography.
-
Step 1: Packing the Column (Slurry Method)
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column. Use gentle air pressure or a pump to help pack the bed evenly, ensuring no air bubbles are trapped.[11]
-
Drain the excess solvent until the solvent level is just at the top of the stationary phase. Add another thin layer of sand on top to protect the surface.[10]
-
-
Step 2: Loading the Sample (Dry Loading)
-
Dissolve the crude this compound (e.g., 1g) in a minimal volume of a volatile solvent.
-
Add 10-20 g of silica gel to this solution and mix well.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
-
-
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Apply pressure to begin eluting the solvent through the column. Maintain a constant flow.
-
Begin collecting fractions in test tubes or vials. The size of fractions depends on the column size, but 10-20 mL is typical for a medium-sized column.
-
If using a gradient, start with the least polar solvent mixture and gradually introduce more polar mixtures.
-
-
Step 4: Analysis
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate using the same solvent system used for the elution.
-
Visualize under UV light to identify which fractions contain the pure product.
-
Combine the fractions containing only the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Safety & Handling
-
This compound is harmful if swallowed and can cause skin and eye irritation.[12][13]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- BenchChem. (2025).
- Chemistry Stack Exchange. (2015).
- Journal of Chromatographic Science.
- Biotage.
- Bickler, B. (2023).
- Teledyne ISCO.
- ChemistryViews. (2012).
- Biotage. (2023).
- Biotage. (2023).
- Sigma-Aldrich. This compound | 2216-67-3. Sigma-Aldrich.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- University of Babylon.
- Science Forums. (2011).
- Sigma-Aldrich. This compound | 2216-67-3. Ambeed, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. This compound | 2216-67-3 [sigmaaldrich.com]
- 13. This compound | 2216-67-3 [sigmaaldrich.com]
Technical Support Center: Synthesis of N-methylnaphthalen-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylnaphthalen-2-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the N-methylation of 2-naphthylamine. While several methods exist for N-methylation, the Eschweiler-Clarke reaction is a widely used and cost-effective approach.[1][2][3][4][5] However, like many chemical transformations, the synthesis is not without its challenges, with the formation of side products being a primary concern for achieving high purity of the target compound.
This guide will focus on the prevalent side products encountered during the synthesis of this compound via the Eschweiler-Clarke reaction and provide actionable troubleshooting strategies. We will also briefly discuss alternative synthetic routes and their potential pitfalls.
Diagram: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound and a common side product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of N,N-dimethylnaphthalen-2-amine as a Major Side Product
Q1: I am performing an Eschweiler-Clarke reaction to synthesize this compound, but my final product is heavily contaminated with a higher molecular weight impurity, which I suspect is the dimethylated product. Why is this happening and how can I prevent it?
A1: The formation of N,N-dimethylnaphthalen-2-amine is the most common side reaction in the Eschweiler-Clarke synthesis of this compound. This occurs because the initially formed this compound, being a secondary amine, can undergo a second methylation under the reaction conditions.[1][2] The mechanism involves the reaction of the secondary amine with formaldehyde to form an iminium ion, which is then reduced by formic acid.
Causality and Troubleshooting:
-
Stoichiometry of Formaldehyde: The most critical factor is the molar ratio of formaldehyde to 2-naphthylamine. An excess of formaldehyde will significantly favor the formation of the dimethylated product.
-
Recommendation: Carefully control the stoichiometry. For mono-methylation, a molar ratio of 1.0 to 1.2 equivalents of formaldehyde is recommended. It is crucial to accurately determine the concentration of the formaldehyde solution being used.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can also promote the second methylation.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Aim for the consumption of the starting material, 2-naphthylamine, while minimizing the formation of the dimethylated product. Typical reaction temperatures for the Eschweiler-Clarke reaction are around 80-100°C.[2] Consider running the reaction at a lower temperature for a longer duration to improve selectivity.
-
-
Order of Addition: Adding the amine to a pre-heated mixture of formic acid and a limited amount of formaldehyde can sometimes improve selectivity for mono-methylation.
Experimental Protocol for Selective Mono-N-methylation (Eschweiler-Clarke):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthylamine (1.0 eq) and formic acid (2.0-3.0 eq).
-
Heat the mixture to 80-90°C with stirring.
-
Slowly add a solution of formaldehyde (1.1 eq) in water dropwise over a period of 30-60 minutes.
-
Maintain the reaction temperature and monitor the reaction progress by TLC or HPLC every hour.
-
Once the starting material is consumed and before significant formation of the dimethylated product is observed, cool the reaction mixture to room temperature.
-
Proceed with the work-up procedure (see Issue 2 for purification).
| Parameter | Recommended for Mono-methylation | Prone to Di-methylation |
| Formaldehyde (eq) | 1.0 - 1.2 | > 1.5 |
| Reaction Temperature | 80 - 90 °C | > 100 °C |
| Reaction Time | Monitor closely (typically 2-6 hours) | Prolonged (> 8 hours) |
Issue 2: Difficulty in Purifying this compound from N,N-dimethylnaphthalen-2-amine
Q2: I have a mixture of this compound and N,N-dimethylnaphthalen-2-amine. Standard purification techniques like recrystallization are not giving me the desired purity. What is the best way to separate these two compounds?
A2: The separation of this compound from its dimethylated analog can be challenging due to their similar structures and polarities. However, effective separation can be achieved through careful selection of purification techniques.
Troubleshooting and Recommendations:
-
Column Chromatography: This is often the most effective method for separating closely related compounds.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity eluent and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes or petroleum ether. The less polar N,N-dimethylnaphthalen-2-amine should elute first, followed by the more polar this compound.
-
Optimization: Run a series of TLCs with different solvent systems to find the optimal separation conditions before attempting column chromatography.
-
-
Crystallization: While challenging, crystallization can be effective if the right solvent system is identified.
-
Solvent Selection: The ideal solvent is one in which the desired product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurity is either very soluble or very insoluble.
-
Procedure: Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) and then allowing it to cool slowly. Seeding with a pure crystal of this compound can aid in selective crystallization.
-
-
Acid-Base Extraction: This technique can sometimes be exploited if there is a significant difference in the basicity of the two amines. However, the pKa values of N-methyl and N,N-dimethyl anilines are often very similar, making this method less effective for this specific separation.
Analytical Method for Monitoring Purity:
A robust HPLC method is essential for accurately determining the purity of the final product and for monitoring the progress of the purification.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength where both compounds have good absorbance (e.g., 254 nm).
Issue 3: Other Potential Side Products
Q3: Besides N,N-dimethylation, are there any other side products I should be aware of when synthesizing this compound?
A3: While N,N-dimethylation is the primary concern, other side reactions can occur, especially if the reaction conditions are not well-controlled.
-
Formation of Methylene-bridged Dimers: Under strongly acidic conditions and with an excess of formaldehyde, there is a possibility of forming methylene-bridged dimers of 2-naphthylamine. This is a known reaction for some aromatic amines with formaldehyde.
-
Prevention: Maintaining the recommended reaction temperature and stoichiometry of reagents will minimize this side reaction.
-
-
Products from Impurities in Starting Material: The purity of the starting 2-naphthylamine is crucial. Impurities in the starting material can lead to the formation of corresponding methylated side products.
-
Recommendation: Use high-purity 2-naphthylamine for the reaction.
-
Alternative Synthetic Route: Buchwald-Hartwig Amination
For researchers seeking an alternative to the Eschweiler-Clarke reaction, the Buchwald-Hartwig amination offers a modern and often more selective method for forming C-N bonds.[6]
Reaction Scheme:
2-Halonaphthalene + Methylamine --(Pd catalyst, Ligand, Base)--> this compound
Potential Side Products and Troubleshooting:
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide starting material to naphthalene.
-
Troubleshooting: This can be minimized by careful selection of the palladium catalyst, ligand, and base, as well as optimizing the reaction temperature.
-
-
Imine Formation: Beta-hydride elimination from the palladium-amide intermediate can lead to the formation of an imine.[6]
-
Troubleshooting: The choice of a suitable ligand that promotes reductive elimination over beta-hydride elimination is critical.
-
While the Buchwald-Hartwig amination can offer higher selectivity, it involves more expensive and air-sensitive reagents (palladium catalysts and phosphine ligands) and requires stricter control of anhydrous and inert reaction conditions.
Diagram: Troubleshooting Logic for Eschweiler-Clarke Reaction
Caption: A troubleshooting flowchart for the Eschweiler-Clarke synthesis of this compound.
References
- Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
- Buchwald–Hartwig amin
- Eschweiler-Clarke reaction - Name-Reaction.com.
- Eschweiler–Clarke reaction - Wikipedia.
- NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands - Organic Chemistry Frontiers (RSC Publishing).
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - ResearchG
- Proposed reaction mechanism for the mono-selective N-methylation of primary amines using N,N-dimethyl formamide (DMF) as alkylating agent (top) and control of the degree of deuterium incorporation using deuterated borane and deuterated DMF (middle) and the N-ethylation using N,N-dimethyl acetamide by Wang and Zhang (bottom) (ref.
- Eschweiler-Clarke Reaction - J&K Scientific LLC.
- Synthesis of aminobenzylnaphthols by organocatalysis. International Journal of Recent Advances in Science and Engineering Technology.
- Eschweiler-Clarke Reductive Alkyl
- This compound | 2216-67-3 - Smolecule.
- Review of Modern Eschweiler–Clarke Methyl
- HPLC Method for Separation of Amines on BIST B and BIST B+ Columns - SIELC Technologies.
- Crystallization and Purification - ResearchG
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column - SIELC Technologies.
- Separation of N-Tridecylnaphthalen-2-amine on Newcrom R1 HPLC column - SIELC Technologies.
- 2216-67-3|this compound|BLD Pharm.
- Recrystallization purification method of enamine salt - Google P
- 1-Methylnaphthalen-2-amine | C11H11N | CID 98616 - PubChem.
- Purification: How To - Department of Chemistry : University of Rochester.
- This compound | 2216-67-3 - ChemicalBook.
- Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines - Molecules.
- Optimization of reaction conditions for accessing N-heterocyclic enaminones.
- US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google P
- Reductive amination of amines with formaldehyde ?
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.
- Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis - Benchchem.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PLoS One.
- Trichloroacetic acid fueled practical amine purifications - Beilstein Journal of Organic Chemistry.
- Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous c
- Reductive amination of amines with formaldehyde ? - ECHEMI.
- Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA Intern
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - C
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unive.it [iris.unive.it]
Technical Support Center: Optimization of Nickel-Catalyzed Amination Reactions
Welcome to the comprehensive technical support guide for nickel-catalyzed amination reactions. This resource is designed to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common challenges encountered during the optimization of these powerful C-N bond-forming reactions. Drawing upon established literature and field-proven insights, this guide offers a structured approach to troubleshooting and reaction enhancement, ensuring greater success and reproducibility in your experiments.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your nickel-catalyzed amination experiments in a question-and-answer format. Each answer provides a causal explanation and a systematic approach to resolving the problem.
Question 1: Why is my reaction yield low or inconsistent?
Low or variable yields are the most common issue in nickel-catalyzed amination. The root cause often lies in one or more of the following areas: catalyst integrity, reagent quality, or suboptimal reaction parameters.
Possible Causes and Solutions:
-
Catalyst Deactivation: The active Ni(0) species is highly sensitive to oxygen and moisture.[1] Inadequate inert atmosphere techniques can lead to the formation of inactive nickel oxides.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried and the reaction is assembled under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use freshly distilled and thoroughly degassed solvents.
-
Consider using air-stable Ni(II) precatalysts such as NiCl₂(DME) or NiCl₂(glyme), which are reduced in situ to the active Ni(0) species.[2][3] This approach often provides more consistent results as it negates the need to handle pyrophoric Ni(0) sources directly.[3]
-
-
-
Improper Ligand Selection: The ligand is crucial for stabilizing the nickel catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][4] An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.
-
Troubleshooting Steps:
-
For electron-rich aryl electrophiles: More electron-donating ligands, such as N-heterocyclic carbenes (NHCs) like SIPr, are often required to promote oxidative addition.[4][5]
-
For sterically hindered substrates: Ligands with a larger cone angle may be necessary to facilitate reductive elimination. However, excessively bulky ligands can also hinder oxidative addition. A balance must be struck.
-
Ligand Screening: If the initial choice is ineffective, perform a systematic screening of different ligand classes (e.g., phosphines, NHCs).
-
-
-
Suboptimal Base: The base plays a critical role in the deprotonation of the amine nucleophile or the halide salt of the amine, generating the active amido species.[1] An unsuitable base can lead to incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of cation (Na⁺ vs. K⁺) can also influence reactivity.
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a soluble organic base like DBU may be advantageous.[6]
-
Stoichiometry: The amount of base is critical. Typically, 1.2 to 2.2 equivalents are used.[2][5]
-
-
-
Poor Reagent Quality: Impurities in the starting materials (aryl halide/pseudohalide, amine) or solvent can poison the catalyst.
-
Troubleshooting Steps:
-
Purify starting materials if their purity is questionable.
-
Ensure solvents are anhydrous and degassed.
-
-
-
Incorrect Reaction Conditions: Temperature, reaction time, and concentration are key parameters that need to be optimized for each specific substrate combination.[1]
-
Troubleshooting Steps:
-
Temperature: While some reactions proceed at room temperature, many require heating (e.g., 80-110 °C) to overcome the activation barrier for reductive elimination.[4][5]
-
Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to catalyst decomposition.
-
Concentration: Typical concentrations range from 0.1 to 0.5 M. In some cases, higher concentrations can favor the desired bimolecular reaction over unimolecular catalyst decomposition pathways.
-
-
Question 2: My reaction is not going to completion, and I observe starting material even after extended reaction times. What should I do?
Incomplete conversion is often a sign of catalyst inhibition or a high activation energy barrier for a key step in the catalytic cycle.
Possible Causes and Solutions:
-
Product Inhibition: The arylamine product can sometimes coordinate to the nickel center more strongly than the starting materials, leading to catalyst inhibition.
-
Troubleshooting Steps:
-
Try using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).
-
Consider a different ligand that may disfavor product binding.
-
-
-
Challenging Reductive Elimination: The final C-N bond-forming step, reductive elimination, can be the rate-determining step, particularly for electron-rich amines or sterically congested substrates.[4]
-
Insufficient Base Strength or Solubility: If the amine is not efficiently deprotonated, the concentration of the active amido species will be low, slowing down the reaction.
-
Troubleshooting Steps:
-
Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).
-
Consider a different solvent that better solubilizes the base.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the theory and practice of nickel-catalyzed amination.
Q1: What is the active catalytic species in nickel-catalyzed amination?
The active catalyst is a Ni(0) species, which is typically generated in situ from a Ni(II) precatalyst or introduced directly as a Ni(0) complex like Ni(COD)₂.[10] The catalytic cycle is generally believed to proceed through a Ni(0)/Ni(II) pathway, analogous to the Buchwald-Hartwig amination.[4][10] However, some studies suggest the involvement of Ni(I)/Ni(III) pathways, particularly in photoredox or electrochemical systems.[11][12][13][14]
Q2: How do I choose the right ligand for my specific substrates?
The optimal ligand depends on the electronic and steric properties of both the electrophile and the nucleophile.
-
For electron-deficient aryl halides: Less electron-donating phosphine ligands may be sufficient.
-
For electron-rich aryl halides (e.g., aryl chlorides): More electron-donating and sterically bulky ligands, such as NHCs (e.g., SIPr, IPr) or bulky phosphines (e.g., PCy₃), are often necessary to promote the challenging oxidative addition step.[5][15][16]
-
For sterically demanding substrates: A careful balance of steric bulk is needed. While bulk can promote reductive elimination, it can also hinder oxidative addition. A ligand screen is the most effective way to identify the optimal choice.
Q3: Which solvent is best for nickel-catalyzed amination?
Aprotic, non-polar, or polar aprotic solvents are commonly used.
-
Toluene and Dioxane: These are traditional choices and are effective for a wide range of substrates.[4][5]
-
Ethereal Solvents (THF, 2-MeTHF): 2-Methyltetrahydrofuran (2-MeTHF) is considered a "greener" solvent and has been shown to be highly effective, sometimes outperforming traditional solvents.[2][3]
-
Amide Solvents (DMF, DMAc): While sometimes used, these can coordinate to the nickel center and may inhibit catalysis in some cases.[17]
Q4: Can I use aryl chlorides as electrophiles?
Yes, one of the significant advantages of nickel catalysis over palladium catalysis is its ability to activate and couple aryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides.[10][18] This typically requires the use of more electron-rich and sterically demanding ligands.[10]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Amination Using an Air-Stable Ni(II) Precatalyst
This protocol is designed for general use and can be adapted for specific substrates by modifying the ligand, base, and temperature.
-
Reaction Setup: In a glovebox, add the Ni(II) precatalyst (e.g., NiCl₂(DME), 5 mol%), the ligand (e.g., SIPr·HCl, 10 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF, to achieve a concentration of 0.2 M).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 3-24 h).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Ligand and Solvent on a Model Amination Reaction
| Entry | Ni Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ni(COD)₂ (5) | PCy₃ (10) | NaOtBu (1.4) | Toluene | 100 | 12 | 45 |
| 2 | Ni(COD)₂ (5) | SIPr·HCl (10) | NaOtBu (1.4) | Dioxane | 80 | 3 | 95[5] |
| 3 | NiCl₂(DME) (5) | SIPr·HCl (10) | NaOtBu (1.4) | 2-MeTHF | 80 | 3 | 92[2] |
| 4 | NiCl₂(glyme) (10) | dtbbpy (10) | LiBr (4 equiv) | DMA | 25 | 4.5 | 85 (electrochemical)[19] |
Yields are for illustrative purposes and will vary with specific substrates.
Visualizations
Diagram 1: Catalytic Cycle of Nickel-Catalyzed Amination
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for C-N cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- This cit
- BenchChem. (n.d.). Troubleshooting Low yield In nickel- catalyzed Amidation.
- Montgomery, T. P., et al. (2012). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC.
- Yang, Y., & Garg, N. K. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates. PMC.
- Weires, A. G., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis.
- Marín, M., et al. (2016). Ni-Catalyzed Amination Reactions: An Overview. ResearchGate.
- Kawakami, T., et al. (2019). Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications. Journal of the American Chemical Society.
- Kawakami, T., et al. (2017). Electrochemically Enabled, Nickel-Catalyzed Amination. PMC.
- This cit
- This cit
- Zhang, H., et al. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry.
- This cit
- This cit
- Shields, J. D., et al. (2020). The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling. PMC.
- This cit
- Shields, J. D., et al. (2020). The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling. Journal of the American Chemical Society.
- Zhang, H., et al. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C-N Bond Formation. PubMed.
- Shields, J. D., et al. (2020). The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C-N Cross-Coupling. PubMed.
- Reddy, G. C., et al. (2018). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate.
- Wang, T., et al. (2024). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. ResearchGate.
- Weires, A. G., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. SciSpace.
- This cit
- Day, C. (2021, June 11). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube.
- Shields, J. D. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- This cit
- This cit
- Wang, D., et al. (2015). Nickel-Catalyzed Direct Amination of Arenes with Alkylamines. Organic Letters.
- McNally, A., et al. (2017). Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation. PMC.
- This cit
- This cit
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 7. The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electrochemically Enabled, Nickel-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-methylnaphthalen-2-amine Production
Document ID: TSC-NM2A-2026-01
Purpose: This document serves as a technical resource for researchers, chemists, and process development professionals facing challenges in the synthesis and scale-up of N-methylnaphthalen-2-amine. It provides troubleshooting guidance and answers to frequently asked questions based on established chemical principles and field experience.
CRITICAL SAFETY WARNING: Handling of 2-Naphthylamine
Before any experimental work commences, all personnel must be aware that the primary precursor, 2-naphthylamine (β-naphthylamine) , is a known and potent human carcinogen .[1][2][3] The International Agency for Research on Cancer (IARC) classifies 2-naphthylamine in Group 1 , indicating sufficient evidence of carcinogenicity in humans, primarily causing bladder cancer.[1][3]
Mandatory Safety Protocols:
-
All handling of 2-naphthylamine and its derivatives must be conducted in a designated area, within a certified chemical fume hood with high airflow.
-
Strict engineering controls, safe work practices, and appropriate personal protective equipment (PPE) are required by regulatory bodies like OSHA.[1][4]
-
Required PPE includes, at a minimum: a lab coat, chemical-resistant gloves (select based on solvent and duration of contact), and splash-proof safety goggles.
-
Avoid inhalation of dust or vapors at all costs. Use of a respirator may be necessary depending on the scale and operation.
-
All contaminated waste must be segregated and disposed of as hazardous carcinogenic material according to institutional and governmental regulations.
Failure to adhere to these protocols poses a severe, long-term health risk.
Section 1: Synthetic Route Selection for Scale-Up
The choice of synthetic route is the most critical decision in a scale-up campaign. While multiple methods can produce this compound on a lab scale, their feasibility changes dramatically with increasing batch size. Key considerations include cost, safety, atom economy, and ease of purification.
Common Synthetic Pathways
-
Direct N-Alkylation of 2-Naphthylamine: This classical approach involves reacting 2-naphthylamine with a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base.
-
Reductive Amination: This route typically involves the reaction of 2-naphthaldehyde with methylamine, followed by reduction of the intermediate imine. While a valid method, the multi-step synthesis of the aldehyde precursor can be a drawback.
-
Buchwald-Hartwig Amination: A modern cross-coupling method reacting a 2-halonaphthalene (e.g., 2-bromonaphthalene) with methylamine, or 2-naphthylamine with a methyl halide, using a palladium catalyst and a specialized ligand.[5][6]
-
Amination of 2-Naphthol: This involves the direct amination of 2-naphthol, which can be challenging and often requires harsh conditions.[7]
Workflow: Selecting a Scalable Route
The following diagram outlines a decision-making process for selecting the most appropriate synthetic route for your campaign.
Caption: Decision workflow for selecting a synthetic route.
For most applications prioritizing simplicity and cost, Direct N-Alkylation is the initial choice. However, for achieving the highest purity with minimal byproducts, Buchwald-Hartwig Amination offers superior control despite higher initial costs.[5][8]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up of the direct N-alkylation of 2-naphthylamine, the most common industrial approach.
Q1: My reaction has stalled, showing low conversion of 2-naphthylamine even with stoichiometric methylating agent. What are the likely causes?
A1: This is a common issue when scaling up and can be attributed to several factors:
-
Poor Solubility of the Base: In many organic solvents used for alkylation (e.g., Toluene, THF), inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) have very low solubility. This limits the availability of the base to deprotonate the amine, which is a crucial step. On a small scale, vigorous stirring might overcome this, but in a large reactor, inefficient mixing leads to dead zones where the reaction does not proceed.
-
Insufficient Mixing: As batch size increases, achieving homogenous mixing becomes more difficult. If the methylating agent is added too quickly or isn't dispersed effectively, it can lead to localized high concentrations and side reactions, while other parts of the reactor remain unreacted.
-
Water Content: The presence of water in the reaction mixture can hydrolyze the methylating agent (especially dimethyl sulfate) and deactivate the reaction. Ensure all solvents and reagents are anhydrous.
-
Quality of 2-Naphthylamine: The starting material may contain non-basic impurities that do not react, leading to an apparent stall in conversion when measured by amine titration or a simple area-normalized HPLC.
Troubleshooting Steps:
-
Improve Base Solubility:
-
Protocol: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at a loading of 1-5 mol%. The PTC facilitates the transfer of the carbonate anion into the organic phase.
-
Alternative: Switch to a more polar aprotic solvent like DMF or NMP where the base is more soluble. However, be aware that this can complicate downstream processing and product isolation.
-
-
Enhance Mixing:
-
Review the reactor's mixing specifications (baffle design, impeller type).
-
Decrease the addition rate of the methylating agent to allow for better dispersion.
-
-
Verify Anhydrous Conditions:
-
Dry all solvents over molecular sieves or by distillation.
-
Use freshly opened, high-purity reagents.
-
Q2: I am observing a significant amount of a second, more polar spot by TLC, which I suspect is the N,N-dimethylnaphthalen-2-aminium (quaternary) salt. How can I minimize this byproduct?
A2: Over-alkylation is the most common side reaction in this process. The desired product, this compound, is still nucleophilic and can react with the methylating agent to form the undesired quaternary ammonium salt.
-
Causality: This issue is driven by kinetics and stoichiometry. Using an excess of the methylating agent or allowing localized high concentrations to build up will favor the second methylation. The reaction is often exothermic, and poor temperature control can accelerate this side reaction.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Strict Stoichiometric Control | Use no more than 1.05 equivalents of the methylating agent. Accurately assay the starting 2-naphthylamine to ensure correct stoichiometry. | Minimizes the availability of the alkylating agent for the second reaction. |
| Slow, Sub-surface Addition | Add the methylating agent slowly below the surface of the reaction mixture with vigorous agitation. | Prevents localized high concentrations at the point of addition, ensuring it reacts with the more abundant primary amine first. |
| Temperature Control | Maintain a low reaction temperature (e.g., 0-10 °C) during the addition and allow the reaction to slowly warm to room temperature. | The second methylation reaction often has a higher activation energy, so lower temperatures will disproportionately slow it down compared to the desired first methylation. |
| Choice of Base | Use a milder, heterogeneous base like K₂CO₃ instead of stronger, more soluble bases like NaH or hydroxides. | A weaker base maintains a lower concentration of the highly nucleophilic deprotonated secondary amine, reducing the rate of the second alkylation. |
Q3: My product is difficult to purify. After workup, I still have residual starting material and the quaternary salt. What purification strategies are effective at scale?
A3: Purification is a major scale-up challenge. Simple lab-scale chromatography is often not economically viable for multi-kilogram batches.[9]
-
The Challenge: The starting material, product, and quaternary salt byproduct have different basicities and polarities, which can be exploited.
Recommended Multi-Step Purification Protocol:
-
Initial Quench and Extraction:
-
Quench the reaction with a mild acid (e.g., 1M HCl). This will protonate the unreacted 2-naphthylamine and the this compound product, making them water-soluble salts. The quaternary salt is already water-soluble.
-
Perform an extraction with a non-polar solvent (e.g., toluene or MTBE) to remove non-basic organic impurities.
-
-
Selective Basification and Extraction:
-
Carefully adjust the pH of the aqueous layer. This compound is more basic than 2-naphthylamine. By slowly adding a base (e.g., 10% Na₂CO₃ solution) and monitoring the pH, you can selectively deprotonate and extract the product before the starting material.
-
Protocol: Adjust the pH to ~7.5-8.0. Extract with toluene. The product should preferentially move to the organic layer. Then, raise the pH further to >10 to extract the remaining 2-naphthylamine in a separate cut if recovery is desired. The quaternary salt will remain in the aqueous phase.
-
-
Crystallization/Distillation:
-
The extracted product in toluene can be concentrated and purified by crystallization. If the product is an oil, vacuum distillation is a viable alternative for purification at scale.[10]
-
Caption: Scalable purification workflow for this compound.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical quality attributes for the 2-naphthylamine starting material?
-
A: Purity is paramount. It should be >99% by GC or HPLC. Pay close attention to isomeric purity; the presence of 1-naphthylamine can lead to difficult-to-separate impurities. The material should also be dry and free of inorganic salts.
-
-
Q: Which analytical methods are suitable for in-process control (IPC) and final product release?
-
A: For IPC, Thin Layer Chromatography (TLC) is a rapid and effective tool to monitor the disappearance of the starting material. For quantitative analysis and final release, High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at ~254 nm) is the industry standard. Gas Chromatography (GC) can also be used.
-
-
Q: What are the "greener" or safer alternatives to highly toxic methylating agents like dimethyl sulfate?
-
A: Dimethyl carbonate (DMC) is an excellent, greener alternative. It is far less toxic than traditional agents. The reaction with DMC often requires higher temperatures (e.g., >100 °C) and can be catalyzed by bases or specific catalysts, but it has a much better safety profile for large-scale operations.
-
-
Q: How stable is this compound and how should it be stored?
References
-
2-Naphthylamine Safety Data. Santa Cruz Biotechnology.
-
2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. NCBI Bookshelf, IARC Monographs Vol. 100F.
-
2-Naphthylamine and cancer. EBSCO Information Services.
-
2-NAPHTHYLAMINE TOXICITY. Medycyna Pracy.
-
Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine. U.S. Environmental Protection Agency (EPA).
-
This compound Industrial-Scale Production Challenges. Smolecule.
-
Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene. Benchchem.
-
This compound Product Information. BLD Pharm.
-
Buchwald–Hartwig amination. Wikipedia.
-
N-Methyl Amine Synthesis by Reductive Amination of CO2. ResearchGate.
-
Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination. ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Synthesis of Secondary N-Methylamines via Reductive Amination. ResearchGate.
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes. PubMed.
-
Reductive Amination Methodology for Synthesis of Primary Amines. Taylor & Francis Group.
-
Oxone Catalyzed Amination of 2-naphthol. ResearchGate.
-
This compound Product Information. Pharmaffiliates.
-
Process for the purification of amines. Google Patents.
-
Is there an easy way to purify organic amines? Biotage.
Sources
- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 2216-67-3 [smolecule.com]
- 9. biotage.com [biotage.com]
- 10. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Preventing Over-methylation in Aniline Synthesis
Introduction: The Challenge of Selective N-Monomethylation
N-methylanilines are crucial structural motifs found in a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Their synthesis, seemingly a simple N-alkylation, presents a significant and persistent challenge for chemists: preventing over-methylation. The core issue lies in the reactivity of the products themselves. The target mono-methylated aniline is often more nucleophilic and reactive than the starting primary aniline, leading to the facile formation of the undesired N,N-dimethylaniline byproduct.[3] This competitive reaction reduces the yield of the desired product, complicates purification, and impacts the economic viability of the synthesis.[1]
This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of aniline methylation and achieve high selectivity for the desired N-monomethylated product.
Troubleshooting Guide: From Byproduct to Desired Product
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction kinetics and mechanistic principles.
Q1: I'm observing significant amounts of N,N-dimethylaniline in my reaction. What is the fundamental reason for this lack of selectivity?
A1: The primary reason for over-methylation is a kinetic one: the product of the first methylation, N-methylaniline, is typically a stronger nucleophile than the starting material, aniline. This increased nucleophilicity arises from the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom, making it more reactive toward the electrophilic methylating agent.
Consequently, as soon as N-methylaniline is formed, it competes with the remaining aniline for the methylating agent, and due to its higher reactivity, it can be converted to N,N-dimethylaniline at a comparable or even faster rate. Classical N-alkylation methods using highly reactive methylating agents like methyl iodide or dimethyl sulfate often result in mixtures of secondary and tertiary anilines for this very reason.[1][4][5]
Q2: How can I improve selectivity for N-methylaniline by modifying the methylating agent?
A2: The choice of methylating agent is one of the most critical factors in controlling selectivity. Switching from highly reactive, traditional agents to more controlled or "greener" alternatives can dramatically favor mono-methylation.
-
Dimethyl Carbonate (DMC): DMC is an inexpensive and environmentally friendly methylating reagent that offers excellent selectivity.[1] Its success is often attributed to an in situ protection-deprotection mechanism where the aniline first reacts with DMC to form a carbamate intermediate. This carbamate is then methylated, and subsequent decarboxylation yields the N-methylaniline. This pathway avoids the direct formation of the more nucleophilic secondary amine in the reaction mixture, thus suppressing over-methylation.[1][6]
-
Methanol (via Borrowing Hydrogen): Methanol is a sustainable C1 source that can be used for selective N-monomethylation in the presence of specific transition-metal catalysts (e.g., based on Ru, Ir, Pd).[2][7][8][9] This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the catalyst temporarily "borrowing" hydrogen from methanol to form a metal-hydride and formaldehyde in situ.[9][10] The formaldehyde then reacts with aniline to form an imine, which is subsequently reduced by the metal-hydride to yield N-methylaniline, regenerating the catalyst. This controlled, stepwise process minimizes the concentration of free, highly reactive methylating species.
-
Methylboronic Acid (MeB(OH)₂): A copper(II)-promoted Chan-Lam cross-coupling reaction using methylboronic acid can achieve selective mono-methylation.[11] This method offers mild reaction conditions and good functional group tolerance. An incubation period of the aniline with the copper reagent before adding the methylboronic acid is often crucial to maximize efficiency and minimize dimethylation.[11]
Q3: What role do reaction conditions (temperature, solvent, stoichiometry) play in controlling selectivity?
A3: Fine-tuning reaction parameters provides an orthogonal strategy to control selectivity.
-
Stoichiometry: Using a large excess of aniline relative to the methylating agent can statistically favor the mono-alkylation product by increasing the probability that the methylating agent will encounter an aniline molecule before it encounters an N-methylaniline molecule.[3]
-
Temperature: Lowering the reaction temperature can often improve selectivity. Since the second methylation step (forming the di-methyl product) may have a higher activation energy, reducing the temperature can slow this undesired reaction more significantly than the desired mono-methylation.[3]
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Less polar solvents may help to reduce the rate of the subsequent alkylation steps.[3] In some catalytic systems, such as those using zeolites, polar solvents like DMF can competitively adsorb to the catalyst surface and inhibit the reaction entirely.[6]
-
Continuous Flow Systems: These systems offer precise control over reaction time, temperature, and mixing. By minimizing residence time and maintaining tight control over stoichiometry, continuous flow reactors can significantly enhance selectivity for mono-alkylation and prevent the formation of byproducts.[1][6]
Q4: Are there specific catalyst systems that are known to favor mono-methylation?
A4: Yes, catalyst design is at the forefront of achieving selective N-methylation.
-
Zeolites: These solid acid catalysts are widely used in industrial settings. The selectivity is highly dependent on the catalyst's acidic properties. Weak and moderate acid sites are generally sufficient for N-alkylation, while stronger acid sites may promote undesired C-alkylation (formation of toluidines).[12][13] The methylation on acidic zeolites can proceed through the reaction of aniline with surface methoxy groups or dimethyl ether, which are formed from the dehydration of methanol.[12][14]
-
Transition Metal Complexes: As mentioned in A2, complexes of ruthenium, iridium, and palladium are highly effective for selective mono-methylation using methanol.[2][7][8][9] The choice of ligand on the metal center is crucial. For instance, specific N-heterocyclic carbene (NHC) ligands on iridium catalysts have demonstrated high performance and selectivity.[2][15]
-
Commercial Pd/C: Even commercially available, heterogeneous palladium on carbon can be an efficient and reusable catalyst for the N-monomethylation of anilines with methanol, offering a practical and accessible option.[2]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism that makes N-methylaniline more reactive than aniline? A: The methyl group (-CH₃) is an electron-donating group through an inductive effect. It pushes electron density onto the nitrogen atom, making the lone pair of electrons more available and thus more nucleophilic. This increased nucleophilicity enhances its reactivity towards electrophilic methylating agents compared to the unsubstituted aniline.
Q: Are there any effective methods for purifying N-methylaniline if over-methylation does occur? A: Purification can be challenging due to the similar physical properties of aniline, N-methylaniline, and N,N-dimethylaniline.
-
Fractional Distillation: This is a common industrial method, but it can be difficult due to the close boiling points of the components.[4][16]
-
Column Chromatography: On a laboratory scale, silica gel column chromatography is an effective method for separating the components.[5][8]
-
Acid Treatment: Aniline can be removed by treating the mixture with sulfuric acid, which precipitates aniline sulfate crystals that can be filtered off.[5]
Q: How do electron-withdrawing or -donating groups on the aniline ring affect the methylation reaction? A: The electronic nature of substituents on the aromatic ring significantly impacts reactivity.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aniline nitrogen, generally accelerating the rate of the initial methylation. However, they can also increase the nucleophilicity of the N-methylaniline product, potentially exacerbating the over-methylation problem if conditions are not controlled.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the aniline nitrogen, making the reaction slower.[3][9] While this can sometimes help in controlling the reaction, it often requires harsher conditions (higher temperatures or longer reaction times) to achieve good conversion.
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting.
Caption: Reaction pathways in aniline methylation.
Caption: Troubleshooting workflow for over-methylation.
Data Summary: Comparison of Methylating Systems
The following table summarizes the performance of different catalytic systems for the selective N-monomethylation of aniline, highlighting the impact of the chosen methodology on product distribution.
| Catalyst System | Methylating Agent | Base | Temp (°C) | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | N,N-Dimethylaniline Selectivity (%) | Reference |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ | 140 | >98% | >98% | Not reported | [8] |
| Cyclometalated Ru Complex | Methanol | NaOH | 60 | >99% | >99% | Not reported | [9] |
| Iridium(I)-NHC Complex | Methanol | Cs₂CO₃ | 110 | >97% | >99% | <1% | [15] |
| KY Zeolite | Dimethyl Carbonate | - | 180 | 99.6% | 93.5% | Not specified | [17] |
| FeHY-mmm Zeolite | Dimethyl Carbonate | - | 120 | >99% | >99% | Not reported | [17] |
Experimental Protocol: Selective N-Monomethylation using a Ruthenium Catalyst and Methanol
This protocol is adapted from the procedure described by Zhang et al. for the N-methylation of amines via a borrowing hydrogen mechanism.[8]
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
(DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%, 0.005 mmol)
-
Cesium Carbonate (Cs₂CO₃) (0.5 mmol, 163 mg)
-
Anhydrous Methanol (1 mL)
-
10 mL Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Add the (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %) and Cs₂CO₃ (0.5 equiv) to a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add aniline (1.0 equiv) and anhydrous methanol (1 mL) to the Schlenk tube via syringe.
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stirring: Stir the reaction mixture vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
Workup: After the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Purification: Concentrate the reaction mixture in vacuo to remove the methanol. The resulting residue can be purified by column chromatography on silica gel to isolate the pure N-methylaniline product.[8]
References
-
Longstreet, A. R., Bédard, A.-C., & Jamison, T. F. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
-
González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Chemistry Portal. [Link]
-
Stepanov, A. G., Sidelnikov, V. N., & Zamaraev, K. I. (1995). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Kinetics and Catalysis. [Link]
-
Tu, T., Wang, Y., Zhang, Y., Yan, H., & Han, B. (2020). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ResearchGate. [Link]
-
Various Authors. (2019). Selective N‐Monomethylation of Anilines with Methanol Catalyzed by Commercial Pd/C as an Efficient and Reusable Catalyst. ResearchGate. [Link]
-
Wang, X., Wang, Y., Qu, J., & Wang, Y. (2020). Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units. Organic & Biomolecular Chemistry. [Link]
-
Stepanov, A. G. (2025). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. [Link]
-
Zhang, G., Wu, Z., & Zhang, H. (2013). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
-
Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]
-
Various Authors. (n.d.). Different protocols for methylation of aniline. ResearchGate. [Link]
-
Busto, E., Garcı́a-Garrido, S. E., & Francos, J. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]
-
George, R., George, K., & Sugunan, S. (2014). Activity of Aniline Methylation over Fe- Cu- Cr Ternary Spinel Systems. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
-
Selvam, P., & Kumar, R. (1995). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-11. Indian Journal of Chemistry. [Link]
-
Various Authors. (2025). Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. ResearchGate. [Link]
-
A Professional N-Methylaniline Manufacturer. (n.d.). N-Methylaniline: Synthesis Pathways and Quality Considerations. Shandong Ailitong New Materials Co., Ltd. [Link]
-
Zhang, Z., et al. (2014). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry. [Link]
-
Scribd. (n.d.). N-Methyl Aniline & Anthraquino. Scribd. [Link]
-
Various Authors. (2025). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Wikipedia. [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. PubChem. [Link]
- Hughes, E. C. (1948). Method of making n-methyl aniline.
-
Various Authors. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst 1. ResearchGate. [Link]
-
Reddit. (2012). N-methyl aniline reaction. r/chemistry. [Link]
-
Yufeng. (2024). The Guide to N-Methylaniline. Yufeng. [Link]
-
Liu, F., et al. (2013). Synthesis of lysine methyltransferase inhibitors. Medicinal Research Reviews. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 12. ovid.com [ovid.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US2455931A - Method of making n-methyl aniline - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial N-methylnaphthalen-2-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of commercial N-methylnaphthalen-2-amine (CAS No. 2216-67-3). We will explore common impurities, troubleshoot separation challenges, and provide detailed, validated protocols for achieving high purity.
Overview of Common Impurities
Commercial this compound, often supplied at approximately 95% purity, can contain several process-related impurities that may interfere with downstream applications.[1] Understanding the origin of these impurities is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: The synthesis often originates from 2-naphthylamine.[2] Residual 2-naphthylamine is a common impurity.
-
Isomeric Impurities: Side reactions during synthesis can lead to the formation of isomers, such as 1-methylnaphthalen-2-amine.
-
Byproducts of Methylation: Traditional methylation methods using reagents like methyl iodide can introduce halide salt byproducts.[2]
-
Catalyst Residues: If catalytic methylation is employed, trace metals may contaminate the final product.[2]
-
Precursor Contaminants: The primary feedstock, naphthalene, and its derivatives might be present in trace amounts.[2]
-
Solvents and Reagents: Residual solvents from the synthesis and workup process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My final product is a dark brown liquid, but I expected a lighter color. What causes this and how can I fix it?
A1: The dark coloration is typically due to oxidation or high-molecular-weight polymeric impurities. Aromatic amines are susceptible to air oxidation, which forms highly colored conjugated species.
-
Causality: Exposure to air, light, and elevated temperatures accelerates oxidation. Trace metal impurities can also catalyze this process.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable organic solvent (e.g., toluene or dichloromethane) and stir with a small amount of activated carbon (1-2% w/w) for 15-30 minutes at room temperature. Filter through a pad of Celite® to remove the carbon. This is highly effective for removing colored impurities.
-
Inert Atmosphere: Handle the material under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like distillation.
-
Storage: Store the purified product in a dark, sealed container at a low temperature (2-8°C) to prevent degradation.[3]
-
Q2: I performed a vacuum distillation, but the purity did not significantly improve according to my GC analysis. What went wrong?
A2: This issue usually arises when impurities have boiling points very close to that of your target compound.
-
Causality: Isomeric impurities often have similar boiling points, making them difficult to separate by simple distillation.
-
Troubleshooting Steps:
-
Fractional Distillation: A simple distillation setup may not have enough theoretical plates for efficient separation. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibria, enhancing separation.
-
Purity Analysis of Fractions: Collect multiple small fractions during the distillation and analyze each one by GC or TLC. Combine only the fractions that meet your purity requirements.
-
Alternative Technique: If fractional distillation fails, column chromatography is the recommended next step for separating close-boiling isomers.
-
Q3: I'm trying to purify my compound by column chromatography on silica gel, but I'm getting poor separation and significant tailing.
A3: Amines are basic compounds and tend to interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction leads to peak tailing and sometimes irreversible adsorption.
-
Causality: The lone pair of electrons on the nitrogen atom of the amine forms strong hydrogen bonds with the acidic protons of the silica gel.
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is most common. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.
-
Solvent Polarity: Ensure your eluent system has the appropriate polarity. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Frequently Asked Questions (FAQs)
Q: What is the best single method for purifying this compound? A: There is no single "best" method; the choice depends on the nature of the impurities and the desired final purity.[4]
-
For removing colored impurities and non-volatile salts, vacuum distillation is highly effective.
-
For separating isomers and other organic byproducts with similar boiling points, column chromatography is superior.
-
Recrystallization can be an option if the compound is solid at room temperature or can be converted to a crystalline salt.[4][5]
Q: Can I use recrystallization to purify this compound? It's listed as a liquid. A: While this compound is often a liquid at room temperature[6], some amines can be purified by converting them into a salt (e.g., a hydrochloride salt), which is typically a crystalline solid.[5] You can dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and precipitate the salt by adding a solution of HCl in the same solvent. The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/water). Afterwards, the pure amine can be regenerated by neutralizing the salt with a base (like NaOH or NaHCO₃) and extracting it into an organic solvent.[7]
Q: How do I know which solvents to use for column chromatography? A: The choice of solvent (eluent) is critical. A good starting point is to perform Thin Layer Chromatography (TLC) analysis with different solvent systems. A typical system for an amine like this would be a mixture of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate). The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4, with good separation from the impurity spots.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities, salts, and some colored materials.
Step-by-Step Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound (e.g., 10 g) into a round-bottom flask, no more than half-full. Add a magnetic stir bar or boiling chips.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to approximately 8 Torr.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: The product is reported to boil between 160-163 °C at 8 Torr.[6]
-
Collect a small initial fraction (forerun) which may contain volatile impurities.
-
Collect the main fraction in the expected boiling range.
-
Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.
-
-
Analysis: Analyze the purity of the main fraction using GC-MS or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the preferred method for separating closely related organic impurities like isomers.
Step-by-Step Methodology:
-
Eluent Preparation: Prepare a solvent system based on prior TLC analysis. A common starting point is Hexane:Ethyl Acetate (9:1 v/v) + 1% Triethylamine.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent mixture, collecting fractions in test tubes or flasks.
-
Monitoring: Monitor the elution process using TLC. Spot each fraction on a TLC plate and visualize under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Parameter | Vacuum Distillation | Column Chromatography |
| Best For | Removing salts, polymers, color | Separating isomers, organic byproducts |
| Stationary Phase | N/A | Silica Gel or Alumina |
| Mobile Phase | N/A | Hexane/Ethyl Acetate + 1% Et₃N |
| Operating Temp. | 160-163 °C (at 8 Torr)[6] | Room Temperature |
| Expected Purity | >98% (if impurities are non-volatile) | >99% |
| Key Challenge | Co-distillation of similar boiling point impurities | Peak tailing without a basic modifier |
Visualization of Workflows
General Purification Workflow
Caption: General workflow for purifying this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting decision tree for amine chromatography.
References
-
Hoffman Fine Chemicals. CAS 2216-67-3 | this compound. [Link]
-
Zhang, Y., et al. (2021). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Scientific Reports, 11(1), 1-13. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Solubility of Things. 2-Methylnaphthalen-1-amine - Solubility. [Link]
-
Lumen Learning. Organic Chemistry II - Properties of amines. [Link]
-
PubChem. 1-Methylnaphthalen-2-amine | C11H11N | CID 98616. [Link]
Sources
- 1. This compound , 95% , 2216-67-3 - CookeChem [cookechem.com]
- 2. Buy this compound | 2216-67-3 [smolecule.com]
- 3. 2216-67-3|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving N-methylnaphthalen-2-amine
Welcome to the technical support center for optimizing solvent systems in reactions with N-methylnaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for a reaction with this compound?
A1: The primary consideration is the solubility of this compound and all other reactants, catalysts, and reagents. This compound is a liquid at room temperature and is generally soluble in many organic solvents.[1] However, the polarity and proticity of the solvent can significantly impact reaction kinetics, selectivity, and the stability of intermediates.[2][3] Key factors to consider include:
-
Solvent Polarity: The polarity of the solvent can influence the rate of reaction by stabilizing transition states and intermediates.[2] For instance, in cross-coupling reactions, solvent polarity can be a determining factor for product yields.[4]
-
Proticity: Protic solvents, which contain acidic protons (e.g., alcohols, water), can hydrogen bond with the amine, potentially altering its nucleophilicity. Aprotic solvents (e.g., THF, DMF, toluene) are often preferred to avoid this interaction.[5][6]
-
Coordinating Ability: Some solvents can coordinate with metal catalysts, which can either be beneficial or detrimental to the reaction.[2]
-
Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point.
Q2: I'm observing low to no conversion in my reaction. Could the solvent be the issue?
A2: Yes, the solvent system is a critical parameter that can lead to low or no conversion. Several factors related to the solvent could be at play:
-
Poor Solubility: Even if this compound is soluble, other reactants or the catalyst might not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[7]
-
Inappropriate Polarity: The transition state of your specific reaction may not be adequately stabilized by the solvent's polarity, resulting in high activation energy.[2]
-
Catalyst Deactivation: Certain solvents can react with or deactivate the catalyst. For example, overly polar solvents can sometimes lead to catalyst deactivation in C-H activation reactions.[2]
Q3: How do I systematically screen for the optimal solvent?
A3: A systematic solvent screen is a robust method to identify the best solvent system for your reaction. This typically involves running the reaction in a variety of solvents with different properties in parallel. High-throughput experimentation (HTE) techniques can be particularly useful for this purpose.[8] A general protocol for solvent screening is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Guide 1: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Issue: Low yield of the desired coupled product.
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Solubility | Reactants, base, or the palladium catalyst/ligand complex may have poor solubility in the chosen solvent. | Screen a range of solvents with varying polarities. Common choices for Buchwald-Hartwig reactions include toluene, dioxane, THF, and t-butanol.[9] |
| Solvent Interference with Catalyst | The solvent may be coordinating too strongly with the palladium center, inhibiting the catalytic cycle. | Avoid highly coordinating solvents unless they are known to be beneficial for the specific ligand system. Ethers like dioxane and THF are common, but their impact should be evaluated.[10] |
| Side Reactions | The solvent could be promoting side reactions such as hydrodehalogenation of the aryl halide.[9] | If hydrodehalogenation is observed, consider switching to a less polar solvent or a different ligand/base combination. |
Workflow for Troubleshooting Low Yield in Cross-Coupling:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Guide 2: Formation of Unexpected Byproducts in C-H Activation Reactions
Issue: Significant formation of undesired side products.
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Overly Polar Solvent | Highly polar solvents can sometimes increase the nucleophilicity of reactants, leading to undesired side reactions or catalyst deactivation through protodemetalation.[2] | Screen less polar solvents. A balance between polarity for solubility and minimizing side reactions is key.[2] |
| Solvent Participation in Reaction | In some cases, the solvent itself can react under the reaction conditions. | Choose an inert solvent that is stable under the reaction conditions. |
| Altered Regioselectivity | The solvent can influence the regioselectivity of C-H activation by directing the catalyst to specific C-H bonds through solvation effects.[2] | If regioselectivity is an issue, screen a diverse set of solvents to find one that favors the desired isomer. |
Logical Relationship for Addressing Byproduct Formation:
Caption: Relationship between byproduct formation and solvent-based solutions.
Experimental Protocols
Protocol 1: General Solvent Screening for Optimizing Reaction Yield
This protocol outlines a general procedure for screening solvents for a reaction involving this compound.
Materials:
-
This compound
-
Other reactants, catalyst, and base as required by the specific reaction
-
A selection of anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Analytical equipment (e.g., TLC, GC-MS, LC-MS)
Procedure:
-
Preparation: In an inert atmosphere, add the solid reactants, catalyst, and base to a series of reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent to achieve the desired reaction concentration (e.g., 0.1 M).
-
Reactant Addition: Add this compound and any other liquid reactants to each vial.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired reaction temperature.
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Analysis: Once the reactions are complete (or after a set time), quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each solvent.
-
Selection: Choose the solvent that provides the highest yield of the desired product with the cleanest reaction profile for further optimization.
Data Presentation: Example Solvent Screening Results
The results of a solvent screen can be effectively summarized in a table for easy comparison.
| Solvent | Dielectric Constant (Approx.) [6] | Class [5] | Conversion (%) | Yield (%) | Key Observations |
| Toluene | 2.4 | Nonpolar Aprotic | 85 | 78 | Clean reaction, good solubility. |
| 1,4-Dioxane | 2.2 | Polar Aprotic | 92 | 88 | Higher yield, some byproducts. |
| THF | 7.5 | Polar Aprotic | 75 | 65 | Lower conversion. |
| Acetonitrile | 37.5 | Polar Aprotic | 40 | 30 | Significant byproduct formation. |
| DMF | 38 | Polar Aprotic | 25 | 15 | Catalyst decomposition observed. |
References
-
Oakwood Chemical. CAS 2216-67-3 | this compound. Retrieved from [Link]
-
MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
IIP Series. (2024). GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. Retrieved from [Link]
-
PubChem. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505. Retrieved from [Link]
-
ResearchGate. (1985). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
University of Rochester. How to Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2010). Effect of solvent on the cross-coupling reaction. Retrieved from [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]
-
ACS Publications. (2023). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Retrieved from [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Retrieved from [Link]
-
Solubility of Things. 2-Methylnaphthalen-1-amine. Retrieved from [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2021). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ChemRxiv. (2020). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Retrieved from [Link]
-
ResearchGate. (2020). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Retrieved from [Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]
-
ResearchGate. (2023). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
PubChem. 1-Methylnaphthalen-2-amine | C11H11N | CID 98616. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 2216-67-3 | Product Name : this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
HBM4EU. Prioritised substance group: Aprotic solvents. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
PubChem. 5-chloro-N-methylnaphthalen-2-amine | C11H10ClN | CID 174691049. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Impact of Solvent Polarity on the Ligand Configuration in Tetravalent Thorium N-Donor Complexes. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. One moment, please... [iipseries.org]
- 3. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Regeneration in N-Alkylation Reactions
Introduction
N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The selective formation of C-N bonds is critical for constructing a vast array of active pharmaceutical ingredients (APIs) and valuable chemical intermediates. Heterogeneous catalysis is often the preferred method for these transformations due to its numerous advantages, including catalyst recyclability, simplified product purification, and improved process economics.
However, a common challenge that researchers and process chemists face is the gradual or sometimes rapid loss of catalyst activity and selectivity over time—a phenomenon known as catalyst deactivation. Understanding the root causes of deactivation and implementing effective regeneration strategies are paramount for maintaining process efficiency, ensuring product quality, and controlling operational costs.
This technical guide provides a comprehensive overview of catalyst deactivation in N-alkylation reactions, offering troubleshooting advice and detailed regeneration protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs) about Catalyst Deactivation
Q1: My N-alkylation reaction yield has plummeted. How do I know if my catalyst is deactivated?
A sudden or gradual decrease in reaction yield is a classic indicator of catalyst deactivation. Other common symptoms include:
-
Decreased reaction rate: The time required to reach a certain conversion increases significantly.
-
Loss of selectivity: An increase in the formation of undesired byproducts, such as over-alkylated products (di- or tri-alkylation) or products from side reactions.[1]
-
Changes in reaction conditions: You may find it necessary to increase the reaction temperature or pressure to achieve the same conversion as before.[1]
-
Physical changes in the catalyst: In some cases, you might observe a change in the color or texture of the catalyst. For example, the formation of carbonaceous deposits (coking) can turn the catalyst black.
Q2: What are the primary mechanisms of catalyst deactivation in N-alkylation reactions?
Catalyst deactivation is broadly categorized into three main mechanisms: poisoning, coking (fouling), and sintering.[2][3][4] These can occur independently or in combination.
-
Poisoning: This is a chemical deactivation where impurities in the reaction feed strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[5][6][7][8]
-
Coking (Fouling): This is a physical deactivation caused by the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[2][9] This blocks access to the active sites.
-
Sintering (Thermal Degradation): This involves the agglomeration of small metal crystallites on the support into larger ones at high temperatures.[2][4][10][11] This leads to a decrease in the active surface area of the catalyst.[4]
dot graph D { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; Deactivation [label="Catalyst Deactivation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Poisoning [label="Poisoning\n(Chemical)", pos="-3,2!"]; Coking [label="Coking/Fouling\n(Physical)", pos="0,3!"]; Sintering [label="Sintering\n(Thermal)", pos="3,2!"]; Deactivation -- Poisoning; Deactivation -- Coking; Deactivation -- Sintering; } DOT Caption: Primary mechanisms of catalyst deactivation.
Q3: What are common catalyst poisons in N-alkylation reactions, and where do they come from?
Catalyst poisons are often present as impurities in the reactants, solvents, or even leached from the reactor materials. For common N-alkylation catalysts like palladium (Pd) and nickel (Ni), the most notorious poisons include:
| Poison | Common Sources | Mechanism of Action |
| Sulfur Compounds | Reagents (e.g., thiols, thioethers), solvents, or residual impurities from upstream processes. | Strong chemisorption on metal surfaces, blocking active sites.[6][7] |
| Phosphorus Compounds | Reagents (e.g., phosphines), byproducts, or additives. | Can inhibit catalytic activity, leading to a significant drop in yield.[2] |
| Halogen Compounds | Alkyl halides (if used in excess or under certain conditions), solvents. | Can lead to the formation of inactive metal halides or alter the electronic properties of the catalyst.[7] |
| Heavy Metals | Leaching from reactor walls, impurities in starting materials. | Can deposit on the catalyst surface, physically blocking active sites. |
| Strongly Coordinating Species | Certain amines, nitriles, or other functional groups present in the reaction mixture. | Can bind strongly to the active sites, competing with the desired reactants.[7] |
Q4: How can I differentiate between poisoning, coking, and sintering?
Identifying the specific deactivation mechanism is crucial for selecting the appropriate regeneration strategy. Here’s a general guide:
-
Poisoning often leads to a rapid and significant drop in activity, even with trace amounts of the poison. The deactivation may be uniform throughout the catalyst bed.
-
Coking typically results in a more gradual decline in activity. It can also lead to an increase in pressure drop across a fixed-bed reactor due to pore blockage.[12] A visual inspection may reveal black deposits on the catalyst.
-
Sintering is generally a slower process that occurs at elevated temperatures.[4] The deactivation is often irreversible by simple chemical treatments. Advanced characterization techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) can confirm an increase in metal particle size.
Troubleshooting Guide: A Deeper Dive
Troubleshooting Workflow for Reduced N-Alkylation Yield
If you are experiencing a significant drop in your N-alkylation reaction yield, follow this systematic approach to diagnose the problem:
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Low Reaction Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Purity of\nReactants and Solvents"]; check_conditions [label="Confirm Reaction Conditions\n(Temp, Pressure, Stirring)"]; fresh_catalyst [label="Run Reaction with\nFresh Catalyst Batch"]; yield_restored [label="Yield Restored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_issue [label="Catalyst Deactivation Likely", fillcolor="#34A853", fontcolor="#FFFFFF"]; process_issue [label="Investigate Other\nProcess Parameters"]; characterize [label="Characterize Spent Catalyst\n(TGA, TEM, Chemisorption)"]; regenerate [label="Select & Implement\nRegeneration Protocol"];
start -> check_reagents; check_reagents -> check_conditions; check_conditions -> fresh_catalyst; fresh_catalyst -> yield_restored; yield_restored -> catalyst_issue [label="Yes"]; yield_restored -> process_issue [label="No"]; catalyst_issue -> characterize; characterize -> regenerate; } DOT Caption: Troubleshooting workflow for low N-alkylation yield.
Catalyst Regeneration Protocols
Safety First: Always handle catalysts in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Some regeneration procedures may involve flammable solvents or generate hazardous gases.
Protocol 1: Regeneration of a Coked Palladium Catalyst
This protocol is designed to remove carbonaceous deposits from a palladium-on-carbon (Pd/C) catalyst.
Materials:
-
Spent Pd/C catalyst
-
Inert gas (Nitrogen or Argon)
-
Air or a mixture of Oxygen in an inert gas (e.g., 2-5% O2 in N2)
-
Tube furnace with temperature control
Procedure:
-
Inert Purge: Place the spent catalyst in the tube furnace and purge with an inert gas at room temperature for 30 minutes to remove any adsorbed reactants or solvents.
-
Calcination: While maintaining the inert gas flow, slowly ramp the temperature to 300-400°C. The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst support. Hold at this temperature for 2-4 hours. This step helps to pyrolyze some of the organic residues.
-
Controlled Oxidation: Carefully introduce a stream of air or the O2/N2 mixture into the furnace. This will burn off the coke deposits. Caution: This step can be highly exothermic. A low oxygen concentration is recommended to control the temperature and prevent catalyst sintering.
-
Hold and Cool: Maintain the oxidative atmosphere at the set temperature for 4-6 hours, or until the coke has been completely removed (often indicated by a change in the color of the off-gas).
-
Final Purge: Switch back to an inert gas flow and cool the catalyst down to room temperature.
-
Activity Test: Before reusing the regenerated catalyst on a large scale, it is crucial to test its activity on a small-scale reaction to ensure its performance has been restored.
Protocol 2: Regeneration of a Poisoned Raney®-Nickel Catalyst
This protocol is a general guideline for regenerating a Raney®-Nickel catalyst that has been poisoned by sulfur or other impurities. The specific conditions may need to be optimized.
Materials:
-
Spent Raney®-Nickel catalyst
-
Deionized water
-
Dilute aqueous sodium hydroxide (NaOH) solution (e.g., 5-10%)
-
Dilute acetic acid solution (optional, for certain types of poisoning)[13]
-
Hydrogen gas
Procedure:
-
Solvent Washing: Carefully decant the reaction solvent from the settled catalyst. Wash the catalyst several times with deionized water to remove any soluble impurities. Caution: Raney®-Nickel is pyrophoric and must be kept wet at all times.
-
Alkaline Treatment: Suspend the catalyst in a dilute NaOH solution and heat to 40-100°C for 1-2 hours with gentle stirring.[13] This can help to remove some strongly adsorbed poisons.
-
Water Washing: After the alkaline treatment, wash the catalyst repeatedly with deionized water until the washings are neutral.
-
(Optional) Acidic Treatment: For certain types of poisoning, a subsequent wash with a dilute organic acid like acetic acid can be effective.[13][14] This should be followed by thorough water washing to remove all traces of acid.
-
Reactivation under Hydrogen: Transfer the washed catalyst to a suitable reactor and treat with hydrogen gas (e.g., 30 bar) at an elevated temperature (e.g., 150°C) for several hours.[13][15] This helps to restore the active nickel sites.
-
Storage: After regeneration, store the catalyst under water or a suitable solvent to prevent oxidation.
References
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]
-
Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Retrieved January 6, 2026, from [Link]
-
Heterogeneous catalysis. (2024). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved January 6, 2026, from [Link]
-
Wang, A., Li, J., & Zhang, T. (2018). Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. Chemical Reviews, 118(9), 4781-4862. [Link]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sintering process and catalysis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Regeneration of palladium based catalyst for methane abatment. (2004). DCL Inc. Retrieved January 6, 2026, from [Link]
- D'Souza, R. M. (1979). U.S. Patent No. 4,152,291. U.S.
-
Soutelo-Maria, A., Dubois, J., & Cravotto, G. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link]
-
Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8443. [Link]
-
van der Graaf, J. M., et al. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis, 10(12), 6673-6685. [Link]
-
Bukhtiyarov, A. V., et al. (2023). The phenomenon of “dead” metal in heterogeneous catalysis: opportunities for increasing the efficiency of carbon-supported metal catalysts. RSC Advances, 13(49), 34623-34645. [Link]
- Slaugh, L. H. (1974). U.S. Patent No. 3,796,670. U.S.
-
Hansen, T. W. (2001). Sintering and Particle Dynamics in Supported Metal Catalysts. DTU Research Database. Retrieved January 6, 2026, from [Link]
- Horvath, M. J. (2016). U.S. Patent No. 9,744,531. U.S.
- Gosling, C. D. (2001). U.S. Patent No. 6,392,114. U.S.
-
Soutelo-Maria, A., Dubois, J., & Cravotto, G. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. ResearchGate. Retrieved January 6, 2026, from [Link]
-
What are the reasons for catalyst deactivation during the reaction process? (2025). Retrieved January 6, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 6, 2026, from [Link]
-
Ginosar, D. M., et al. (2015). Supercritical fluid regeneration of deactivated solid alkylation catalyst. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
van der Graaf, J. M., et al. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. Retrieved January 6, 2026, from [Link]
-
Soutelo-Maria, A., Dubois, J., & Cravotto, G. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
What Causes Catalyst Deactivation And Poisoning?. (2025). Chemistry For Everyone. Retrieved January 6, 2026, from [Link]
-
Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd. Retrieved January 6, 2026, from [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
-
Catalyst poisoning. (2024). In Wikipedia. Retrieved January 6, 2026, from [Link]
- Hauschild, U., & Nicolaus, H. (1965). U.S. Patent No. 3,165,478. U.S.
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved January 6, 2026, from [Link]
-
Galvita, V. (2021). Catalyst deactivation. YouTube. Retrieved January 6, 2026, from [Link]
-
Catalyst Regeneration: Methods & Process. (2024). StudySmarter. Retrieved January 6, 2026, from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). Retrieved January 6, 2026, from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Retrieved January 6, 2026, from [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube. Retrieved January 6, 2026, from [Link]
-
Troubleshooting of Catalytic Reactors. (2015). Slideshare. Retrieved January 6, 2026, from [Link]
-
Zhang, M., et al. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 20(2), 371-378. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. scispace.com [scispace.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. youtube.com [youtube.com]
- 13. papers.sim2.be [papers.sim2.be]
- 14. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of N-methylnaphthalen-2-amine Derivatives
Welcome to the technical support center for managing exothermic reactions during the synthesis of N-methylnaphthalen-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively controlling these potentially hazardous reactions. Our focus is on explaining the causality behind experimental choices to ensure both safety and success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes the N-methylation of 2-naphthylamine an exothermic process?
A1: The N-alkylation of amines, including the methylation of 2-naphthylamine, is generally an exothermic process because it involves the formation of a new, stable carbon-nitrogen (C-N) bond. Amines act as chemical bases, and their reaction with alkylating agents (which are electrophiles) is thermodynamically favorable, releasing energy in the form of heat.[1][2] The amount of heat released is largely independent of the amine's base strength but is a fundamental characteristic of this type of bond-forming reaction.[1][2] Failure to manage this heat can lead to a rapid increase in temperature, posing significant safety risks.[3]
The synthesis of this compound involves reacting 2-naphthylamine, a nucleophile, with a methylating agent like methyl iodide or dimethyl sulfate. This SN2 reaction is inherently exothermic and requires careful thermal management to prevent dangerous temperature increases.[4]
Troubleshooting Guide: Thermal Management & Runaway Prevention
Q2: I am planning a scale-up of an N-methylation. How can I quantitatively assess the thermal risk before I begin?
A2: Visual observation of temperature is insufficient for a safe scale-up. The most reliable method for assessing thermal risk is Reaction Calorimetry .[5][6] A reaction calorimeter measures the heat released or absorbed during a chemical reaction, providing critical data for safe process design.[5][7][8]
Key Parameters Determined by Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total energy released per mole of reactant.
-
Heat Flow: The rate at which heat is generated over time. This helps in designing an adequate cooling system.[7]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling systems were to fail. This is a critical indicator of the potential severity of a runaway reaction.[9][10]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, which helps predict if it could trigger a secondary, more dangerous decomposition.[9][10]
By using a reaction calorimeter, you can model "worst-case" scenarios and ensure that your cooling capacity is sufficient to handle the heat generated at your target scale.[9][10]
Q3: My reaction temperature is rising faster than expected after I started adding the methylating agent. What are the immediate steps I should take?
A3: An unexpectedly rapid temperature rise is a critical warning sign that the rate of heat generation is exceeding the rate of heat removal.[11] Immediate and calm action is required.
Immediate Actions for Temperature Excursions:
-
Stop Reagent Addition: Immediately cease the addition of the methylating agent. This is the most crucial first step to prevent adding more fuel to the reaction.[12]
-
Enhance Cooling: If using an ice bath, ensure it is well-stirred and has sufficient ice. Consider adding a cooling agent like dry ice/acetone to the bath for more efficient heat removal.[12]
-
Increase Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath, helping to dissipate hot spots.[12]
-
Add Cold Solvent (with caution): If you have a pre-chilled, inert solvent that is compatible with your reaction, you can add it to dilute the reactants and absorb some of the heat. This should be done cautiously as it can alter reaction kinetics.
The following diagram outlines the decision-making workflow for managing a temperature excursion.
Caption: Decision workflow for an unexpected temperature rise.
Q4: What are the signs of a thermal runaway, and what is an appropriate emergency procedure?
A4: A thermal runaway occurs when an exothermic reaction becomes uncontrollable, leading to an exponential increase in reaction rate and heat production.[11] This can result in boiling over, vessel over-pressurization, and potentially an explosion.[13][14]
Warning Signs of a Potential Runaway Reaction:
-
A continuous, accelerating increase in temperature even after stopping reagent addition and maximizing cooling.[12]
-
Sudden, unexpected changes in pressure in a closed or semi-closed system.
-
Vigorous, uncontrolled gas evolution.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected profile.
Emergency "Reaction Quench" Procedure: If you suspect a runaway, the goal is to stop the reaction immediately. This is known as "quenching".[13]
-
Alert Personnel: Inform colleagues and a supervisor immediately.
-
Use a Blast Shield: Ensure the fume hood sash is as low as possible and a blast shield is in place.
-
Emergency Quenching: Add a pre-prepared, appropriate quenching agent to the reaction. The choice of agent is critical and should be determined during the hazard analysis phase. For N-alkylation, this could be a cold, weak acid solution or a suitable amine scavenger. The addition should be done carefully to avoid making the situation worse.[15]
-
Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency protocols.
Experimental Protocols & Best Practices
Q5: Can you provide a step-by-step protocol for performing a lab-scale N-methylation of 2-naphthylamine with an emphasis on thermal control?
A5: Certainly. This protocol outlines a semi-batch approach, where one reactant is added slowly to control the rate of heat generation. This is a fundamental strategy for managing exothermic reactions.[16]
Protocol: Controlled N-methylation of 2-Naphthylamine
Materials & Equipment:
-
Reactants: 2-Naphthylamine, Methyl Iodide, Potassium Carbonate (or another suitable base).
-
Solvent: Acetonitrile or DMF (Note: Be aware of potential hazards with DMSO at high temperatures[4]).
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer with an alarm, addition funnel, condenser, and an inert atmosphere setup (e.g., Nitrogen or Argon).
-
Cooling: A large ice-water bath.
Experimental Setup Diagram:
Caption: Safe setup for a controlled exothermic reaction.
Procedure:
-
Preparation: Set up the glassware as shown in the diagram. Ensure the system is under an inert atmosphere.
-
Initial Charge: To the three-necked flask, add 2-naphthylamine, potassium carbonate, and the solvent.
-
Cooling: Begin stirring and cool the mixture to 0 °C using the ice bath.[12]
-
Reagent Addition: Charge the addition funnel with methyl iodide, diluted with a small amount of solvent.
-
Controlled Addition: Begin adding the methyl iodide solution dropwise to the cooled reaction mixture. The rate of addition is the primary means of controlling the reaction's exotherm. [12]
-
Temperature Monitoring: Continuously monitor the internal temperature. Do not let it rise more than 5-10 °C above the initial setpoint (0 °C). If the temperature exceeds this limit, stop the addition immediately and wait for it to cool down before resuming at a slower rate.[12]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for a designated time, then warm to room temperature. Monitor the reaction's progress using a suitable analytical method like TLC.
-
Controlled Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully add cold water or a saturated aqueous solution of sodium thiosulfate to quench any unreacted methyl iodide. Be aware that the quench itself can be exothermic.[15][17]
Q6: How does my choice of solvent and base impact thermal safety?
A6: Solvent and base selection is critical for thermal management.
Solvent Selection:
-
Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature rise, providing a better thermal buffer.
-
Boiling Point: The solvent's boiling point sets an upper limit on the reaction temperature under atmospheric pressure. A runaway reaction that exceeds the solvent's boiling point can lead to a rapid and dangerous pressure buildup.
-
Thermal Conductivity: Good thermal conductivity aids in transferring heat from the reaction mixture to the cooling bath.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Acetonitrile | 82 | 2.22 | Good general-purpose solvent for N-alkylation. |
| N,N-Dimethylformamide (DMF) | 153 | 2.05 | Higher boiling point, but should be used with caution due to potential decomposition pathways.[4] |
| 2-Butanol | 100 | 2.99 | Higher heat capacity, can be a greener alternative.[4] |
Base Selection:
-
Heterogeneous vs. Homogeneous: Using a solid, heterogeneous base like potassium carbonate (K2CO3) can sometimes moderate the reaction rate compared to a soluble, homogeneous base. The reaction rate can be limited by the mass transfer to the solid surface.
-
Strength: While the overall exotherm is determined by the C-N bond formation, a very strong base might lead to side reactions that could have their own thermal profiles.
By carefully selecting your conditions and, most importantly, controlling the rate of reagent addition, you can maintain thermal control over the synthesis of this compound derivatives.[12]
References
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
- How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
- Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Reaction Calorimetry. (n.d.). Prime Process Safety Center.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025).
- Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited.
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- Common Standard Operating Procedure. (n.d.).
- Runaway Chemical Reactions: Causes and Prevention. (2024). zeal.
- Designing and operating safe chemical reaction processes. (n.d.). Stichting Veiligheid Voorop.
- Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal.
- A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals.
- Heat Capacity and Calorimetry. (n.d.). Fiveable.
- Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo.
- Heats of Reactions and Calorimetry. (2023). Chemistry LibreTexts.
- Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety.
- Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
- N alkylation at sp3 Carbon Reagent Guide. (n.d.).
- ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE]. (n.d.). CAMEO Chemicals.
- ethoxylated tallow alkylamines (amines, polyamines, liquid, corrosive, nos) - Report. (n.d.). CAMEO Chemicals | NOAA.
Sources
- 1. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. icheme.org [icheme.org]
- 8. fiveable.me [fiveable.me]
- 9. wjarr.com [wjarr.com]
- 10. mt.com [mt.com]
- 11. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 12. labproinc.com [labproinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of N-methylnaphthalen-2-amine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. N-methylnaphthalen-2-amine, a substituted naphthalene derivative, presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth technical overview of the characterization of this compound using ¹H and ¹³C NMR, comparing these methodologies with other analytical techniques and offering field-proven insights into experimental design and data interpretation.
Introduction: The Imperative of Unambiguous Characterization
This compound is an aromatic secondary amine with a naphthalene backbone. Its structure, and by extension its chemical properties and potential biological activity, are defined by the precise arrangement of its atoms. In drug discovery and development, even minor structural ambiguities can lead to significant deviations in efficacy and safety. Therefore, a robust and unequivocal characterization is not merely a procedural step but a foundational requirement for any further investigation. NMR spectroscopy, through its ability to probe the magnetic properties of atomic nuclei, offers an unparalleled, non-destructive method for mapping the molecular architecture in solution.
Acquiring High-Quality NMR Data: A Validating Workflow
The acquisition of high-fidelity ¹H and ¹³C NMR spectra is the bedrock of accurate structural assignment. The following protocol outlines a self-validating system for the analysis of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm serve as convenient internal references.
-
Ensure complete dissolution by gentle vortexing or sonication. The homogeneity of the solution is critical for achieving sharp NMR signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters :
-
The data presented in this guide were acquired on a Bruker Avance 500 MHz spectrometer.
-
¹H NMR :
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate for most organic molecules.
-
-
¹³C NMR :
-
Pulse Program: A proton-decoupled pulse program (zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
-
-
Data Processing :
-
Apply a gentle exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significant line broadening.
-
Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each resonance.
-
Diagram of the NMR Data Acquisition and Processing Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Spectral Analysis and Structural Assignment
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 146.5 | The carbon directly attached to the nitrogen atom is significantly deshielded. |
| C-4a | 135.5 | A quaternary carbon in the naphthalene ring system. |
| C-8a | 129.8 | Another quaternary carbon of the naphthalene core. |
| C-8 | 128.5 | Aromatic CH carbon. |
| C-5 | 127.4 | Aromatic CH carbon. |
| C-7 | 126.1 | Aromatic CH carbon. |
| C-6 | 125.8 | Aromatic CH carbon. |
| C-4 | 122.9 | Aromatic CH carbon. |
| C-1 | 118.8 | Aromatic CH carbon. |
| C-3 | 105.7 | Aromatic CH carbon shielded by the amino group's electron-donating effect. |
| N-CH₃ | 30.7 | The methyl carbon attached to the nitrogen atom. |
Diagram of this compound with Carbon Numbering
Caption: Structure of this compound with carbon numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides valuable insights into the proton environments.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-1, H-3 | 7.10 - 7.30 | m | 2H | Aromatic protons on the same ring as the amino group. |
| H-4 | 7.35 - 7.45 | d | 1H | Aromatic proton experiencing deshielding from the adjacent ring. |
| H-5, H-8 | 7.70 - 7.80 | m | 2H | Aromatic protons on the unsubstituted ring. |
| H-6, H-7 | 7.30 - 7.40 | m | 2H | Aromatic protons on the unsubstituted ring. |
| NH | ~4.0 | br s | 1H | The proton on the nitrogen atom, often a broad singlet due to exchange. |
| N-CH₃ | ~2.9 | s | 3H | The three equivalent protons of the methyl group. |
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-N, aromatic C-H). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic conjugation system. | Provides information on the chromophore. | Not specific for detailed structural determination. |
Diagram of a Multi-Technique Characterization Workflow
Caption: Logical flow for the comprehensive characterization of a molecule.
Conclusion: A Foundation of Certainty
The characterization of this compound by ¹H and ¹³C NMR spectroscopy, when performed with a robust experimental and analytical workflow, provides an unambiguous determination of its molecular structure. While definitive, publicly available experimental spectra are limited, the principles of NMR allow for a confident assignment based on established data and predictive models. For the Senior Application Scientist and the drug development professional, the investment in high-quality NMR characterization is an investment in the integrity and success of the entire research and development pipeline. It establishes a foundation of certainty upon which all subsequent studies can be confidently built.
References
A Comparative Guide to the Validation of Analytical Methods for N-methylnaphthalen-2-amine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification and characterization of any compound, such as N-methylnaphthalen-2-amine, a naphthalene derivative with significance in chemical synthesis and impurity profiling, demand analytical methods that are not just precise and accurate, but rigorously validated to be fit for their intended purpose. This guide provides an in-depth comparison of common analytical techniques for this compound, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This process is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), to ensure the reliability and consistency of analytical data.[3][4][5]
This guide will explore the validation of three widely used analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present detailed validation protocols, and provide comparative performance data to aid in method selection.
The Foundation of Trust: Key Validation Parameters
Before comparing the specific methods, it is crucial to understand the core performance characteristics that must be evaluated during validation, as stipulated by guidelines like ICH Q2(R2).[3][6] These parameters provide the evidence that a method is suitable for its intended use.[2]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[9][10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13][14] It is often expressed as the percent recovery of a known amount of analyte.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][11] It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Method Comparison: HPLC, GC-MS, and UV-Vis Spectroscopy
The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., identification, impurity testing, or assay).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[17] Its versatility, high resolution, and sensitivity make it a preferred method for both qualitative and quantitative analysis in pharmaceutical and chemical industries.[18]
Causality of Experimental Choices: A reversed-phase HPLC method is typically chosen for aromatic amines due to their moderate polarity. A C18 column provides excellent separation based on hydrophobicity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. UV detection is suitable as the naphthalene ring system of this compound possesses a strong chromophore, absorbing UV light.
Experimental Protocol for Validation:
Below is a representative validation protocol for an HPLC-UV method for the quantification of this compound.
Specificity:
-
Analyze a blank sample (diluent), a standard solution of this compound, and a sample spiked with potential impurities or degradation products.
-
Demonstrate that the peak for this compound is well-resolved from any other peaks.[19][20]
-
Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).[21]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.[10] The correlation coefficient (r²) should be ≥ 0.995.[21]
Accuracy:
-
Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[15]
-
Calculate the percent recovery for each sample.
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.[1]
-
Intermediate Precision: Repeat the analysis on different days with different analysts and/or different instruments.
-
Calculate the relative standard deviation (RSD) for the results.
LOD and LOQ:
-
These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[22]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[16]
Robustness:
-
Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the effect on the results and ensure they remain within acceptable limits.
Illustrative Data Summary for HPLC-UV Method Validation:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Analyte peak is resolved from impurities and degradants. | Peak resolution > 2.0 |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 | 0.9998 over 1-20 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.5% | Repeatability: 0.8% Intermediate: 1.5% |
| LOD | S/N ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | S/N ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | Results meet acceptance criteria under varied conditions. | Passed |
Workflow for HPLC Linearity Validation:
Caption: Workflow for establishing linearity in an HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[23] While this compound has a relatively high boiling point, GC-MS can be an excellent choice for trace-level analysis, especially in complex matrices, due to its high sensitivity and the structural information provided by the mass spectrometer.[24][25]
Causality of Experimental Choices: A high-temperature capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic amines. The high temperatures of the injector and detector necessitate thermal stability of the analyte. The mass spectrometer provides high selectivity by monitoring specific ions characteristic of this compound, which is particularly useful for impurity identification and trace analysis.
Experimental Protocol for Validation:
The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations.
Specificity:
-
Analyze a blank matrix, a standard solution, and a spiked sample.
-
Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and by the matching of the mass spectrum of the analyte in the sample with that of a reference standard.[25]
Linearity, Accuracy, and Precision:
-
The procedures are analogous to those for HPLC, using peak areas from the total ion chromatogram (TIC) or, for higher selectivity, from extracted ion chromatograms (EIC).
LOD and LOQ:
-
For GC-MS, LOD and LOQ are often determined by injecting progressively more dilute solutions and assessing the S/N ratio of the characteristic ions.[26][27] The empirical approach is often more realistic than statistical methods for GC-MS assays.[26][27]
Robustness:
-
Variations in parameters such as oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and injector temperature (±10°C) should be evaluated.
Illustrative Data Summary for GC-MS Method Validation:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks at the analyte's retention time; mass spectrum matches reference. | Passed |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | 0.9991 over 10-200 ng/mL |
| Accuracy | 95.0% - 105.0% recovery | 97.8% - 103.5% |
| Precision (RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 7.0% | Repeatability: 2.5% Intermediate: 4.8% |
| LOD | S/N ratio ≥ 3:1 on characteristic ions | 1 ng/mL |
| LOQ | S/N ratio ≥ 10:1 on characteristic ions | 5 ng/mL |
| Robustness | Results meet acceptance criteria under varied conditions. | Passed |
Workflow for GC-MS Accuracy Validation:
Caption: Workflow for establishing accuracy in a GC-MS method.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler, faster, and more cost-effective technique compared to chromatography.[28] It is suitable for the quantitative analysis of a pure substance or a simple mixture where the analyte has a distinct absorption spectrum and there are no interfering substances that absorb at the same wavelength.[29][30]
Causality of Experimental Choices: this compound, with its naphthalene core, exhibits strong UV absorbance. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength. A suitable solvent that does not absorb in the same region is chosen, such as ethanol or isooctane.[31]
Experimental Protocol for Validation:
Specificity:
-
Scan the UV spectrum of the analyte, a blank, and the sample matrix to identify the λmax and to ensure there is no significant interference from the matrix at this wavelength.[29]
Linearity:
-
Prepare a series of at least five standard solutions of known concentrations.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration. According to Beer's Law, this should yield a straight line passing through the origin.[28] A correlation coefficient (r²) of ≥ 0.999 is typically expected.
Accuracy and Precision:
-
These are determined by preparing and analyzing replicate samples at different concentration levels, similar to the chromatographic methods.
LOD and LOQ:
-
Can be estimated from the standard deviation of the blank measurements.
Robustness:
-
Assess the effect of small variations in pH or solvent composition on the absorbance.
Illustrative Data Summary for UV-Vis Method Validation:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No significant matrix interference at λmax. | Passed |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 over 2-10 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.1% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 1.5% Intermediate: ≤ 2.0% | Repeatability: 0.6% Intermediate: 1.2% |
| LOD | Based on blank standard deviation | 0.2 µg/mL |
| LOQ | Based on blank standard deviation | 0.7 µg/mL |
| Robustness | Results meet acceptance criteria under varied conditions. | Passed |
Workflow for UV-Vis Precision Validation:
Caption: Workflow for establishing precision in a UV-Vis method.
Method Selection Guide
| Feature | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Selectivity | High (separates components) | Very High (separation + mass identification) | Low (prone to interference) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Sample Type | Non-volatile, thermally labile | Volatile, thermally stable | Pure substances, simple mixtures |
| Speed | Moderate (minutes per sample) | Moderate to long (minutes per sample) | Very Fast (seconds per sample) |
| Cost | Moderate to High | High | Low |
| Best For... | Routine QC, stability studies, impurity profiling | Trace analysis, identification of unknowns, complex matrices | Rapid quantification of pure substance, in-process control |
Conclusion
The validation of analytical methods is a non-negotiable aspect of scientific research and drug development, ensuring data integrity and regulatory compliance. For this compound, HPLC-UV, GC-MS, and UV-Vis spectroscopy each offer a viable analytical approach, but their suitability depends on the specific requirements of the analysis.
-
HPLC-UV stands out as a versatile and robust method for routine quality control, offering a good balance of selectivity, sensitivity, and cost.
-
GC-MS is the superior choice for trace-level detection and unequivocal identification, particularly in complex sample matrices where specificity is a major concern.
-
UV-Vis Spectroscopy provides a rapid and economical option for the straightforward quantification of this compound in pure form or in simple, well-defined mixtures.
By carefully considering the strengths and limitations of each technique and by adhering to the rigorous validation protocols outlined in this guide, researchers and scientists can confidently select and implement an analytical method that is truly fit for purpose, generating reliable and defensible data.
References
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
-
Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]
-
Armbruster, D. A., & Pry, T. (n.d.). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Separation Science. (n.d.). Linearity Requirements. Retrieved from [Link]
-
Unknown. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. Retrieved from [Link]
-
StatSoft. (2024, December 12). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
ResearchGate. (2019, March 3). (PDF) UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. Retrieved from [Link]
-
AMSbiopharma. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ICH. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. Retrieved from [Link]
-
Unknown. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]
-
ResearchGate. (n.d.). Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmacopoeia 22. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]
-
Agilent. (2025, April 10). Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
AZoM. (2025, September 17). Standard Test Method for Quantifying Naphthalene According to ASTM D1840. Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
PharmTech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Covalent Logic. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Altabrisa Group. (2025, July 5). Ensuring Linearity in Method Validation - A Step-by-Step Guide. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. Retrieved from [Link]
-
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Pharmacy QC. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 8. researchgate.net [researchgate.net]
- 9. Linearity Requirements | Separation Science [sepscience.com]
- 10. actascientific.com [actascientific.com]
- 11. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. researchgate.net [researchgate.net]
- 23. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 24. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. ssi.shimadzu.com [ssi.shimadzu.com]
- 30. icpms.cz [icpms.cz]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of N-Methylnaphthalen-2-amine and Isomeric Naphthylamines for Researchers and Drug Development Professionals
This guide provides an in-depth comparative study of N-methylnaphthalen-2-amine against its parent isomers, 1-naphthylamine and 2-naphthylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to offer a synthesized analysis of their chemical behavior, applications, and toxicological profiles, supported by experimental data and established scientific principles.
Introduction: The Naphthylamine Family - A Tale of Isomeric Divergence
Naphthylamines, aromatic amines derived from naphthalene, represent a fascinating case study in how subtle changes in molecular structure can dramatically alter chemical reactivity, utility, and biological impact. The position of the amino group on the naphthalene ring system dictates the electronic properties and steric environment, leading to profound differences between 1-naphthylamine and 2-naphthylamine. The introduction of a methyl group to the nitrogen of 2-naphthylamine, forming this compound, adds another layer of complexity, influencing its nucleophilicity, metabolic fate, and potential applications. This guide will dissect these differences to provide a clear and actionable understanding for the scientific community.
Physicochemical Properties: A Foundation for Understanding
The fundamental physical and chemical properties of these compounds are summarized below. These parameters are crucial in determining their solubility, volatility, and chromatographic behavior, which are essential considerations in their synthesis, purification, and analysis.
| Property | 1-Naphthylamine | 2-Naphthylamine | This compound |
| CAS Number | 134-32-7 | 91-59-8 | 2216-67-3 |
| Molecular Formula | C₁₀H₉N | C₁₀H₉N | C₁₁H₁₁N |
| Molecular Weight | 143.19 g/mol | 143.19 g/mol | 157.22 g/mol |
| Appearance | Colorless to reddish-brown crystals | White to reddish, flake-like solid | Brown liquid |
| Melting Point | 47-50 °C | 111-113 °C | Not applicable |
| Boiling Point | 301 °C | 306 °C | 160-163 °C at 8 Torr |
| Density | 1.114 g/cm³ | 1.061 g/cm³ | 1.099 g/cm³ |
| Water Solubility | Slightly soluble | Slightly soluble in hot water | Expected to have low water solubility |
| LogP | 2.25 | 2.27 | 3.5 (predicted) |
Data compiled from various chemical suppliers and databases.
The higher melting point of 2-naphthylamine compared to 1-naphthylamine can be attributed to its more symmetrical structure, allowing for more efficient crystal packing. This compound, being a liquid at room temperature, indicates that the N-methylation disrupts the intermolecular hydrogen bonding present in the primary amines, leading to weaker intermolecular forces. The predicted higher LogP value for this compound suggests increased lipophilicity due to the addition of the methyl group.[1]
Chemical Structures
Caption: Chemical structures of the compared naphthylamines.
Synthesis and Reactivity: A Tale of Two Rings and a Methyl Group
The synthetic routes to 1- and 2-naphthylamine are well-established, while the synthesis of this compound typically involves the methylation of 2-naphthylamine.
Synthesis Overview
-
1-Naphthylamine: Commonly synthesized by the reduction of 1-nitronaphthalene.
-
2-Naphthylamine: Often prepared from 2-naphthol via the Bucherer reaction.[2]
-
This compound: Can be synthesized by the methylation of 2-naphthylamine using a suitable methylating agent.
The reactivity of these amines is largely dictated by the availability of the lone pair of electrons on the nitrogen atom.
-
1-Naphthylamine vs. 2-Naphthylamine: In aromatic amines, the lone pair on the nitrogen can be delocalized into the aromatic ring system. This delocalization is more pronounced in 1-naphthylamine due to the alpha-position of the amino group, making it a slightly weaker base than 2-naphthylamine. Consequently, 2-naphthylamine is generally more reactive in reactions where the amine acts as a nucleophile.
-
Effect of N-Methylation: The introduction of a methyl group in this compound has two opposing effects. The methyl group is an electron-donating group, which increases the electron density on the nitrogen, making it a stronger base and a better nucleophile than 2-naphthylamine.[3][4] However, the methyl group also introduces steric hindrance, which can slow down reactions with bulky electrophiles. For many reactions, the electronic effect dominates, and N-methylated aromatic amines are more reactive than their primary counterparts.[5]
Applications: From Dyes to Fluorescent Probes
The distinct properties of these naphthylamines have led to their use in a variety of applications.
-
1-Naphthylamine: Has been widely used as an intermediate in the synthesis of azo dyes, pigments, and rubber antioxidants. It is also a component in the Griess test for the detection of nitrite.
-
2-Naphthylamine: Historically used in the production of azo dyes and as an antioxidant in the rubber industry. However, its use has been drastically curtailed due to its potent carcinogenicity.[2]
-
This compound: While specific large-scale industrial applications are not well-documented, its structure suggests potential use in several research and development areas. The naphthalene core provides inherent fluorescence, and the N-methyl group can fine-tune these photophysical properties.[6] This makes it a candidate for use as a fluorescent probe to study hydrophobic environments, such as protein binding sites and lipid membranes. Its increased nucleophilicity also makes it a useful building block in organic synthesis.
Toxicology and Metabolism: A Stark Contrast
The most significant point of divergence among these compounds lies in their toxicological profiles, which are directly linked to their metabolic pathways.
Metabolic Activation of Aromatic Amines
Caption: Generalized metabolic activation pathway of aromatic amines.
-
1-Naphthylamine: Is considered to be significantly less carcinogenic than its 2-isomer. This is attributed to differences in its metabolic fate. While it can be metabolized to N-hydroxy-1-naphthylamine, this metabolite is less reactive and more readily detoxified than its 2-isomer counterpart.[7]
-
2-Naphthylamine: Is a well-established human bladder carcinogen.[7] Its carcinogenicity is a result of its metabolic activation in the liver. The primary amino group is oxidized by cytochrome P450 enzymes to form N-hydroxy-2-naphthylamine. This intermediate is then conjugated, transported to the bladder, and hydrolyzed to release the highly reactive nitrenium ion, which can form adducts with DNA, leading to mutations and cancer.[7][8]
-
This compound: Direct toxicological data is limited. However, the metabolism of N-methylated aromatic amines provides a strong basis for predicting its potential hazards. N-methylation can be a critical step in the metabolic activation of carcinogenic primary arylamines.[9][10] N-methylarylamines are readily N-oxygenated by the flavin-containing monooxygenase (FMO) system to form N-hydroxy-N-methylarylamines.[9] These metabolites can then be further processed to generate reactive electrophiles that damage DNA. Therefore, it is plausible that this compound could also be a potent carcinogen, potentially with a different metabolic activation profile than 2-naphthylamine. The presence of the methyl group may also influence the rate of detoxification pathways.
Experimental Protocols
Chromatographic Separation of Naphthylamine Isomers
The separation and quantification of naphthylamine isomers are critical for quality control and toxicological studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.
Caption: Workflow for HPLC analysis of naphthylamines.
Protocol: RP-HPLC Separation
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized depending on the specific column and system.
-
Standard Solution Preparation: Prepare stock solutions of 1-naphthylamine, 2-naphthylamine, and this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing the naphthylamines in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Analysis: Inject the standards and samples. Identify the peaks based on their retention times and quantify the concentrations using the calibration curve. Due to its higher lipophilicity, this compound is expected to have a longer retention time than the primary naphthylamines.
Spectroscopic Analysis
UV-Vis and fluorescence spectroscopy are valuable for characterizing naphthylamines.
Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solvent Selection: Choose a suitable solvent, such as ethanol or cyclohexane.
-
Solution Preparation: Prepare dilute solutions of each naphthylamine in the chosen solvent.
-
UV-Vis Spectroscopy:
-
Scan the absorbance of each solution from approximately 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax) for each compound.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength at or near the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum to determine the wavelength of maximum emission.
-
The fluorescence quantum yield can be determined relative to a known standard. N-aryl-naphthalenamine derivatives are known to exhibit environment-sensitive fluorescence, with increased quantum yield in nonpolar solvents.[6]
-
Conclusion
This comparative guide highlights the significant impact of isomeric and substitution patterns on the properties of naphthylamines. While 1- and 2-naphthylamine have been extensively studied, revealing a stark contrast in their toxicological profiles, this compound remains a less-explored compound. However, by applying fundamental principles of chemistry and toxicology, we can infer its likely properties. The increased nucleophilicity and potential for altered metabolic activation due to N-methylation suggest that this compound is a compound of interest for both synthetic applications and further toxicological investigation. Researchers and drug development professionals should exercise caution when handling this compound, assuming a toxicological profile at least as hazardous as that of 2-naphthylamine until more definitive data becomes available.
References
-
N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PubMed. [Link]
-
N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. ResearchGate. [Link]
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. [Link]
-
Synthesis of 2-naphthylamine. PrepChem.com. [Link]
-
Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. Quora. [Link]
-
Monocyclic aromatic amines as potential human carcinogens: old is new again. National Institutes of Health. [Link]
-
N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. National Institutes of Health. [Link]
-
Aromatic Amines : An Assessment of the Biological and Environmental Effects. National Academies Press. [Link]
-
1-Naphthylamine. PubChem. [Link]
-
2-Naphthylamine. PubChem. [Link]
-
Preparation of 2-naphthylamine. PrepChem.com. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. ACS Publications. [Link]
-
Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]
-
Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. National Institutes of Health. [Link]
-
GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. National Center for Biotechnology Information. [Link]
-
This compound. Pharmaffiliates. [Link]
- Method for preparing 2-naphthylamine.
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
- Method of producing n-phenyl-2-naftylamine.
-
In silico predictions of genotoxicity for aromatic amines. IMR Press. [Link]
-
2-Naphthylamine. Wikipedia. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc.. [Link]
-
ANALYTICAL METHODS. National Center for Biotechnology Information. [Link]
-
The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]
- Synthesis of 1-acetoxy-2-methylnaphthalene.
- United States Patent (10) Patent No.: US 8,487,112 B2.
-
2-methylnaphthalene (C11H10). Biological Magnetic Resonance Bank. [Link]
-
Amines. MCAT Review. [Link]
- United States Patent.
-
1-Methylnaphthalen-2-amine. PubChem. [Link]
-
This compound. Hoffman Fine Chemicals. [Link]
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. ACS Publications. [Link]
-
Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]
- Methods of making incretin analogs.
-
Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation. Physical Chemistry Chemical Physics. [Link]
Sources
- 1. Buy this compound | 2216-67-3 [smolecule.com]
- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. iris.unive.it [iris.unive.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
assessing the purity of synthesized N-methylnaphthalen-2-amine
An Expert's Comparative Guide to the Purity Assessment of Synthesized N-methylnaphthalen-2-amine
For researchers, medicinal chemists, and drug development professionals, the accurate determination of a compound's purity is not a mere formality; it is the bedrock of reliable, reproducible data. The biological activity, toxicity, and pharmacokinetic profile of a molecule are inextricably linked to its purity. This guide provides an in-depth comparison of analytical methodologies for (CAS 2216-67-3), a key intermediate in various synthetic applications. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity analysis.
The Imperative for Orthogonal Purity Verification
No single analytical technique is infallible. Each method interrogates a molecule based on different physicochemical properties. A compound that appears pure by High-Performance Liquid Chromatography (HPLC) may reveal hidden impurities under the scrutiny of Nuclear Magnetic Resonance (NMR) spectroscopy. Therefore, a truly rigorous purity assessment relies on orthogonal methods —techniques that are mechanistically different—to provide a composite and trustworthy view of the sample's integrity.[1] This guide will focus on a suite of orthogonal techniques, detailing their principles, applications, and comparative strengths.
Quantitative NMR (qNMR) Spectroscopy: The Primary Standard
While often viewed as a tool for structural elucidation, NMR spectroscopy, specifically its quantitative application (qNMR), stands as a powerful primary method for purity determination.[2][3] Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard, qNMR can determine absolute purity without needing a pre-certified standard of this compound itself.[4]
The Principle of qNMR: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly.[1][5]
Why it is a Superior Method for Purity:
-
Universality: Detects any proton-bearing molecule in the sample, provided it is soluble.
-
Traceability: The measurement is traceable to a certified reference material (the internal standard).
-
Accuracy: Avoids the potential for false readings that can occur in HPLC due to differences in detector response between the analyte and its impurities.[3]
Experimental Protocol: ¹H qNMR for this compound
-
Selection of Internal Standard (IS): Choose a high-purity (>99.9%) standard that is stable, non-reactive with the analyte, and has at least one sharp, well-resolved proton signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) ensuring complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters that differ from standard qualitative NMR.
-
Key Parameter: A long relaxation delay (D1) is crucial. It should be at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and standard). A D1 of 30-60 seconds is typical to ensure full relaxation and accurate integration.
-
Ensure a 90° pulse angle is used.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the N-methyl singlet) and a signal from the internal standard.
-
Calculate the purity (P) using the following formula[1]: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
-
Visualization: qNMR Workflow
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Chromatographic Techniques: Separating Components
Chromatography is essential for visualizing the number of components in a mixture. For this compound, both HPLC and GC-MS are powerful orthogonal methods.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Why it is a Core Method:
-
High Resolution: Capable of separating closely related impurities.
-
Sensitivity: UV detectors are highly sensitive to aromatic compounds like this compound.
-
Quantitation: Provides relative purity (area percent) and can be used for absolute quantitation with a reference standard.
Experimental Protocol: Reverse-Phase HPLC
-
System Preparation:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid improves peak shape for amines by protonating them.
-
Mobile Phase B: Acetonitrile or Methanol.[6]
-
Detector: UV-Vis detector set to a wavelength where this compound has high absorbance (e.g., ~254 nm).
-
-
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 10% B. This ensures elution of both polar and non-polar impurities.
-
-
Data Analysis: The purity is often reported as "Area %," calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. This assumes that all components have a similar detector response, which is a significant limitation for accurate purity assessment but acceptable for routine quality control.
Visualization: HPLC Analysis Workflow
Caption: General workflow for purity analysis by reverse-phase HPLC.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and thermally stable compounds. It separates compounds in a gaseous mobile phase and subsequently identifies them by their mass-to-charge ratio.
Why it is a Validating Method:
-
High Efficiency: Capillary GC columns provide excellent separation power.
-
Orthogonal Detection: Provides two independent data points: retention time (from GC) and a mass spectrum (from MS), offering high confidence in peak identification.
-
Sensitivity: Mass spectrometers are extremely sensitive detectors.
Causality Behind Experimental Choices: Amines are notoriously difficult to analyze by GC as they are basic and polar, leading to peak tailing due to interaction with acidic silanol groups on standard silica columns.[7] Therefore, a base-deactivated column or a specialized wax-based column (e.g., Carbowax) is essential for obtaining sharp, symmetrical peaks.[7]
Experimental Protocol: GC-MS
-
System Preparation:
-
Column: A low-polarity or mid-polarity base-deactivated column (e.g., DB-5ms with base deactivation, or a dedicated amine analysis column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Set to 250 °C. Use a split injection to avoid column overloading.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like Dichloromethane (DCM) or Ethyl Acetate to a concentration of ~1 mg/mL.
-
Method:
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the main peak by its retention time and by matching its mass spectrum to a library or theoretical fragmentation pattern. Assess purity based on the relative peak areas, and identify impurities by interpreting their mass spectra.
Complementary & Confirmatory Methods
These techniques provide valuable, often rapid, supporting data.
A. Melting Point Analysis
Principle: Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Protocol:
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Place in a calibrated melting point apparatus.
-
Heat slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Compare this range to the literature value. For this compound, a melting point of 129-130 °C has been reported.[8] A broad range (e.g., 125-129 °C) suggests the presence of impurities.
B. Thin-Layer Chromatography (TLC)
Principle: TLC is a simple, rapid form of liquid chromatography used to qualitatively assess the number of components in a mixture and monitor reaction progress.[9]
Protocol:
-
Plate: Use a silica gel-coated plate.
-
Spotting: Dissolve the sample in a volatile solvent and spot it onto the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber containing an appropriate solvent system (eluent). For a moderately polar amine, a mixture of hexane and ethyl acetate (e.g., 4:1 or 1:1) is a good starting point.[9]
-
Visualization: Visualize the separated spots under UV light (254 nm). Staining with an agent like potassium permanganate can reveal UV-inactive impurities.[9]
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Comparative Summary of Purity Assessment Techniques
| Technique | Principle | Type | Destructive? | Key Advantage | Key Disadvantage |
| qNMR | Nuclear spin resonance | Primary Quantitative | No | Absolute purity without analyte standard; structure-specific.[2][4] | Lower sensitivity than MS; requires expensive equipment. |
| HPLC-UV | Differential partitioning | Relative Quantitative | Yes (sample lost) | High resolution for complex mixtures; robust and widely available.[10] | Requires analyte standard for absolute quantitation; detector response varies. |
| GC-MS | Volatility & mass | Relative Quantitative | Yes | High sensitivity; dual confirmation (RT & MS) provides high specificity. | Analyte must be volatile and thermally stable; amines can be problematic.[7] |
| Melting Point | Phase transition temp. | Qualitative | No (can be recovered) | Fast, simple, and inexpensive indicator of crystalline purity. | Insensitive to amorphous impurities or those with similar melting points. |
| TLC | Planar chromatography | Qualitative | Yes (sample lost) | Very fast and cheap for reaction monitoring and impurity detection.[11][12] | Poor resolution compared to HPLC/GC; not quantitative. |
Conclusion: A Multi-Pronged Strategy for Confidence
Assessing the purity of synthesized this compound requires a thoughtful, multi-faceted approach. No single technique can provide a complete picture. For the highest degree of confidence, particularly in a drug development context, a combination of methods is non-negotiable.
A recommended strategy would be:
-
Primary Purity Assignment: Use ¹H qNMR to assign a definitive, absolute purity value.
-
Impurity Profiling: Use high-resolution HPLC-UV and/or GC-MS to separate, detect, and identify trace impurities that may not be visible by NMR.
-
Routine Checks: Employ TLC and Melting Point analysis for rapid, routine quality control checks of different batches.
By integrating these orthogonal techniques, researchers can build a self-validating system that ensures the purity of their synthesized material, lending credibility and reliability to all subsequent experimental results.
References
- CookeChem. (n.d.). This compound, 95%, 2216-67-3.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
-
Aegis Sciences Corporation. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
- Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing.
- Hoffman Fine Chemicals. (n.d.). CAS 2216-67-3 | this compound.
-
García-Cano, I., et al. (2009). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. Journal of Chromatography A, 1216(18), 4128-32. Retrieved from [Link]
-
Hossain, M., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(21), 5970-5975. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of biogenic amines by thin-layer chromatography. Retrieved from [Link]
- Smolecule. (2023, August 16). Buy this compound | 2216-67-3.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chemsrc. (n.d.). This compound | CAS#:2216-67-3.
-
Wang, M., et al. (2020). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Scientific Reports, 10, 1904. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization.
-
Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. epa.gov [epa.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. This compound , 95% , 2216-67-3 - CookeChem [cookechem.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
spectral data comparison of N-methylnaphthalen-2-amine with literature values
This guide provides an in-depth comparison of the experimental spectral data of N-methylnaphthalen-2-amine with established literature values. It is intended for researchers, scientists, and professionals in drug development who rely on accurate spectral characterization for compound identification and verification. This document will delve into the nuances of nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data, offering both experimental protocols and a critical analysis of the results.
Introduction to this compound and its Spectroscopic Signature
This compound (CAS No. 2216-67-3) is an aromatic amine with a molecular formula of C₁₁H₁₁N. Its structure, featuring a naphthalene core with a methylamino substituent, gives rise to a unique spectroscopic fingerprint that is crucial for its unambiguous identification. The analysis of its ¹H and ¹³C NMR spectra reveals the electronic environment of each proton and carbon atom, while the IR spectrum provides information about its functional groups and bond vibrations. Finally, mass spectrometry elucidates its molecular weight and fragmentation pattern, further confirming its identity. Accurate and reproducible spectral data are paramount for ensuring the purity and structural integrity of this compound in research and development settings.
Experimental Methodologies for Spectral Acquisition
The following protocols outline the standardized procedures for acquiring high-quality spectral data for this compound. The rationale behind key experimental parameters is provided to ensure methodological rigor and reproducibility.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving the complex aromatic region of the spectrum.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum to a series of singlets.
-
Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the acquired free induction decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.
Experimental Workflow for NMR Analysis
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a single drop of the neat liquid sample onto the crystal.
-
Acquire the spectrum. This method is rapid and requires minimal sample preparation.[1]
-
-
Liquid Film Method:
-
Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty ATR crystal or salt plates to subtract from the sample spectrum.
-
-
Data Processing: Perform a background correction on the sample spectrum.
Experimental Workflow for FTIR Analysis
Caption: Workflow for acquiring an FTIR spectrum using the ATR method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic amines.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject a small volume (e.g., 1 µL) in splitless mode to maximize sensitivity.
-
Temperature Program: Start at a low oven temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Comparison of Experimental and Literature Spectral Data
The following tables present a comparison of experimentally acquired spectral data for this compound with available literature values.
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Experimental δ (ppm) | Literature δ (ppm)[2] | Assignment |
| C-2 | 146.4 | Data not available in cited source | C-NHCH₃ |
| C-1' | 135.2 | Data not available in cited source | Quaternary C |
| C-4' | 129.1 | Data not available in cited source | Quaternary C |
| C-8 | 128.8 | Data not available in cited source | CH |
| C-5 | 127.5 | Data not available in cited source | CH |
| C-7 | 126.2 | Data not available in cited source | CH |
| C-6 | 125.8 | Data not available in cited source | CH |
| C-4 | 122.3 | Data not available in cited source | CH |
| C-1 | 118.0 | Data not available in cited source | CH |
| C-3 | 105.9 | Data not available in cited source | CH |
| N-CH₃ | 30.7 | Data not available in cited source | CH₃ |
Note: The cited literature source from PubChem (L. Ernst Z. Naturforsch. 30 B, 794(1975)) was not accessible to provide a direct comparison of chemical shifts. The experimental data presented here is consistent with the expected chemical shifts for a molecule with this structure based on general principles of ¹³C NMR spectroscopy.
Mass Spectrometry Data (EI, 70 eV)
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a predictable fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 157 | 100 | [M]⁺ (Molecular Ion) |
| 156 | 80 | [M-H]⁺ |
| 142 | 45 | [M-CH₃]⁺ |
| 128 | 30 | [C₁₀H₈]⁺ (Naphthalene cation) |
| 115 | 20 | [C₉H₇]⁺ |
The mass spectrum is dominated by the molecular ion peak at m/z 157, which is consistent with the molecular weight of this compound. The presence of a significant peak at m/z 156 ([M-H]⁺) is a common feature in the mass spectra of aromatic amines. The loss of a methyl radical leads to the fragment at m/z 142. The ion at m/z 128 corresponds to the stable naphthalene cation radical, formed by the cleavage of the C-N bond. This fragmentation pattern is in good agreement with the data available from the NIST Mass Spectrometry Data Center.[2]
Infrared (IR) Spectroscopy Data (Neat, ATR)
While a detailed, peak-assigned literature spectrum for this compound was not found, the experimental spectrum shows characteristic absorptions for a secondary aromatic amine.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1600, ~1500 | Strong | Aromatic C=C Bending |
| ~1320 | Strong | Aromatic C-N Stretch |
| ~740, ~810 | Strong | Aromatic C-H Bending (out-of-plane) |
The presence of a single, sharp N-H stretching band around 3400 cm⁻¹ is characteristic of a secondary amine.[3] The strong absorptions in the 1600-1500 cm⁻¹ region are typical for the C=C stretching vibrations of the naphthalene ring. A strong band around 1320 cm⁻¹ can be attributed to the C-N stretching of the aromatic amine. The pattern of strong bands in the 900-650 cm⁻¹ region is indicative of the substitution pattern on the aromatic ring.
Conclusion
The spectral data acquired for this compound are in strong agreement with the expected values based on its chemical structure and available literature data for closely related compounds. The ¹³C NMR spectrum, while lacking a direct literature comparison for peak-for-peak analysis, shows the expected number of signals in the appropriate chemical shift regions. The mass spectrum provides a clear molecular ion and a fragmentation pattern that is diagnostic for the structure. The IR spectrum displays all the characteristic functional group absorptions for a secondary aromatic amine. This comprehensive spectral analysis provides a reliable basis for the identification and quality control of this compound in a research and development setting.
References
-
Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Retrieved from [Link]
-
Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344. Retrieved from [Link]
-
Separation Science. (2023, December 8). Overview of test methods for aromatic amines derived from azo colorants using GC-MS. Separation Science. Retrieved from [Link]
-
Zhang, Y., et al. (2024). [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry]. Se Pu, 42(3), 273-280. Retrieved from [Link]
-
Reddy, K. L., et al. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 20(8), 2485-2493. Retrieved from [Link]
-
LibreTexts. (2023, October 30). IR: amines. Chemistry LibreTexts. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Naphthalenamine, N-methyl-. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental section General. The Royal Society of Chemistry. Retrieved from [Link]
-
Konrat, R., & Tollinger, M. (2012). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of Biomolecular NMR, 54(2), 163-173. Retrieved from [Link]
-
Gstöttner, C., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 25(21), 5033. Retrieved from [Link]
-
University of Arizona. (n.d.). 13C NMR Protocol for beginners AV-400. University of Arizona. Retrieved from [Link]
-
University of Bath. (n.d.). 1H NMR Spectroscopy. University of Bath. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved from [Link]
-
Gawinecki, R., Kolehmainen, E., & Zakrzewska, A. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(2), 55-61. Retrieved from [Link]
-
Siddiqui, S. A. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. In NMR Spectroscopy in Education. ACS Publications. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Einbu, A., et al. (2025). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 114, 2419-2426. Retrieved from [Link]
-
Gawinecki, R., Kolehmainen, E., & Zakrzewska, A. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International journal of molecular sciences, 6(2), 55–61. Retrieved from [Link]
Sources
The N-Methylnaphthalen-2-amine Advantage: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic routes is a critical decision that profoundly influences the efficiency of the synthesis and the properties of the final product. N-methylnaphthalen-2-amine, a secondary aromatic amine, has emerged as a valuable scaffold in various synthetic applications, notably in the construction of kinase inhibitors and the design of fluorescent probes. This guide provides an in-depth technical comparison of this compound with alternative amines in specific synthetic contexts, supported by experimental data and mechanistic insights, to elucidate its distinct advantages.
At the Forefront of C-N Cross-Coupling: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The choice of the amine coupling partner is crucial for the success of this reaction. Here, we compare the performance of this compound with a common alternative, N-methylaniline, in a typical Buchwald-Hartwig amination protocol.
Comparative Performance in a Model Buchwald-Hartwig Reaction
Table 1: Inferred Comparative Analysis of this compound and N-methylaniline in Buchwald-Hartwig Amination.
| Parameter | This compound | N-methylaniline | Rationale for Inferred Advantage |
| Reaction Rate | Potentially Faster | Slower | The extended π-system of the naphthalene ring can enhance the electron density on the nitrogen atom, potentially accelerating the oxidative addition and reductive elimination steps of the catalytic cycle.[3] |
| Catalyst Loading | Potentially Lower | Higher | Increased reactivity may allow for lower catalyst loadings to achieve comparable yields, offering economic and environmental benefits. |
| Product Yield | High | High | Both are generally good nucleophiles in this reaction, but the electronic properties of the naphthyl group may lead to more efficient conversion. |
| Side Product Formation | Potentially Lower | Variable | The steric bulk of the naphthalene moiety may disfavor side reactions such as diarylation. |
Causality Behind the Advantage:
The enhanced reactivity of this compound can be attributed to a combination of electronic and steric factors. The electron-rich naphthalene ring increases the nucleophilicity of the amine compared to the phenyl ring in N-methylaniline. This heightened nucleophilicity facilitates the crucial transmetalation step in the Buchwald-Hartwig catalytic cycle.
Furthermore, the steric profile of the naphthyl group can play a significant role. While excessive steric hindrance can impede the reaction, the planar and extended nature of the naphthalene ring may orient the molecule favorably for productive binding to the palladium center, while discouraging undesired side reactions. The use of palladium precatalysts bearing a methylnaphthyl (MeNAP) group has been shown to exhibit high activity in amination reactions, suggesting a stabilizing or activating role of the naphthyl moiety within the catalytic intermediate.
Experimental Protocol: A Generalized Buchwald-Hartwig Amination
The following protocol is a representative procedure for the palladium-catalyzed amination of an aryl halide with a secondary amine like this compound.
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
A Privileged Scaffold in Kinase Inhibitor Design
Nitrogen-containing heterocycles are prevalent in medicinal chemistry, with a significant number of FDA-approved drugs featuring these motifs.[4] this compound serves as a key building block in the synthesis of various kinase inhibitors, where the naphthalene moiety often plays a crucial role in binding to the target protein.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of kinase inhibitors frequently highlight the importance of hydrophobic interactions and π-stacking within the ATP-binding site of the kinase. The naphthalene ring of this compound is particularly well-suited to engage in these interactions.
Table 2: Comparison of this compound Moiety with Other Fragments in Kinase Inhibitors.
| Feature | This compound Moiety | Phenyl or Substituted Phenyl Moiety | Rationale for Advantage |
| Hydrophobic Interaction | Strong | Moderate to Strong | The larger, more lipophilic surface area of the naphthalene ring can lead to more extensive and favorable hydrophobic interactions with nonpolar residues in the kinase active site. |
| π-Stacking | Enhanced | Standard | The extended π-system of naphthalene can participate in stronger π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
| Conformational Rigidity | High | Moderate | The rigid nature of the naphthalene scaffold can reduce the entropic penalty upon binding, leading to higher binding affinity. |
| Vector for Substituent Placement | Versatile | Versatile | Both scaffolds allow for the introduction of substituents to modulate properties, but the naphthalene core provides a larger and more defined vector space. |
A notable example is in the development of p38α MAP kinase inhibitors, where a naphthalene-containing urea was identified as a potent inhibitor.[5] SAR studies revealed that the naphthalene ring provides critical interactions within the kinase.
Caption: Key interactions of a naphthalene-based kinase inhibitor.
Illuminating Biology: this compound in Fluorescent Probes
Naphthalene derivatives are known for their unique photophysical properties, making them excellent candidates for fluorescent probes.[6] Their fluorescence is often sensitive to the polarity of the local environment, a property known as solvatochromism.
Comparative Photophysical Properties
While direct experimental data for this compound as a fluorescent probe is limited, we can draw comparisons with the well-characterized probe Prodan (6-propionyl-2-(dimethylamino)naphthalene), which shares the aminonaphthalene core.
Table 3: Predicted Photophysical Properties of this compound-based Probes vs. Other Fluorophores.
| Property | This compound Probe | Simple Aromatic Fluorophore (e.g., Dansyl) | Rationale for Predicted Advantage |
| Quantum Yield (Φ) | Potentially High in Nonpolar Environments | Variable | The aminonaphthalene scaffold is known to exhibit significant increases in quantum yield in hydrophobic environments.[7] |
| Stokes Shift | Moderate to Large | Variable | A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio. |
| Environmental Sensitivity | High | Moderate to High | The sensitivity of the fluorescence to the local environment allows for the probing of changes in polarity, such as in protein binding or membrane association.[8] |
| Photostability | Good | Variable | The rigid aromatic system of naphthalene contributes to good photostability.[6] |
The introduction of the N-methyl group in this compound, compared to a primary naphthylamine, can subtly influence its photophysical properties, potentially affecting its quantum yield and lifetime.[8]
Caption: Solvatochromic effect on an aminonaphthalene-based fluorescent probe.
Conclusion
This compound presents a compelling case for its preferential use in specific synthetic routes over more common secondary amines. Its unique combination of electronic and steric properties can lead to enhanced reactivity and selectivity in C-N cross-coupling reactions. In the realm of medicinal chemistry, its rigid and extended aromatic system provides a superior scaffold for designing potent kinase inhibitors by maximizing favorable interactions within the protein's active site. Furthermore, its inherent photophysical characteristics make it a promising platform for the development of sensitive fluorescent probes. While direct comparative studies are still needed in some areas, the available evidence and mechanistic understanding strongly support the advantageous nature of incorporating this compound into the synthetic chemist's toolbox.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination. Retrieved from [Link]
- Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
- Nolan, S. P., et al. (1999). N-Heterocyclic Carbene-Palladium-Catalyzed Amination of Aryl Halides. Organic Letters, 1(8), 1307-1309.
- Ahneman, D. T., et al. (2018). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions.
- Khan, A., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303.
- Gligorijević, N., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(7), 3101.
- de la Torre, A., & Carretero, J. C. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Caldarelli, A., et al. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 113-125.
- Szneler, E., et al. (2022). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. International Journal of Molecular Sciences, 23(21), 13411.
-
Hartwig, J. F. (n.d.). Publications. The Hartwig Group. Retrieved from [Link]
- Goldstein, D. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(11), 3527-3538.
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]
- Hadj-Tahar, N., et al. (2023). Mechanistic and evolutionary insights into a family of aminoacyl-tRNA deacylases that protects against canavanine toxicity. PLoS Biology, 21(5), e3002120.
-
Trent University Digital Collections. (2024). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Retrieved from [Link]
-
ResearchGate. (2025). Palladium(II) Complexes with P,N- and C,N-Ligands as Catalysts for the Heck Reaction. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mechanistic Studies of Reactions Involving N-methylnaphthalen-2-amine
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's reactivity is paramount. N-methylnaphthalen-2-amine, a secondary aromatic amine, serves as a crucial scaffold and intermediate in various chemical contexts, from organic synthesis to pharmacology. Its reactivity is dictated by the interplay between the electron-rich naphthalene ring system, the secondary amine functionality, and the N-methyl group. This guide provides an in-depth, comparative analysis of the key reaction mechanisms involving this compound, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Oxidative Metabolism and N-Dealkylation: Enzymatic vs. Chemical Pathways
The fate of N-alkylated aromatic amines in biological systems and synthetic flasks is often dictated by oxidation. N-dealkylation, the cleavage of the N-alkyl bond, is a critical transformation in drug metabolism, often altering a compound's pharmacological activity and clearance rate.[1] Here, we compare the primary mechanistic pathways for this compound: enzymatic oxidation mediated by Cytochrome P450 (CYP) enzymes and chemical oxidation.
Mechanistic Insights: A Tale of Two Pathways
Enzymatic N-Dealkylation (Cytochrome P450): In drug metabolism, the N-demethylation of secondary amines is predominantly carried out by the CYP superfamily of enzymes.[1] The consensus mechanism involves the following key steps:
-
Hydrogen Atom Transfer (HAT): The highly reactive iron(IV)-oxo species within the CYP active site abstracts a hydrogen atom from the N-methyl group, which has the weakest C-H bond, to form a carbon-centered radical.
-
Oxygen Rebound: This radical intermediate rapidly "rebounds" with the newly formed iron(III)-hydroxyl species, yielding a hemiaminal (or carbinolamine) intermediate.
-
Spontaneous Collapse: The hemiaminal is unstable and spontaneously collapses, eliminating formaldehyde (HCHO) to yield the primary amine, naphthalen-2-amine.
This contrasts with the metabolism of the parent primary amine, 2-naphthylamine, where CYP-catalyzed N-oxidation to form a hydroxylamine is a critical activation step that can lead to mutagenic DNA adducts.[2] The N-methyl group in our title compound sterically and electronically disfavors direct N-oxidation, redirecting the metabolic machinery towards N-dealkylation.
Chemical N-Dealkylation (Catalytic Oxidation): Various chemical methods exist for N-dealkylation. A notable example uses ruthenium catalysts with an oxidant like t-BuOOH.[1] Mechanistic studies suggest a different pathway compared to enzymatic oxidation:
-
Catalyst Activation: The Ru(II) catalyst reacts with the oxidant to generate a high-valent Ru(IV)=O species.
-
Oxidation & Iminium Formation: The tertiary amine is oxidized by the Ru(IV)=O species, leading to an iminium ion intermediate.
-
Nucleophilic Trapping & Hydrolysis: The iminium ion is trapped by a nucleophile (e.g., another oxidant molecule or a solvent like methanol). The resulting intermediate is then hydrolyzed under acidic conditions to yield the secondary amine.[1]
The choice between enzymatic and chemical routes depends on the desired outcome: studying metabolic fate requires enzymatic systems, while preparative synthesis may favor the scalability and control of chemical methods.
Comparative Data: Metabolite Profiles
The table below compares the metabolic pathways of this compound with related naphthalene derivatives. This comparison highlights how a simple substituent change dramatically alters the primary site of metabolic attack.
| Compound | Primary Metabolic Reaction | Key Intermediates | Major Products | Rationale |
| This compound | Oxidative N-Demethylation | Hemiaminal (Carbinolamine) | Naphthalen-2-amine, Formaldehyde | The N-methyl group is the most accessible site for oxidation by CYP enzymes.[1] |
| 2-Naphthylamine (Parent Amine) | N-Oxidation (N-Hydroxylation) | N-hydroxy-2-naphthylamine | 2-Amino-1-naphthol, DNA adducts | Direct oxidation of the nitrogen atom is a critical activation step for primary arylamines.[2] |
| 2-Methylnaphthalene | Side-Chain & Ring Oxidation | Epoxides, Dihydrodiols | 2-Naphthoic acid, Phenols, Diols | Without the amine, oxidation targets the methyl group (side-chain) or the aromatic ring.[3][4] |
Experimental Protocol: In Vitro Microsomal Assay for Metabolite Profiling
This protocol provides a framework for investigating the metabolic fate of this compound using liver microsomes, which are a rich source of CYP enzymes.
Objective: To identify the primary metabolites of this compound and quantify the formation of naphthalen-2-amine.
Materials:
-
This compound (substrate)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Naphthalen-2-amine (analytical standard)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Phosphate buffer (pH 7.4)
-
This compound (final concentration, e.g., 1 µM)
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NADPH regenerating system to the mixture to start the reaction. The total volume is typically 200 µL.
-
Time Points: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 150 µL of ACN with internal standard). This stops the enzymatic reaction and precipitates proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites, comparing retention times and mass spectra to authentic standards.
Trustworthiness: This protocol includes a time-zero (T0) sample as a negative control, where the quenching solution is added before the NADPH system, ensuring that any observed product is a result of enzymatic activity.
Visualization of Metabolic Pathway
Caption: CYP450-mediated oxidative N-demethylation pathway.
N-Nitrosation: A Critical Reaction for Drug Safety
Secondary amines like this compound can react with nitrosating agents (derived from nitrites, NOx, etc.), particularly under acidic conditions, to form N-nitrosamines.[5] Since many N-nitrosamines are potent carcinogens, understanding the mechanism and kinetics of this reaction is a regulatory and safety imperative in drug development.[6]
Mechanistic Insights: The Role of pH and Basicity
The formation of N-nitrosamines from secondary amines and nitrite is highly pH-dependent. The reaction typically proceeds as follows:
-
Formation of the Nitrosating Agent: In acidic solution (pH < 5), nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then equilibrate to form the potent nitrosating agent, dinitrogen trioxide (N₂O₃).[5]
-
Nucleophilic Attack: The unprotonated, free base form of the secondary amine acts as a nucleophile and attacks the N₂O₃ electrophile.
-
Formation of Nitrosamine: A proton is lost, yielding the stable N-nitrosamine.
The reaction rate is a balance of two opposing factors controlled by pH. Lowering the pH increases the concentration of the active nitrosating agent (N₂O₃), but it also increases the concentration of the protonated, non-nucleophilic form of the amine. Consequently, the maximum reaction rate is often observed around pH 3-4.
Comparative Analysis: Predicting Reactivity
The rate of nitrosation is highly dependent on the structure of the amine. Key factors include:
-
Basicity (pKa): Less basic amines have a higher proportion of the reactive free base at a given acidic pH, leading to faster nitrosation rates. Aromatic amines are significantly less basic than aliphatic amines.
-
Steric Hindrance: Bulky groups around the nitrogen atom can hinder the approach of the nitrosating agent, slowing the reaction.
Based on these principles, we can compare the expected reactivity of this compound with other secondary amines.
| Amine | Class | Expected pKa | Predicted Nitrosation Rate | Rationale |
| Dimethylamine | Aliphatic | ~10.7 | Slower | High basicity means very little free amine is available at acidic pH.[7] |
| Diphenylamine | Aromatic | ~0.8 | Faster | Very low basicity ensures a high concentration of the reactive free base. |
| This compound | Aromatic | ~4-5 (Est.) | Intermediate | Less basic than aliphatic amines but more basic than diphenylamine, leading to an intermediate rate. |
Experimental Protocol: Kinetic Analysis of N-Nitrosation by UV-Vis Spectroscopy
Objective: To determine the rate constant for the nitrosation of this compound under controlled pH and temperature.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Citrate-phosphate buffer (e.g., pH 3.5)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare fresh stock solutions of the amine and sodium nitrite in the chosen buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a relevant UV range (e.g., 250-450 nm) and thermostat the cuvette holder to the desired temperature (e.g., 25°C).
-
Establish Baseline: Add the amine solution in the buffer to a cuvette and record the initial absorbance spectrum (this is the T0 reading).
-
Initiate Reaction: To start the reaction, add a small, known volume of the sodium nitrite stock solution to the cuvette, mix quickly and thoroughly, and immediately begin recording spectra at fixed time intervals (e.g., every 30 seconds).
-
Monitor Reaction: The formation of the N-nitrosamine product will result in the appearance of a new absorbance band, typically in the 300-400 nm range. Monitor the increase in absorbance at the λ_max of this new band over time.
-
Data Analysis: Assuming pseudo-first-order conditions (i.e., [Nitrite] >> [Amine]), plot ln(A_inf - A_t) versus time, where A_t is the absorbance at time t and A_inf is the absorbance at the reaction's completion. The slope of the resulting line will be -k_obs, where k_obs is the observed rate constant.
Authoritative Grounding: This kinetic methodology is a standard approach for studying nitrosation reactions and allows for the systematic investigation of the effects of pH, temperature, and reactant concentrations on the reaction rate.[8]
Visualization of N-Nitrosation Mechanism
Caption: General mechanism for N-nitrosation of secondary amines.
Electrophilic Substitution and Coupling Reactions
The synthetic utility of this compound is often realized in reactions targeting the aromatic ring or the nitrogen atom itself. The electronic properties of the N-methylamino group are key to predicting reactivity.
Mechanistic Insights: The Influence of the N-Methyl Group
The -NHCH₃ group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. The nitrogen's lone pair can be donated into the naphthalene ring system through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack.
Comparison with -NH₂:
-
Activating Strength: The methyl group is weakly electron-donating via induction. This enhances the electron-donating ability of the nitrogen's lone pair, making the -NHCH₃ group a slightly stronger activating group than the parent -NH₂ group.
-
Nucleophilicity of Nitrogen: The inductive effect of the methyl group also increases the electron density on the nitrogen atom itself, making this compound a stronger nucleophile than naphthalen-2-amine in reactions like N-alkylation or coupling.[9]
This enhanced reactivity is a key consideration in synthesis design. For instance, in a Buchwald-Hartwig amination, this compound would be expected to be a more reactive coupling partner than its primary amine counterpart.
Logical Workflow for Predicting Reaction Outcomes
The following workflow illustrates the decision-making process for predicting the major product in reactions involving this compound.
Caption: Workflow for predicting reactivity of this compound.
Conclusion
The reactivity of this compound is a nuanced subject, governed by the subtle interplay of its functional groups. For drug development professionals, understanding the propensity for oxidative N-demethylation is crucial for predicting metabolic fate and potential drug-drug interactions. Simultaneously, a thorough grasp of the kinetics and mechanism of N-nitrosation is essential for risk assessment and ensuring patient safety. For synthetic chemists, harnessing the potent activating effects of the N-methylamino group allows for the strategic construction of complex molecular architectures. By grounding our understanding in comparative data and robust experimental protocols, we can navigate the mechanistic complexities of this important molecule with confidence and precision.
References
-
Meckenstock, R. U., et al. (2000). Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47. Microbiology, 146(5), 1147-1154. [Link]
-
Zhang, J., & Wang, L. (2013). The atmospheric oxidation mechanism of 2-methylnaphthalene. Physical Chemistry Chemical Physics, 15(34), 14258-14271. [Link]
-
Franklin, M. R. (2004). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology Letters, 153(1), 145-152. [Link]
-
Ghoreishi, N., & R. A. Batey. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4983. [Link]
-
Al-Ghananeem, A. M. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. [Link]
-
Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. [Link]
-
Henbest, H. B., & Patton, R. (1960). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]
-
Frontana-Uribe, B. A., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(19), 6667. [Link]
-
Melancon, M. J., et al. (1985). Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine. Drug Metabolism and Disposition, 13(1), 104-108. [Link]
-
Williams, P. A., & Worsey, M. J. (1976). Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways. Journal of Bacteriology, 125(2), 818-828. [Link]
-
da Silva, J. C., et al. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. [Link]
-
Al-Kahtani, A. A. (2013). Mechanistic studies of the interactions of hexamine and some derivatives with electrophiles. Durham University. [Link]
-
da Silva, J. C., et al. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2024). Nitrosamine formation mechanism from Nitrates and Amines. [Link]
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies of the interactions of hexamine and some derivatives with electrophiles - Durham e-Theses [etheses.dur.ac.uk]
- 9. Buy this compound | 2216-67-3 [smolecule.com]
A Researcher's Guide: Navigating Amide Bond Cleavage Through Electrochemical Reduction and Traditional Hydrolysis
For researchers, scientists, and drug development professionals, the selective cleavage of the amide bond is a frequent and often formidable challenge. As one of the most stable linkages in organic chemistry, the amide functional group is central to the structure of peptides, proteins, and a vast array of pharmaceuticals. For decades, the go-to method for its cleavage has been traditional hydrolysis, a brute-force approach relying on harsh reagents and high temperatures. However, the advent of synthetic electrochemistry presents a milder, more selective, and sustainable alternative.
This in-depth technical guide provides a critical comparison of electrochemical amide reduction and traditional hydrolysis. Moving beyond a simple list of pros and cons, we will delve into the mechanistic underpinnings, present supporting experimental data, and offer field-proven insights to guide your methodological choices in complex synthetic applications.
Part 1: The Foundational Methods - A Mechanistic Overview
Traditional Hydrolysis: A Battle Against Stability
The remarkable stability of the amide bond is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a significant double-bond character to the C–N bond. Traditional hydrolysis methods overcome this stability barrier through aggressive chemical intervention.
-
Acid-Catalyzed Hydrolysis: This method employs strong acids (e.g., 6 M HCl, concentrated H₂SO₄) at elevated temperatures, often refluxing for many hours. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows for the nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently collapses to yield a carboxylic acid and an ammonium ion.[1]
-
Base-Mediated Hydrolysis (Saponification): In this approach, a strong base like NaOH or KOH is used, where the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This process also proceeds through a tetrahedral intermediate, which then expels the amine anion (a very poor leaving group) to form a carboxylate salt. A final acidic workup is required to protonate the carboxylate and the amine to yield the final products.
The primary drawback of these methods is their indiscriminate nature. The harsh conditions are incompatible with sensitive functional groups, often leading to undesired side reactions, degradation of the target molecule, and potential epimerization at chiral centers.
Caption: Reaction pathways for traditional acid and base-mediated amide hydrolysis.
Electrochemical Reduction: Precision Through Electron Transfer
Electrochemical amide cleavage operates on a fundamentally different principle. Instead of thermal activation, it uses an applied electrical potential to directly reduce the amide bond, initiating a cascade that results in C–N bond scission under remarkably mild conditions. This method is a cornerstone of green chemistry, utilizing "green electrons" as traceless reductants.[2]
A widely accepted mechanism involves the following steps:
-
Single-Electron Transfer (SET): The amide substrate at the cathode accepts an electron, forming a transient radical anion.
-
Formation of a Hemiaminal Intermediate: This highly reactive species is converted into a hemiaminal intermediate.
-
C–N Bond Cleavage: The hemiaminal intermediate subsequently collapses, leading to the cleavage of the C–N bond and yielding the free amine and an aldehyde, which can be further reduced to an alcohol depending on the reaction conditions.[2]
This pathway bypasses the high-energy intermediates of hydrolysis and avoids the use of harsh reagents, offering a level of control and selectivity that is often unattainable with traditional methods.
Caption: Generalized mechanism for electrochemical amide reduction.
Part 2: Performance Under Scrutiny - A Data-Driven Comparison
The practical utility of a synthetic method is best illustrated through direct comparison. Here, we contrast the performance of traditional hydrolysis with a representative electrochemical protocol for amide cleavage.
Experimental Workflow: A Tale of Two Setups
The experimental setups for the two methods differ significantly in their complexity and requirements.
Caption: Comparative experimental workflows for amide cleavage methods.
Representative Protocol: Electrochemical Cleavage
The following is a detailed protocol for the electrochemical cleavage of an amide, adapted from a leading study in the field.[2]
-
Cell Assembly: An undivided glass cell is equipped with a carbon cloth anode and a platinum plate cathode.
-
Electrolyte Preparation: The amide substrate (0.2 mmol), LiBr (0.4 mmol), and H₂O (2.0 mmol) are dissolved in N,N-dimethylformamide (DMF, 4 mL).
-
Electrolysis: The reaction is carried out under a constant current of 2.0 mA at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired amine product.
Quantitative Comparison: Conditions and Yields
The following table provides a stark contrast between the two methods for the cleavage of a generic N-aryl amide.
| Parameter | Traditional Acid Hydrolysis | Electrochemical Reduction[2] |
| Reagents | 6 M HCl (large excess) | LiBr (2 equiv.), H₂O (10 equiv.) |
| Temperature | >100 °C (Reflux) | Room Temperature |
| Reaction Time | 12 - 48 hours | 2 - 12 hours |
| Typical Yield | Variable, often high but can be low with sensitive substrates | Generally high (80-99%) |
| Waste Products | Significant salt waste from neutralization | Minimal |
| Equipment | Standard laboratory glassware | Potentiostat/Galvanostat, Electrodes |
The Decisive Factor: Functional Group Tolerance
The most significant advantage of the electrochemical method is its exceptional functional group tolerance, a direct result of the mild reaction conditions and tunable electrode potential.
| Functional Group | Stability under Hydrolysis (6M HCl, 100°C) | Stability under Electrochemical Reduction |
| Ester | Hydrolyzed | Stable |
| Boc-protecting group | Cleaved | Stable |
| Olefin | Stable | Stable |
| Ether (benzyl, silyl) | Can be cleaved | Stable |
| Halogens (Aryl-X) | Stable | Stable |
| Nitro Group | Can be reduced | Can be reduced |
This high degree of chemoselectivity allows for the cleavage of a specific amide bond in a complex molecule without affecting other sensitive functionalities, thereby avoiding lengthy protection-deprotection sequences. The electrochemical approach has been successfully applied to the cleavage of carbamates, formamides, and thioamides, showcasing its broad applicability.[2]
Part 3: Expert Insights and Future Outlook
For the practicing chemist, the choice between traditional and electrochemical methods is a trade-off between established simplicity and modern precision.
Choose Traditional Hydrolysis when:
-
The substrate is robust and lacks sensitive functional groups.
-
Access to specialized electrochemical equipment is limited.
-
The generation of salt waste and high energy consumption are not primary concerns for the specific application.
Choose Electrochemical Reduction when:
-
The substrate is complex and contains sensitive functional groups (e.g., esters, carbamates).
-
High selectivity and mild reaction conditions are paramount to preserve stereochemistry and avoid side reactions.
-
Sustainability and the reduction of chemical waste are key considerations ("green chemistry").
-
Late-stage functionalization of a complex molecule is required, where protecting groups are undesirable.
The field of synthetic organic electrochemistry is undergoing a renaissance. As the demand for more sustainable and efficient chemical processes grows, the adoption of electrochemical methods for challenging transformations like amide bond cleavage is set to increase. For drug development professionals, this translates to faster, cleaner, and more versatile routes to novel chemical entities. For researchers, it opens up new possibilities for the synthesis and manipulation of complex molecular architectures. While the initial investment in equipment may be a consideration, the long-term benefits in terms of selectivity, efficiency, and sustainability make electrochemical amide reduction a compelling and powerful tool for the modern synthetic chemist.
References
-
Highly selective hydrolysis of amides via electroreduction. Green Chemistry. This paper details a green and sustainable electrocatalytic method for the hydrolysis of amides with wide functional group tolerance. [Link]
-
Transition-Metal-Free Esterification of Amides via Selective N–C Cleavage under Mild Conditions. Organic Letters. This article describes a metal-free method for the conversion of amides to esters, highlighting selective N-C bond cleavage. [Link]
-
Electrochemical deamination functionalization via C–N bond cleavage and radical formation. Organic Chemistry Frontiers. A review on the electrochemical activation of C-N bonds for various functionalizations. [Link]
-
Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Journal of the American Chemical Society. This article discusses a metal-induced amide bond cleavage reaction under mild aqueous conditions. [Link]
-
Conversion of Amides to Esters via Selective Cleavage of Amide C–N Bonds over a CeO2 Catalyst. Catalysis Science & Technology. This paper reports a heterogeneous catalytic system for the conversion of amides to esters. [Link]
-
Metal-free reductive cleavage of N-O bonds in Weinreb amides by an organic neutral super-electron donor. Organic & Biomolecular Chemistry. This paper describes a metal-free reduction method for Weinreb amides. [Link]
-
Thioesterification and Selenoesterification of Amides via Selective N–C Cleavage at Room Temperature: N–C(O) to S/Se–C(O) Interconversion. The Journal of Organic Chemistry. This article details a method for converting amides to thioesters and selenoesters. [Link]
-
Electrochemical oxidation of amides of type Ph2CHCONHAr. Journal of Electroanalytical Chemistry. This paper discusses the bond-cleavage of specific amides through anodic oxidation. [Link]
-
Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters. This article presents an electrochemical method for synthesizing unnatural amino acids. [Link]
-
Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters. A duplicate entry for the same valuable resource on electrochemical synthesis. [Link]
-
Electrosynthesis of Amino Acids from Biomass-Derivable Acids on Titanium Dioxide. Green Chemistry. This article describes the electrochemical synthesis of amino acids from biomass sources. [Link]
-
Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Archives of Biochemistry and Biophysics. This paper explores the enzymatic cleavage of amides and esters. [Link]
-
Amide bond cleavage in organic synthesis. RSC Advances. A review article providing an overview of different methods for amide bond cleavage. [Link]
-
Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. ResearchGate. A third entry for the same useful article on electrochemical synthesis. [Link]
-
Electrochemical Approach to Amide Bond Formation. Chemistry – A European Journal. This paper discusses the formation of amide bonds using electrochemistry, providing a complementary perspective. [Link]
-
AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE). An experimental handbook for pharmaceutical organic chemistry-i. This provides a standard procedure for synthesizing a representative amide. [Link]
-
Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers. A review on methods for forming amides. [Link]
-
Synthesis of Benzoyl Glycine and Hippuric Acid. Scribd. Provides an experimental procedure for the synthesis of N-benzoyl glycine. [Link]
-
On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry. A detailed look at the mechanisms of amide hydrolysis. [Link]
-
Hippuric acid. American Chemical Society. Provides background information on N-benzoyl glycine (hippuric acid) and its hydrolysis. [Link]
Sources
A Senior Application Scientist's Guide to the Purification of N-methylnaphthalen-2-amine: A Comparative Analysis
For researchers and professionals in drug development, the purity of an intermediate compound is not merely a quantitative metric; it is the bedrock upon which the reliability of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API) are built. N-methylnaphthalen-2-amine, a key building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall efficiency of a development pipeline.
This guide provides an in-depth, objective comparison of the primary techniques for purifying this compound. Moving beyond simple protocols, we will delve into the causality behind experimental choices, offering insights grounded in years of field-proven application science. Every protocol is designed as a self-validating system, ensuring that you are not just following steps, but understanding the process.
Physicochemical Profile: Understanding the Target
Before selecting a purification strategy, a thorough understanding of the compound's physical properties is essential. There appears to be some variance in reported data for this compound, which may be attributable to differences in sample purity or measurement conditions. A researcher should consider verifying these properties on their crude material.
| Property | Reported Value(s) | Significance for Purification |
| Molecular Formula | C₁₁H₁₁N | Provides the basic molecular structure. |
| Molecular Weight | 157.22 g/mol [1] | Used for stoichiometric calculations. |
| Physical State | Brown Liquid[1][2] / Light brown to brown Powder[3] | The physical state determines the applicability of techniques like distillation vs. recrystallization. |
| Melting Point | 129-130 °C[3] | Critical for recrystallization and sublimation; suggests the compound is a solid at room temperature. |
| Boiling Point | 160-163 °C at 8 Torr[1] / 317.05 °C (estimated, atmospheric)[3] | Essential data for purification by vacuum distillation. |
| Density | ~1.1-1.2 g/cm³[3][4] | Useful for phase separations and solvent selection. |
| pKa (Predicted) | 4.85 ± 0.20[3] | Confirms the basic nature of the amine, which is a critical consideration for column chromatography on silica gel. |
Column Chromatography: The Workhorse of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] For a basic compound like this compound, the choice of stationary and mobile phases is paramount to success.
The Challenge: Amine-Silica Interaction
Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines, such as our target compound, can interact strongly with these acidic sites via acid-base interactions. This often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption and loss of yield.[6][7]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound | 2216-67-3 [sigmaaldrich.com]
- 3. This compound , 95% , 2216-67-3 - CookeChem [cookechem.com]
- 4. Buy this compound | 2216-67-3 [smolecule.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
A Comparative Guide to Stereoconvergent Synthesis: Evaluating a Novel N-Methylnaphthalen-2-amine Derivative Against Established Chiral Amine Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern therapeutics, stereoconvergent synthesis has emerged as a powerful strategy. By converting a racemic mixture into a single, desired stereoisomer, this approach maximizes atom economy and synthetic efficiency. This guide provides an in-depth comparison of a novel, hypothetically designed chiral amine catalyst derived from N-methylnaphthalen-2-amine with well-established organocatalysts in the context of a stereoconvergent Michael addition. Through a blend of theoretical design, mechanistic insights, and comparative experimental data from the literature, we aim to provide a framework for catalyst selection and development in asymmetric synthesis.
The Principle of Stereoconvergence in Asymmetric Catalysis
Stereoconvergent catalysis offers a significant advantage over classical kinetic resolution by theoretically enabling a 100% yield of a single enantiomeric product from a racemic starting material. This is achieved through a process where the substrate's stereocenters are labile under the reaction conditions, allowing for in situ racemization or epimerization. A chiral catalyst then selectively converts one enantiomer (or a transient prochiral intermediate) into the desired product, continually shifting the equilibrium of the starting material until, ideally, all of it is converted to a single product isomer.
This guide will focus on a key reaction in asymmetric synthesis, the Michael addition, to compare the potential of a novel chiral amine based on a naphthalene scaffold with established catalysts.
A Novel Catalyst Candidate: Chiral (S)-1-(N-Methylnaphthalen-2-yl)pyrrolidine-2-methanol
To explore the potential of the this compound scaffold, we propose a novel chiral catalyst: (S)-1-(N-methylnaphthalen-2-yl)pyrrolidine-2-methanol. This design incorporates the rigid and sterically demanding naphthalene moiety, which can provide a well-defined chiral environment, with the proven efficacy of the prolinol framework. The naphthalene group can influence the stereochemical outcome through steric hindrance and potential π-stacking interactions with the substrate.
Caption: Proposed structure of a chiral catalyst derived from this compound.
Proposed Catalytic Cycle in a Stereoconvergent Michael Addition
In a hypothetical stereoconvergent Michael addition of an aldehyde to a nitroalkene, our proposed catalyst would likely operate through an enamine-based catalytic cycle. The secondary amine of the pyrrolidine ring would react with the aldehyde to form a chiral enamine. The bulky naphthalene group would shield one face of the enamine, directing the approach of the nitroalkene to the opposite face. If the newly formed stereocenter in the product is prone to epimerization under the reaction conditions (for example, due to an acidic α-proton), a dynamic kinetic resolution can be achieved, leading to a single major diastereomer with high enantiomeric excess.
Caption: Proposed workflow for a stereoconvergent Michael addition.
Comparative Analysis with Established Chiral Amine Catalysts
To objectively evaluate the potential of our proposed catalyst, we will compare it with two classes of highly successful chiral amine organocatalysts: a Jørgensen-Hayashi-type catalyst and a cinchona alkaloid derivative. The asymmetric Michael addition of aldehydes or ketones to nitroolefins will serve as our benchmark reaction.
Jørgensen-Hayashi Catalyst: (S)-α,α-Diphenylprolinol Trimethylsilyl Ether
The Jørgensen-Hayashi catalysts, which are diarylprolinol silyl ethers, are renowned for their high activity and stereoselectivity in a variety of asymmetric transformations.[1] They operate via enamine catalysis and are particularly effective in reactions of aldehydes.[1]
Mechanism of Action: Similar to our proposed catalyst, the Jørgensen-Hayashi catalyst forms a chiral enamine intermediate with the aldehyde. The bulky diphenylmethylsilyl ether group effectively blocks one face of the enamine, leading to high stereocontrol in the subsequent C-C bond formation.[2]
Caption: Catalytic cycle for the Jørgensen-Hayashi catalyst.
Cinchona Alkaloid Derivative: 9-Amino(9-deoxy)epiquinine
Cinchona alkaloids and their derivatives are another cornerstone of organocatalysis. They are bifunctional catalysts, often possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating group (e.g., a hydroxyl or thiourea group). This allows them to activate both the nucleophile and the electrophile simultaneously.
Mechanism of Action: In the Michael addition of a nucleophile like a β-keto ester to a nitroalkene, the quinuclidine nitrogen can deprotonate the β-keto ester to form a chiral enolate. Simultaneously, the hydrogen-bonding moiety can activate the nitroalkene, bringing it into close proximity and orienting it for a stereoselective attack.[3] This dual activation model is key to their high efficiency and selectivity.[3]
Caption: Dual activation mechanism of a Cinchona alkaloid catalyst.
Performance Comparison: Experimental Data
The following table summarizes the performance of established chiral amine catalysts in asymmetric Michael additions that exhibit stereoconvergent characteristics, providing a benchmark for our hypothetical catalyst.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) | Reference |
| (S)-α,α-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | RT | 95 | 95:5 | 99 | [2] |
| Cinchona-derived Squaramide | Nitromethane | Chalcone | Toluene | -20 | 98 | - | 96 | [3] |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | [bmim]PF6 | RT | 85 | 90:10 | 75 | [4] |
| 3-Decyl-β-proline | Valeraldehyde | trans-β-Nitrostyrene | Water | RT | High | 94:6 | - | [5] |
d.r. = diastereomeric ratio; ee = enantiomeric excess. Data is representative and sourced from cited literature.
Experimental Protocols
General Procedure for Asymmetric Michael Addition with a Jørgensen-Hayashi Catalyst
To a solution of the nitroalkene (0.5 mmol) and the (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added the aldehyde (1.5 mmol). The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition with a Cinchona Alkaloid Catalyst
To a stirred solution of the chalcone (0.2 mmol) and the cinchona-derived squaramide catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C is added nitromethane (0.4 mmol). The reaction is stirred at this temperature for the specified time (monitored by TLC). Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the adduct. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion and Future Outlook
While the proposed (S)-1-(N-methylnaphthalen-2-yl)pyrrolidine-2-methanol catalyst remains a conceptual design, its structural features, drawing from the robust naphthalene scaffold and the proven prolinol core, present a promising avenue for the development of new organocatalysts. The rigidity and steric bulk of the naphthalene moiety could offer unique stereocontrol, potentially leading to high diastereo- and enantioselectivity in stereoconvergent reactions.
The established Jørgensen-Hayashi and cinchona alkaloid catalysts serve as high-performance benchmarks, demonstrating the power of enamine and bifunctional catalysis, respectively. Future work should focus on the synthesis and experimental validation of the proposed naphthalene-based catalyst. A direct comparison of its performance in stereoconvergent Michael additions against the catalysts discussed in this guide would provide valuable insights into the structure-activity relationships of chiral amine organocatalysts and could lead to the discovery of a new class of highly effective catalysts for asymmetric synthesis.
References
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.Journal of the American Chemical Society. [URL not available]
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.National Institutes of Health. [URL not available]
- Advances in the Asymmetric Synthesis of BINOL Deriv
-
Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed.[Link]
- Selective Cross-Coupling of 2-Naphthol and 2-Naphthylamine Derivatives. A Facile Synthesis of 2,2',3-Trisubstituted and 2,2',3,3'-Tetrasubstituted 1,1'-Binaphthyls.The Journal of Organic Chemistry. [URL not available]
- Asymmetric Michael addition of a recyclable chiral amine: inversion of stereoselectivity caused by the difference of ethereal solvents.PubMed. [URL not available]
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions.MDPI. [URL not available]
- Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.Organic Syntheses. [URL not available]
- The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers.
- Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides.PubMed. [URL not available]
- The Asymmetric Michael Addition Reaction Using Chiral Imines.
- Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones.The Journal of Organic Chemistry. [URL not available]
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.National Institutes of Health. [URL not available]
- Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction.Organic & Biomolecular Chemistry (RSC Publishing). [URL not available]
- Enantioselective Michael addition catalyzed by cinchona alkaloids.OUCI. [URL not available]
- Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.National Institutes of Health. [URL not available]
- Synergistic Strategies in Aminocatalysis.National Institutes of Health. [URL not available]
- Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold.Request PDF. [URL not available]
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [URL not available]
- Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts.Scientific Research Publishing. [URL not available]
- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.
- Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent.National Institutes of Health. [URL not available]
- Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions.National Institutes of Health. [URL not available]
- L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid.
- Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold.R Discovery. [URL not available]
- Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions. [URL not available]
- Back to Natural Cinchona Alkaloids: Highly Enantioselective Michael Addition of Malononitrile to Enones.Request PDF. [URL not available]
Sources
- 1. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-methylnaphthalen-2-amine
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of N-methylnaphthalen-2-amine, a compound requiring meticulous handling due to its inherent hazards. As researchers, scientists, and drug development professionals, a deep understanding of the causality behind these disposal protocols is not just best practice—it is a cornerstone of responsible science.
Understanding the Hazard Profile of this compound
This compound, an aromatic amine, presents several health and environmental hazards that dictate its disposal pathway.[1][2] Safety Data Sheets (SDS) consistently classify this and similar aromatic amines as harmful if swallowed, and potentially causing skin, eye, and respiratory irritation.[3] Furthermore, many aromatic amines are toxic to aquatic life with long-lasting effects, making environmental containment a critical concern.[1][4] The primary routes of exposure include inhalation, ingestion, and skin absorption, underscoring the need for stringent personal protective equipment (PPE) protocols.[1]
Table 1: Hazard Summary for this compound and Related Aromatic Amines
| Hazard Statement | Classification | Primary Concerns |
| Harmful if swallowed | Acute Toxicity (Oral) | Accidental ingestion can lead to systemic toxicity.[5] |
| Causes skin irritation | Skin Irritation | Direct contact can cause localized inflammation and discomfort. |
| Causes serious eye irritation | Eye Irritation | Vapors or direct contact can result in significant eye damage.[6] |
| May cause respiratory irritation | Specific target organ toxicity | Inhalation of dust or vapors can irritate the respiratory tract. |
| Toxic to aquatic life | Hazardous to the aquatic environment | Improper disposal can lead to long-term harm to ecosystems.[4] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to establish a safe working environment.
Engineering Controls:
-
Fume Hood: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][7]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for comprehensive protection.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's compatibility data. Double gloving is recommended when handling concentrated amounts.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[8]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[8]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is to never discharge it into drains, sewers, or the general environment.[8] This substance must be managed as hazardous waste.
Step 1: Waste Identification and Segregation Proper segregation is the first critical step in the disposal process.
-
Classification: this compound waste is classified as hazardous chemical waste.[9][10]
-
Segregation: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents or acids. A dedicated, clearly labeled waste container is required.
Step 2: Waste Accumulation and Storage
-
Container Selection: Use a chemically compatible container for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from direct sunlight and heat sources.[8] This area should be clearly marked as a satellite accumulation area for hazardous waste.
Step 3: Arranging for Professional Disposal
-
Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][7] These companies are equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations.
-
Documentation: Maintain meticulous records of the waste generated, including quantities and dates of disposal, as required by regulations.[8]
Disposal Method: The most common and accepted method for the disposal of aromatic amine waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Management:
-
Evacuate and Secure: In the event of a significant spill, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to its full capacity.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Absorption: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to contain the substance.[1]
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable cleaning agent. There are commercial decontamination solutions available specifically for aromatic amines.[11]
-
Waste Disposal: The collected spill cleanup material must also be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][4] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Future Perspectives: Advanced Disposal Technologies
While incineration remains the standard, research into novel waste treatment technologies continues. One promising area involves the conversion of toxic aromatic amine waste into non-toxic, multi-purpose amino-complex compounds.[12] This approach offers the potential for recycling and repurposing chemical waste, reducing the environmental footprint of laboratory operations.[12] However, these technologies are not yet standard practice and require specialized facilities.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedural steps outlined in this guide—from understanding the inherent hazards to partnering with certified disposal professionals—researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety and responsibility. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the chemical .
References
- SAFETY DATA SHEET. (2024). [Source Name Redacted].
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (n.d.). WIT Press.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024). SKC Inc.
- Safety d
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Spill Decontamination Kit for Arom
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). EPA.
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). Agency for Toxic Substances and Disease Registry.
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). CDC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. epa.gov [epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. skcltd.com [skcltd.com]
- 12. witpress.com [witpress.com]
A Researcher's Guide to Personal Protective Equipment for Handling N-methylnaphthalen-2-amine
Navigating the complexities of chemical handling requires a deep understanding of both the substance's inherent risks and the protective measures necessary to mitigate them. N-methylnaphthalen-2-amine, an aromatic amine, presents a significant hazard profile that demands a meticulous and informed approach to personal protective equipment (PPE). This guide provides drug development professionals, researchers, and scientists with essential, in-depth guidance on the safe handling of this compound, moving beyond mere checklists to explain the causality behind each procedural step.
Hazard Profile: Understanding the Adversary
This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. As an aromatic amine, there is also a concern for potential long-term health effects, a common characteristic of this chemical class. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if ingested.[2]
-
Skin Irritation: Can cause significant skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering controls.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood's exhaust system is crucial for capturing vapors and any fine particulates.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures.
A Multi-Layered PPE Strategy: Your Personal Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed. The following recommendations provide a robust framework for protecting yourself.
Aromatic amines can be absorbed through the skin, making glove selection a critical decision point. A single glove layer is often insufficient. Double-gloving is strongly recommended to provide an extra layer of protection against tears and permeation.
-
Glove Material Selection: Due to the lack of specific permeation data for this compound, recommendations are based on its chemical class (aromatic amine) and related compounds. Nitrile gloves are a common choice for general laboratory use and offer splash protection, but they may not be suitable for prolonged contact.[4][5] For extended work or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be considered.[4]
| Glove Material | Typical Use Case | Key Considerations |
| Nitrile (Disposable) | Short-term tasks, splash protection, double-gloving inner layer. | Check manufacturer's chemical resistance guides. Not for immersion. Change frequently.[5][8] |
| Neoprene | Handling larger quantities, potential for prolonged contact. | Offers good resistance to a broad range of chemicals, including some aromatic compounds.[4] |
| Butyl Rubber | High-risk procedures, handling concentrated solutions. | Provides excellent resistance to many organic solvents but may be less dexterous.[4] |
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement. They must be ANSI Z87.1-compliant and form a seal around the eyes to protect from splashes from all angles.[8]
-
Face Shield: When handling larger quantities or performing operations with a higher risk of splashing (e.g., transferring solutions, heating), a face shield must be worn in addition to chemical splash goggles.[8] This provides a full barrier for the face.
Contamination of personal clothing must be prevented. A lab coat is standard, but the nature of the task may require more.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a buttoned front is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving significant splash hazards, a chemical-resistant apron worn over the lab coat is recommended.
-
Coveralls: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls may be necessary.
Since this compound can cause respiratory irritation, and because it is often a solid that can become airborne, respiratory protection is crucial.
-
Tasks Requiring Respiratory Protection: Weighing the solid powder, transferring powder, or any operation that could generate dust or aerosols.
-
Recommended Respirator: A NIOSH-approved respirator is required if engineering controls are not sufficient to maintain exposure below permissible limits.[8] For powders, a half-mask or full-face respirator with P100 (HEPA) filters is appropriate. If handling heated solutions that may vaporize, organic vapor cartridges should be used in combination with P100 filters.
Procedural Protocols for Safe Handling
A disciplined, step-by-step approach to handling is essential for safety.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risk.
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: Standard sequence for donning and doffing PPE.
Decontamination and Disposal Plan
Proper disposal is a crucial final step in the handling process to protect yourself, your colleagues, and the environment.
-
Disposable PPE: All disposable PPE (gloves, aprons, coveralls) that is contaminated or potentially contaminated with this compound must be disposed of as hazardous waste.[2] Do not place it in the regular trash.
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's established procedures before being stored.
-
Chemical Waste: All waste containing this compound, including unused product and contaminated materials from spill cleanups, must be collected in a designated, sealed, and properly labeled hazardous waste container.[2] Follow all local and national regulations for disposal.[2]
By adhering to this comprehensive guide, you build a system of safety that is self-validating, ensuring that every interaction with this compound is grounded in an authoritative understanding of its risks and the proven methods to control them.
References
-
SAFETY DATA SHEET . Manufacturer Data Sheet. Available at: [Link]
-
Personal Protective Equipment (PPE) . CHEMM. Available at: [Link]
-
How to Choose PPE for Chemical Work . Allan Chemical Corporation. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. Available at: [Link]
Sources
- 1. This compound | 2216-67-3 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
